Product packaging for Fmoc-Ala-Cl(Cat. No.:CAS No. 103321-50-2)

Fmoc-Ala-Cl

Cat. No.: B027222
CAS No.: 103321-50-2
M. Wt: 329.8 g/mol
InChI Key: AFMYCMGTXVCJCH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Cl (N-(9-Fluorenylmethoxycarbonyl)-L-alanine chloride) is an acyl chloride derivative used in peptide synthesis, particularly for the introduction of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group onto the amine terminus of amino acids. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile protecting groups, enabling complex peptide chain assembly. This reagent facilitates the efficient preparation of Fmoc-alanine and other Fmoc-amino acids, which serve as critical building blocks for constructing peptides of biological and therapeutic interest. As an acid chloride, this compound acts as a highly reactive acylating agent. Its mechanism involves the nucleophilic attack by the unprotected amino group of an amino acid or peptide residue on the carbonyl carbon of the chloride, leading to the formation of a stable amide bond (the Fmoc-carbamate) and the release of hydrochloric acid. This reaction typically requires the presence of a base to neutralize the acid and drive the reaction to completion. Researchers value this reagent for its reactivity, which can allow for shorter reaction times compared to other activating agents. It is crucial to note that while effective, the use of Fmoc-chloride derivatives like this compound has been associated with the formation of peptide-related impurities during the preparation of Fmoc-amino acids. Consequently, its application is often specialized. Alternative reagents, such as Fmoc-OSu (N-Fmoxsuccinimide), are frequently employed to minimize such side reactions. Therefore, this compound remains a valuable tool for researchers seeking a highly reactive reagent for specific synthetic challenges in solution-phase or solid-phase peptide synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling in a well-ventilated laboratory environment is essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16ClNO3 B027222 Fmoc-Ala-Cl CAS No. 103321-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCMGTXVCJCH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456762
Record name Fmoc-Ala-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-50-2
Record name Fmoc-Ala-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-Cl and its Role in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the activation of amino acids is a critical step that dictates the efficiency and purity of the final product. Among the arsenal of activating agents, Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl chloride (Fmoc-Ala-Cl) has emerged as a potent and highly reactive acylating agent. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and pivotal role in modern peptide synthesis, particularly in overcoming the challenges associated with sterically hindered amino acids and difficult coupling sequences. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key workflows to serve as a valuable resource for researchers in peptide chemistry and drug development.

Introduction to this compound

This compound is the acid chloride derivative of the widely used Fmoc-protected alanine. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of alanine, which can be readily removed under mild basic conditions, a hallmark of Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The conversion of the carboxylic acid moiety to a highly reactive acid chloride significantly enhances its acylating potential, making it a powerful tool for the formation of peptide bonds, especially in cases where standard coupling reagents may prove inefficient.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₈H₁₆ClNO₃
Molecular Weight 329.78 g/mol
CAS Number 103321-50-2
Appearance White to off-white solid
Solubility Soluble in aprotic organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF)

The Role of this compound in Peptide Synthesis

The primary role of this compound in peptide synthesis is to act as a highly activated amino acid derivative for the acylation of the N-terminal amine of a growing peptide chain. Its high reactivity makes it particularly valuable for:

  • Difficult Couplings: this compound is effective in driving peptide bond formation to completion in sequences that are prone to incomplete coupling due to steric hindrance or the formation of secondary structures on the solid support.

  • Hindered Amino Acids: The acylation of sterically demanding amino acid residues, such as N-alkylated amino acids, is often challenging. The high electrophilicity of the acid chloride in this compound can overcome this steric barrier.

  • Rapid Synthesis: The fast reaction kinetics of Fmoc-amino acid chlorides can contribute to accelerated peptide synthesis protocols.[3]

Mechanism of Action

The coupling reaction involving this compound proceeds via a nucleophilic acyl substitution. The free N-terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the acid chloride. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction.

Fmoc_Ala_Cl_Mechanism PeptideResin Peptide-Resin-NH₂ Intermediate Tetrahedral Intermediate PeptideResin->Intermediate Nucleophilic Attack FmocAlaCl This compound FmocAlaCl->Intermediate Base Base BaseH Base-H⁺ Base->BaseH CoupledPeptide Peptide-Resin-NH-CO-Ala-Fmoc Intermediate->CoupledPeptide Elimination of Cl⁻ HCl HCl HCl->BaseH Neutralization

Caption: Mechanism of peptide bond formation using this compound.

Data Presentation: Comparative Performance

While Fmoc-amino acid chlorides are known for their high reactivity, it is crucial to consider factors such as coupling efficiency and the potential for racemization. The choice of coupling reagent is a critical parameter in peptide synthesis. The following table provides a qualitative comparison of this compound with other commonly used coupling reagents.

Coupling Reagent/MethodRelative ReactivityRacemization PotentialCommon Applications
This compound Very HighModerate to HighDifficult couplings, sterically hindered amino acids
HATU/HBTU HighLowGeneral-purpose, efficient for most couplings[4]
DIC/HOBt ModerateLowStandard, cost-effective couplings
PyBOP HighLowSimilar to HBTU, good for solution and solid-phase
COMU Very HighLowHighly efficient, particularly for difficult sequences[4]

Quantitative data from a study on aza-peptide synthesis provides insight into the relative reaction rates of different activators with Fmoc-Ala-OH, which can be indicative of their general reactivity.

Coupling ReagentObserved Rate Constant (kobs) at 25°C (min⁻¹)Half-life (t½) at 25°C (min)Final Yield (%)
HATU 0.023 ± 0.00230~100
HCTU 0.012 ± 0.0015870
TBTU 0.005 ± 0.00113980
PyBOP 0.004 ± 0.00117350
DIC 0.003 ± 0.001211~100 (extended time)

Data adapted from a kinetic study on a model aza-peptide synthesis and provides a useful comparison of the activation efficiency of these reagents with Fmoc-Ala-OH.

It is important to note that the extent of racemization with Fmoc-amino acid chlorides can be influenced by the reaction conditions, including the base used and the reaction time. For instance, studies have shown that for Fmoc-His(Trt)-OH, the level of racemization increases with preactivation time when using HCTU/6-Cl-HOBt/DIPEA. In contrast, racemization during solid-phase peptide synthesis has been reported to be as low as 0.4% or less per cycle under optimized conditions.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Fmoc-Ala-OH using thionyl chloride (SOCl₂), a common and effective method.[6][7][8]

Materials:

  • Fmoc-L-Ala-OH

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of Fmoc-L-Ala-OH (e.g., 5 mmol) in anhydrous DCM (25 mL) in a round-bottom flask, add freshly distilled thionyl chloride (e.g., 15 mmol, 3 equivalents).

  • Place the flask in an ultrasonic bath and sonicate for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add anhydrous hexane to the residue to precipitate the product.

  • Filter the resulting white solid, wash with cold hexane, and dry under vacuum to yield this compound. The product is typically a stable solid that can be stored for extended periods.[8]

Fmoc_Ala_Cl_Synthesis FmocAlaOH Fmoc-Ala-OH Reaction Reaction Mixture FmocAlaOH->Reaction SOCl2 SOCl₂ SOCl2->Reaction DCM DCM (solvent) DCM->Reaction Ultrasonication Ultrasonication (30 min) Reaction->Ultrasonication Evaporation Rotary Evaporation Reaction->Evaporation Precipitation Precipitation with Hexane Evaporation->Precipitation Filtration Filtration & Drying Precipitation->Filtration FmocAlaCl This compound Filtration->FmocAlaCl

Caption: Workflow for the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the incorporation of an alanine residue into a growing peptide chain on a solid support using this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) for washing

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes, then wash with DCM.

  • Coupling Reaction: a. Dissolve this compound (e.g., 2-3 equivalents relative to resin loading) in anhydrous DCM or THF. b. In a separate vessel, add the this compound solution to the swollen resin. c. Add a non-nucleophilic base such as DIPEA or collidine (e.g., 4-5 equivalents) to the reaction mixture to neutralize the HCl formed. d. Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to prepare the peptide-resin for the next coupling cycle.

SPPS_Workflow Start Start with Fmoc-deprotected Peptide-Resin Coupling Coupling with This compound and Base Start->Coupling Washing1 Washing (DCM, DMF) Coupling->Washing1 KaiserTest Kaiser Test Washing1->KaiserTest KaiserTest->Coupling Positive (Recouple) FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) KaiserTest->FmocDeprotection Negative Washing2 Washing (DMF) FmocDeprotection->Washing2 NextCycle Ready for Next Coupling Cycle Washing2->NextCycle NextCycle->Coupling Repeat Cycle End Final Cleavage & Purification NextCycle->End Final Amino Acid

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a highly effective and valuable reagent in the peptide chemist's toolbox. Its enhanced reactivity makes it particularly suitable for challenging synthetic steps that may be sluggish with standard coupling reagents. While careful consideration of reaction conditions is necessary to minimize potential side reactions such as racemization, the strategic application of this compound can significantly improve the outcome of complex peptide syntheses. The detailed protocols and comparative data presented in this guide are intended to empower researchers to leverage the full potential of this powerful acylating agent in their pursuit of novel peptides for research and therapeutic development.

References

An In-depth Technical Guide to Fmoc-Ala-Cl: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl chloride (Fmoc-Ala-Cl). This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and biochemical research.

Core Chemical Properties and Structure

This compound is a key building block in solid-phase peptide synthesis (SPPS), valued for the temporary protection of the amino group of alanine, which can be selectively removed under mild basic conditions.[1][2]

Structure:

  • IUPAC Name: (S)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxopropan-2-yl)carbamate[3]

  • Molecular Formula: C₁₈H₁₆ClNO₃[4]

  • Molecular Weight: 329.78 g/mol [4]

  • CAS Number: 103321-50-2[4]

  • InChI Key: AFMYCMGTXVCJCH-NSHDSACASA-N

  • SMILES: C--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and the related, more extensively characterized compound, Fmoc-Ala-OH.

PropertyThis compoundFmoc-Ala-OH
Molecular Formula C₁₈H₁₆ClNO₃[4]C₁₈H₁₇NO₄
Molecular Weight 329.78 g/mol [4]311.33 g/mol
Appearance White to off-white solidWhite to off-white solid powder[5]
Melting Point Not explicitly available147-153 °C[5]
Solubility Soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[6][7]Soluble in DMSO and DMF.[5]
Storage Conditions Inert atmosphere, 2-8°CPowder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[5]

Spectroscopic Data

  • ¹H NMR: For Fmoc-Ala-OH, characteristic peaks are observed for the fluorenyl group protons (around 7.3-7.8 ppm), the CH and CH₂ protons of the fluorenylmethoxycarbonyl group, and the α-proton and methyl protons of the alanine residue.[1]

  • ¹³C NMR: The ¹³C NMR spectrum of Fmoc-Ala-OH shows signals corresponding to the carbonyl carbons, the aromatic carbons of the fluorene group, and the carbons of the alanine backbone.[5]

  • IR Spectroscopy: The IR spectrum of Fmoc-Ala-OH would exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H and C=C stretching of the fluorene group.[8] The C-Cl stretch in acyl chlorides typically appears in the range of 650-800 cm⁻¹.[9]

  • Mass Spectrometry: In mass spectrometry, Fmoc-protected amino acids can be analyzed to confirm their molecular weight.[10]

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of an amino acid using the Fmoc strategy.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling an Fmoc-protected amino acid to a resin-bound peptide chain.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in a suitable solvent like DMF or DCM for 30-60 minutes.[11]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11][12]
  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[12]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH, which would be used in subsequent cycles after the initial this compound) and a coupling agent (e.g., HBTU, HATU) in DMF.[3]
  • Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.[3]
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[13]
  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.[12]

4. Cleavage from Resin:

  • Once the desired peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the solid support and remove side-chain protecting groups.[3]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final amino acid Peptide Purified Peptide Cleavage->Peptide

Caption: Logical pathway from the Fmoc-alanine scaffold to a potent enzyme inhibitor.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself modulates specific intracellular signaling pathways. The biological effects observed with Fmoc-derivatives are generally attributed to their role as building blocks for bioactive peptides or as direct enzyme inhibitors. T[14][15]he study of how amino acid availability, in general, affects cellular signaling is an active area of research, with pathways such as the GCN2-mediated stress response being crucial for detecting amino acid insufficiency. H[16]owever, the specific role of an externally supplied, protected amino acid like this compound in these pathways has not been elucidated.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread adoption is a direct result of its unique base-lability, which permits a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2][3][4] This technical guide provides a comprehensive overview of Fmoc chemistry, including the mechanisms of protection and deprotection, detailed experimental protocols, quantitative data on reaction conditions, and logical workflows essential for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The strategic utility of the Fmoc group lies in its stability under acidic conditions while being readily cleaved by mild bases, most commonly the secondary amine piperidine.[3][5] This orthogonality is the foundation of the Fmoc/tBu strategy in SPPS. It allows for the selective removal of the temporary N-terminal α-amino protecting group at each cycle of amino acid addition without affecting the permanent, acid-labile protecting groups on amino acid side chains or the acid-sensitive linker attaching the peptide to the solid support resin.[3][6][7]

The key to the Fmoc group's base-lability is the fluorenyl ring system. The electron-withdrawing nature of this system renders the proton at the C9 position of the fluorene moiety acidic.[2][3] This acidity facilitates a β-elimination reaction when exposed to a base, leading to the cleavage of the carbamate bond and the liberation of the free amine of the growing peptide chain.[3][8]

Mechanism of Fmoc Protection and Deprotection

Fmoc Protection of Amino Acids

The introduction of the Fmoc group to the α-amino group of an amino acid is a crucial first step. This is typically achieved by reacting the free amino acid with an activated Fmoc reagent under basic conditions.[4][8] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[4]

Two primary reagents are used for this purpose:

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) : The classic reagent, often used under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture). The base neutralizes the hydrochloric acid byproduct. However, Fmoc-Cl is sensitive to moisture and heat.[4][9]

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) : A more stable and commonly used alternative that minimizes the formation of unwanted dipeptide byproducts.[2][3][9]

Fmoc_Protection cluster_reactants Reactants cluster_process Process cluster_products Products AA Amino Acid (H₂N-CHR-COOH) Reaction Nucleophilic Attack AA->Reaction Fmoc_reagent Fmoc-OSu or Fmoc-Cl Fmoc_reagent->Reaction Base Base (e.g., NaHCO₃) Base->Reaction (catalyst) Fmoc_AA Fmoc-Protected Amino Acid Reaction->Fmoc_AA Byproduct Byproduct (e.g., N-hydroxysuccinimide) Reaction->Byproduct

Caption: Workflow for the protection of an amino acid with an Fmoc group.

Fmoc Deprotection: A Base-Catalyzed β-Elimination

The removal of the Fmoc group is the critical step that allows for the stepwise elongation of the peptide chain.[6] This process is a base-catalyzed β-elimination reaction.[1]

The mechanism proceeds as follows:

  • Proton Abstraction : A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring, creating a carbanion.[1]

  • β-Elimination : The resulting carbanion is stabilized by the aromatic fluorenyl system and undergoes elimination. This breaks the carbamate bond, releasing carbon dioxide and the free N-terminal amine of the peptide.[1][8]

  • Scavenging of Dibenzofulvene (DBF) : A highly reactive byproduct, dibenzofulvene (DBF), is formed. Secondary amines like piperidine are particularly effective because they not only act as the deprotecting base but also as scavengers for the liberated DBF, forming a stable adduct. This prevents DBF from reacting with the newly deprotected amine or other nucleophiles.[1][9]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction 1. Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct_Formation 3. Adduct Formation Piperidine->Adduct_Formation Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination 2. β-Elimination Carbanion->Beta_Elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->Adduct_Formation Adduct DBF-Piperidine Adduct Adduct_Formation->Adduct

Caption: The three-step mechanism of Fmoc deprotection using piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6][10] The synthesis proceeds from the C-terminus to the N-terminus.[6]

The cycle consists of three primary stages:

  • Fmoc Deprotection : The resin-bound peptide is treated with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group.[6][8]

  • Washing : The resin is thoroughly washed to remove the deprotection reagent and the DBF-piperidine adduct. This is critical to ensure a clean subsequent coupling reaction.[6]

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HCTU) and added to the resin. It reacts with the free N-terminal amine of the peptide chain, forming a new peptide bond.[3]

This cycle is repeated for each amino acid in the desired sequence.

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Is sequence complete? (No) End Final Peptide-Resin Wash2->End Is sequence complete? (Yes) Repeat->Deprotection

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Quantitative Data Summary

The efficiency of Fmoc protection and deprotection is influenced by reagents, solvents, and reaction times.

Table 1: Fmoc Protection Reaction Data
Amino AcidProtecting ReagentBase / Solvent SystemTime (h)Yield (%)PurityReference
AlanineFmoc-OSuMSTFA, CH₂Cl₂ then MeOH2>95>99%[11]
PhenylalanineFmoc-OSuMSTFA, CH₂Cl₂ then MeOH2>95>99%[11]
ProlineFmoc-OSuMSTFA, CH₂Cl₂ then MeOH2>90>99%[11]
GeneralFmoc-ClNaHCO₃ / Dioxane / H₂OVariableHighGood[9]
GeneralFmoc-OSuNaHCO₃ / Dioxane / H₂OVariableHighHigh[8]

MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide

Table 2: Fmoc Deprotection Conditions and Efficiency
Deprotection ReagentConcentrationSolventTypical TimeOutcome / YieldNotes
Piperidine20% (v/v)DMF~6 seconds (half-life)[12]>95%[13]The most common and efficient reagent.[1]
Piperidine10% (v/v)DMF15-30 minutes[10]HighMay require longer reaction times than 20%.[13]
4-Methylpiperidine (4MP)20% (v/v)DMFSimilar to piperidineSimilar to piperidineA viable alternative to piperidine.[1]
Piperazine5% (+1% DBU, 1% formic acid)DMFNot specifiedHighAn alternative to piperidine with reduced toxicity.[1][12]
DBU2% (+2% Piperidine)DMFFaster than piperidine aloneHighDBU is a stronger, non-nucleophilic base; piperidine is added to scavenge DBF.[1]
Dipropylamine (DPA)25% (v/v)DMFRapid96% (crude purity)Can significantly reduce aspartimide side-reaction formation.[14]

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general method for the Nα-Fmoc protection of a free amino acid.

Materials:

  • Amino Acid (1.0 equivalent)

  • Fmoc-OSu (1.0 equivalent)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (2.0 equivalents, +1 eq. for each hydroxyl group)

  • Methylene chloride (CH₂Cl₂)

  • Methanol (MeOH)

  • 10% Aqueous citric acid

Procedure:

  • Suspend the amino acid (e.g., 20 mmol) in methylene chloride (20 mL).[11]

  • Add MSTFA (2.0 equivalents). If the amino acid has a hydroxyl side chain (e.g., Ser, Thr), add an additional equivalent of MSTFA.[11]

  • Reflux the mixture until a clear solution is obtained (typically 1 to 8 hours).[11]

  • Cool the solution to room temperature.

  • Add a solution of Fmoc-OSu (1.0 equivalent) in methylene chloride (30 mL) over 10-15 minutes.[11]

  • Stir the resulting mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC (typically 2 to 72 hours).[11]

  • Add methanol (10 mL) and stir for 30 minutes to quench the reaction and cleave the silyl esters.[11]

  • Evaporate the mixture to dryness using a rotary evaporator.

  • If a solid forms, add water (30 mL) and stir for 30 minutes. Filter the solid.

  • Wash the solid product sequentially with a 1:1 mixture of 10% aqueous citric acid/methanol, followed by water until the filtrate is neutral.[11]

  • Dry the final Fmoc-protected amino acid product under vacuum.[11]

Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the manual removal of the Fmoc group from a peptide-resin.

Materials:

  • Fmoc-peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • DMF (synthesis grade)

  • Reaction vessel (e.g., fritted syringe)

Procedure:

  • Place the Fmoc-peptide-resin in the reaction vessel.

  • Wash the resin three times with DMF to swell it and remove any residual reagents from the previous step.[15]

  • Add the deprotection solution (e.g., 5 mL for a 0.1 mmol scale synthesis) to the resin.[15]

  • Agitate the resin mixture for 5-7 minutes at room temperature (e.g., by bubbling with nitrogen gas or rocking).[15]

  • Drain the deprotection solution from the vessel.

  • (Optional but recommended) Repeat steps 3-5 for a second deprotection treatment to ensure complete removal.

  • Wash the resin thoroughly (at least 5 times) with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[15]

  • The resin is now ready for the next amino acid coupling step.

Conclusion

A thorough understanding of the principles and practices of Fmoc chemistry is fundamental for success in peptide synthesis. The orthogonality of the Fmoc group, combined with its mild deprotection conditions, has solidified its role as the leading strategy for SPPS in both academic research and industrial drug development.[1][6] By mastering the mechanisms, optimizing reaction conditions based on quantitative data, and adhering to detailed protocols, researchers can efficiently synthesize high-purity peptides for a vast array of applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Fmoc-Ala-Cl in Biochemical Research

(9-fluorenylmethoxycarbonyl)-L-alanyl chloride (this compound) is a pivotal reagent in biochemical research, primarily recognized for its role as a protected amino acid derivative. Its utility stems from the base-labile Fmoc protecting group, which allows for orthogonal protection strategies in complex molecular synthesis. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to support researchers in peptide synthesis, chiral analysis, and the development of separation technologies.

Core Applications of this compound

This compound serves as a versatile tool in several key areas of biochemical research:

  • Peptide Synthesis: As an activated amino acid, this compound is employed in both solution-phase and solid-phase peptide synthesis (SPPS). The acid chloride functionality enhances reactivity, facilitating rapid and efficient coupling reactions.[1]

  • Chiral Derivatization for HPLC Analysis: It is a crucial derivatizing agent for the chiral analysis of primary and secondary amines and amino acids.[2][3] The resulting diastereomeric derivatives can be effectively separated and quantified using high-performance liquid chromatography (HPLC), enabling the determination of enantiomeric excess.[4][5]

  • Synthesis of Chiral Stationary Phases (CSPs): this compound can be covalently bonded to a solid support, such as silica gel, to create chiral stationary phases for the chromatographic separation of enantiomers.[6][7][8][9]

Peptide Synthesis

In the realm of peptide synthesis, this compound offers a reactive building block for the incorporation of alanine residues into a growing peptide chain. The use of an acid chloride derivative can sometimes be advantageous in driving difficult coupling reactions to completion.[10]

Experimental Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free amine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and prepare for coupling.

  • Coupling Reaction:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in anhydrous DCM.

    • In a separate container, add the this compound solution to the swelled and deprotected resin.

    • Immediately add DIPEA or 2,4,6-collidine (3-4 equivalents) to the reaction vessel to neutralize the HCl generated during the reaction.[11][12]

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

  • Washing: After the reaction is complete, drain the coupling solution and wash the resin extensively with DCM and DMF to remove any unreacted reagents and byproducts.[12]

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution.

  • Chain Elongation: Repeat the deprotection and coupling steps with the next desired Fmoc-protected amino acid.

Logical Workflow for Fmoc-SPPS using this compound

spss_workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 coupling Couple this compound (DCM, DIPEA) wash1->coupling wash2 Wash (DCM & DMF) coupling->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes cleavage Cleave from Resin (e.g., TFA cocktail) next_cycle->cleavage No end Purified Peptide cleavage->end

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Chiral Derivatization for HPLC Analysis

This compound is a valuable reagent for determining the enantiomeric purity of chiral amines and amino acids. The reaction of this compound with a racemic amine results in the formation of two diastereomers, which can be separated by standard achiral HPLC due to their different physical properties.

Experimental Protocol: Derivatization of a Chiral Amine with this compound

Materials:

  • Chiral amine sample

  • This compound

  • Borate buffer (0.1 M, pH 8-9)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Sample Preparation: Dissolve a known amount of the chiral amine in the borate buffer.

  • Derivatization Reaction:

    • Prepare a solution of this compound in ACN.

    • Add an excess of the this compound solution to the amine solution.

    • Vortex the mixture and allow it to react at room temperature for 30-60 minutes.[13][14]

  • Extraction:

    • Extract the resulting diastereomeric derivatives with DCM or diethyl ether.

    • Wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) to remove any unreacted amine and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Analysis:

    • Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the diastereomers using a suitable reversed-phase column (e.g., C18).

    • Quantify the peak areas to determine the enantiomeric excess (e.e.).

Signaling Pathway for Chiral Derivatization and Analysis

derivatization_pathway cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis racemic_amine Racemic Amine (R- and S-enantiomers) diastereomers Diastereomeric Products (L-Ala-R-Amine and L-Ala-S-Amine) racemic_amine->diastereomers fmoc_ala_cl This compound (L-enantiomer) fmoc_ala_cl->diastereomers hplc Achiral HPLC Separation diastereomers->hplc quantification Peak Integration and Enantiomeric Excess Calculation hplc->quantification

Caption: Pathway for Chiral Amine Analysis via Derivatization with this compound.

Quantitative Data for Derivatization Reactions
ParameterValueReference
Typical Reaction Time30 - 60 min[13][14]
pH for Derivatization8 - 9[14]
Detection Limitfmol to pmol range[13][15][16]
Linearity RangeTypically broad, e.g., 10-300 molar ratio of Fmoc-Cl to amino acid[13]

Synthesis of Chiral Stationary Phases

Immobilizing a chiral selector like Fmoc-L-alanine onto a solid support is a common strategy for preparing chiral stationary phases (CSPs) for HPLC. These CSPs can then be used to separate a wide range of racemic compounds.

Experimental Protocol: Preparation of an Fmoc-Ala-Functionalized Silica CSP

Materials:

  • This compound

  • Aminopropyl-functionalized silica gel

  • Anhydrous toluene or DCM

  • Triethylamine (TEA) or DIPEA

  • Methanol

  • HPLC column hardware

Procedure:

  • Activation of Silica: Ensure the aminopropyl-functionalized silica is dry and activated by heating under vacuum.

  • Immobilization Reaction:

    • Suspend the aminopropyl silica in anhydrous toluene or DCM.

    • Add this compound (in excess) to the silica suspension.

    • Add TEA or DIPEA to catalyze the reaction and neutralize the generated HCl.

    • Reflux the mixture or stir at room temperature overnight.

  • Washing and Capping:

    • Filter the functionalized silica and wash extensively with toluene/DCM, methanol, and diethyl ether to remove unreacted materials.

    • End-cap any remaining free amino groups on the silica surface by reacting with a capping agent like acetic anhydride.

  • Column Packing:

    • Dry the modified silica under vacuum.

    • Pack the CSP into an HPLC column using a slurry packing method.

Logical Relationship in CSP Preparation

csp_preparation silica Aminopropyl Silica Solid Support csp Fmoc-Ala-CSP Chiral Stationary Phase silica:f0->csp:f0 Covalent Bonding fmoc_ala_cl This compound Chiral Selector fmoc_ala_cl:f0->csp:f0

Caption: Conceptual Diagram of Chiral Stationary Phase Preparation.

Quantitative Data for Chiral Separations on Fmoc-Amino Acid Based CSPs
Analyte TypeTypical Mobile PhaseSelectivity Factor (α)Reference
N-blocked amino acidsPolar organic or reversed phaseCan be > 5[4]
Various racematesNormal or reversed phaseVaries with analyte[8][9]

Note: The specific performance of a CSP depends heavily on the analyte, mobile phase composition, and temperature. The values presented are illustrative.

Conclusion

This compound is a highly valuable and versatile reagent in biochemical research. Its application in peptide synthesis allows for the efficient incorporation of alanine residues, while its use as a chiral derivatizing agent provides a reliable method for determining the enantiomeric purity of amines and amino acids. Furthermore, its role in the creation of chiral stationary phases contributes to the advancement of enantioselective chromatography. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to leverage the capabilities of this compound in their work.

References

An In-depth Technical Guide to Fmoc-Ala-Cl: Properties, Synthesis, and Applications in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-alanyl chloride (Fmoc-Ala-Cl), a key building block in modern peptide synthesis. This document details its chemical properties, provides in-depth experimental protocols for its synthesis and application, and explores its relevance in the development of bioactive peptides and their interaction with cellular signaling pathways.

Core Properties of this compound

This compound is an N-terminally protected amino acid chloride. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] The acid chloride functionality allows for efficient coupling reactions to the free amino group of a growing peptide chain.

PropertyValueReference(s)
CAS Number 103321-50-2[3][4][5][6]
Molecular Weight 329.78 g/mol [3][4][5][6]
Molecular Formula C18H16ClNO3[3][4][5][6]
Physical Form Solid[4]
Storage Inert atmosphere, 2-8°C[4]

Synthesis and Application in Peptide Chemistry

This compound is a crucial reagent for the introduction of alanine residues into a peptide sequence during solid-phase peptide synthesis (SPPS). The use of the Fmoc protecting group offers the advantage of mild deprotection conditions, typically with a secondary amine like piperidine, which preserves acid-labile side-chain protecting groups.[1][2] This orthogonality is a significant advantage over the older Boc (tert-butyloxycarbonyl) chemistry, especially for the synthesis of complex and modified peptides.[2][7]

Experimental Protocols

1. Synthesis of Fmoc-L-alanyl chloride (this compound)

This protocol describes the synthesis of this compound from Fmoc-L-alanine using thionyl chloride.

Materials:

  • Fmoc-L-alanine (Fmoc-Ala-OH)

  • Thionyl chloride (SOCl2)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend Fmoc-L-alanine in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (typically 2-3 equivalents) to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by precipitation from a minimal amount of dichloromethane by the addition of cold anhydrous diethyl ether.

  • Filter the resulting solid and dry under vacuum.

Safety Note: Thionyl chloride is a corrosive and toxic reagent. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

2. Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a typical cycle for the incorporation of an alanine residue into a peptide chain on a solid support using this compound.

Materials:

  • Resin with a free amino group (e.g., Rink amide resin)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling: a. Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in anhydrous DMF. b. Add the this compound solution to the resin, followed by the addition of a non-nucleophilic base such as DIPEA (typically 2-5 equivalents). c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent such as acetic anhydride.

  • The cycle of deprotection and coupling is repeated for the subsequent amino acids in the desired sequence.

Logical Workflow for Fmoc-SPPS

Fmoc_SPPS_Workflow Resin Resin with Free Amino Group Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Role in Drug Development and Signaling Pathways

Fmoc-protected amino acids, including this compound, are fundamental to the synthesis of bioactive peptides for therapeutic applications. These synthetic peptides can act as agonists, antagonists, or inhibitors of various biological targets, thereby modulating cellular signaling pathways.[8] While this compound itself is a synthetic precursor, the peptides constructed using it can have profound biological effects.

For instance, many peptide hormones and their analogs, which are synthesized using Fmoc chemistry, regulate critical signaling pathways such as the G-protein coupled receptor (GPCR) cascades.

Representative Signaling Pathway: GPCR Activation by a Bioactive Peptide

The following diagram illustrates a simplified signaling pathway initiated by the binding of a bioactive peptide (synthesized using Fmoc-amino acids) to its cognate GPCR.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Bioactive Peptide (e.g., synthesized with Fmoc-Ala) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Catalysis PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway activated by a bioactive peptide.

Conclusion

This compound is an indispensable tool in the field of peptide synthesis, enabling the efficient and reliable construction of a wide array of peptides. Its utility in Fmoc-based SPPS has significantly contributed to advancements in drug discovery and the study of biological systems. The ability to synthesize custom peptides with high purity allows researchers to probe and modulate cellular signaling pathways, paving the way for the development of novel therapeutics for a multitude of diseases. The combination of robust chemical synthesis methodologies and a deep understanding of the biological targets of the resulting peptides will continue to drive innovation in peptide-based drug development.

References

An In-depth Technical Guide to the Safe Handling of Fmoc-Ala-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl chloride (Fmoc-Ala-Cl), a reactive amino acid derivative commonly used in peptide synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from the SDS of the closely related and more hazardous reagent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), as well as from general best practices for handling acid chlorides and N-protected amino acids.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and provides data for the related compound, Fmoc-Ala-OH, for reference.

PropertyThis compoundFmoc-Ala-OH (for reference)
CAS Number 103321-50-2[1]35661-39-3[2]
Molecular Formula C₁₈H₁₆ClNO₃[1]C₁₈H₁₇NO₄
Molecular Weight 329.78 g/mol [1]311.33 g/mol
Appearance Assumed to be a solidWhite to light yellow crystalline powder[3]
Melting Point Data not available147-153 °C[3]
Boiling Point Data not available451.38 °C (rough estimate)
Solubility Reacts with waterSoluble in water[3]
Stability Moisture-sensitive; stable under recommended storage conditions (cool, dry).Chemically stable under standard ambient conditions.[2]

Hazard Identification and Safety Precautions

This compound, as an acid chloride, is a hazardous substance that requires careful handling to prevent exposure and ensure laboratory safety. The primary hazards are associated with its corrosivity and reactivity with water.

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[4][5]

  • Lachrymator: Vapors can irritate the eyes, causing tearing.[4]

  • Reacts with Water: Reacts, potentially violently, with water and moisture to produce hydrochloric acid (HCl) gas.[4]

Personal Protective Equipment (PPE): A comprehensive assessment of the specific laboratory tasks should be conducted to determine the appropriate level of PPE.[6]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[6]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[6]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended. Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection Laboratory CoatA standard flame-resistant lab coat is required to protect skin and clothing.[6][7]
Respiratory Protection Respirator/Dust MaskRecommended when handling the powder outside of a fume hood to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

  • Handling:

    • Always handle this compound inside a certified chemical fume hood.[8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid inhalation of dust and vapors.[8]

    • Keep away from moisture, water, and incompatible materials such as alcohols and amines.

    • Use non-sparking tools and ensure adequate ventilation.

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

    • Store away from incompatible materials.

    • The recommended storage temperature for the related compound Fmoc-Ala-OH is 2-8°C. A similar temperature range is advisable for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial resuscitation. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Small Spill (<1 L): If trained, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a suitable container for disposal. Large Spill (>1 L): Evacuate the area and contact your institution's emergency response team.[7][8]

Experimental Protocols

The following section provides a general protocol for a peptide coupling reaction using this compound, with an emphasis on safety procedures.

5.1. General Peptide Coupling Protocol

This protocol outlines the steps for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin (e.g., Wang or Rink Amide resin with a free amino group) in a suitable solvent like N,N-dimethylformamide (DMF) in a reaction vessel.

    • Wash the resin thoroughly with DMF to remove any impurities.

  • Activation and Coupling of this compound:

    • All steps involving this compound must be performed in a fume hood.

    • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

    • In a separate vessel containing the swelled resin, add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the HCl that will be generated.

    • Slowly add the solution of this compound to the resin mixture at a controlled temperature (often 0°C to room temperature).

    • Allow the reaction to proceed with gentle agitation. Monitor the reaction progress using a suitable method (e.g., ninhydrin test to check for the presence of free amines).

  • Quenching and Washing:

    • Once the coupling is complete, quench any unreacted this compound by adding a small amount of a nucleophilic scavenger, such as a primary or secondary amine (e.g., a small amount of the deprotection solution like piperidine in DMF, or a dedicated quenching solution). This should be done cautiously as the reaction can be exothermic.

    • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

5.2. Disposal of Waste

All waste generated from the handling and use of this compound should be treated as hazardous chemical waste.[6]

  • Solid Waste: Collect unused this compound, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all solutions containing this compound, solvents, and washing residues in a separate, labeled, and sealed container for liquid chemical waste. Do not pour this waste down the drain.[6]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service, following all federal, state, and local regulations.[6]

Visualizations

Diagram 1: Safety and Handling Workflow for this compound

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE FumeHood Prepare Fume Hood SelectPPE->FumeHood Weighing Weigh this compound in Fume Hood Dissolving Dissolve in Anhydrous Solvent Weighing->Dissolving Reaction Perform Reaction (e.g., Peptide Coupling) Dissolving->Reaction Quench Quench Unreacted Reagent Decontaminate Decontaminate Glassware Quench->Decontaminate WasteDisposal Dispose of Hazardous Waste (Solid & Liquid) Decontaminate->WasteDisposal Spill Spill Response Exposure Personal Exposure (Skin/Eye Contact) Peptide_Coupling_Workflow Resin Resin with Free Amino Group Swell Swell Resin in DMF Resin->Swell Wash1 Wash Resin (DMF) Swell->Wash1 Couple Couple this compound to Resin Wash1->Couple FmocAlaCl This compound (in Anhydrous Solvent) FmocAlaCl->Couple Base Add Non-Nucleophilic Base (e.g., DIPEA) Base->Couple Monitor Monitor Reaction (Ninhydrin Test) Couple->Monitor Monitor->Couple Incomplete Quench Quench Excess This compound Monitor->Quench Reaction Complete Wash2 Wash Resin (DMF, DCM) Quench->Wash2 Product Fmoc-Ala-Peptide-Resin Wash2->Product

References

Solubility of Fmoc-Ala-Cl in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Fmoc-Ala-Cl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanyl chloride (this compound), a key reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, ensuring efficient coupling, and minimizing aggregation.

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents a qualitative solubility profile based on the known physicochemical properties of Fmoc-protected amino acids. Furthermore, a general experimental protocol for determining solubility is provided to enable researchers to ascertain precise values for their specific applications.

Physicochemical Properties Influencing Solubility

The solubility of this compound is primarily dictated by the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group. This group significantly reduces the compound's solubility in aqueous solutions and necessitates the use of organic solvents for dissolution. The alanine side chain (a methyl group) is small and nonpolar, contributing to the overall hydrophobicity.

Qualitative Solubility Profile

Fmoc-amino acids, including this compound, are generally soluble in polar aprotic solvents commonly used in peptide synthesis.[1][2] Solvents that can effectively solvate both the peptide backbone and the bulky Fmoc group are preferred.

Commonly Used Solvents in Peptide Synthesis:

  • N,N-Dimethylformamide (DMF): Widely regarded as a good solvent for Fmoc-amino acids, DMF effectively solvates the growing peptide chain and the reagents.[2][3] However, it can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[2]

  • N-Methyl-2-pyrrolidone (NMP): Often considered a stronger solvent than DMF, NMP can be particularly useful for dissolving aggregating sequences and improving coupling efficiency.[2][3]

  • Dichloromethane (DCM): While a good solvent for swelling polystyrene resins, its use in Fmoc chemistry can be limited as it may react with piperidine.[2] It is often used in mixtures with other solvents like DMF.[4]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can enhance the solubility of difficult-to-dissolve Fmoc-amino acids, often used as a co-solvent.[1]

  • Acetonitrile (ACN): Used in some applications, particularly in buffered aqueous solutions for specific methodologies like DNA-encoded chemical libraries.[5]

  • Tetrahydrofuran (THF): Has been reported as an excellent solvent when used with PEG-based resins.[2]

Illustrative Solubility Data

SolventChemical FormulaSolvent TypePredicted Solubility at 25°C (mg/mL)Notes
N,N-DimethylformamideC₃H₇NOPolar Aprotic> 50Commonly used, good all-purpose solvent.[1]
N-Methyl-2-pyrrolidoneC₅H₉NOPolar Aprotic> 50Often a stronger solvent than DMF.[2][3]
Dimethyl SulfoxideC₂H₆OSPolar Aprotic> 50Excellent solvating power, often used as a co-solvent.[1]
DichloromethaneCH₂Cl₂Chlorinated5 - 15Good for resin swelling, often used in solvent mixtures.[2][4]
TetrahydrofuranC₄H₈OPolar Aprotic5 - 15Can be effective, especially with certain resins.[2]
AcetonitrileC₂H₃NPolar Aprotic5 - 10Used in various applications, sometimes with water.[5]
Ethyl AcetateC₄H₈O₂Ester1 - 5Considered a "greener" solvent alternative.
MethanolCH₄OPolar Protic1 - 5Limited solubility due to protic nature.
WaterH₂OPolar Protic< 0.1Essentially insoluble due to the hydrophobic Fmoc group.[6]

Experimental Protocol for Solubility Determination

The following is a general protocol that can be adapted to determine the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMF, NMP, DCM, THF, ACN)

  • Analytical balance

  • Vials with caps

  • Vortex mixer

  • Sonicator (optional)

  • Micro-pipettors

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Dissolution Attempts:

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid particles.

    • If undissolved solid remains, sonicate the vial for 5-10 minutes.[7] Be cautious of potential heating during sonication.

    • Gentle warming (e.g., to 30-40°C) can also be employed to aid dissolution, but care must be taken to avoid degradation of the this compound.[7]

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another measured aliquot of the solvent (e.g., 50 µL) and repeat the dissolution steps.

  • Determining Saturation: Continue adding the solvent incrementally until all the solid has dissolved, resulting in a clear solution.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of this compound. Express the result in mg/mL or g/L.

  • Repeat for Other Solvents: Repeat the procedure for each organic solvent to be tested.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow start Start weigh Weigh precise amount of this compound start->weigh add_solvent Add initial measured volume of solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex inspect Visually inspect for undissolved solid vortex->inspect sonicate_heat Apply sonication or gentle heat inspect->sonicate_heat Solid remains dissolved Solid completely dissolved? inspect->dissolved Clear solution sonicate_heat->dissolved add_more_solvent Add incremental volume of solvent add_more_solvent->vortex dissolved->add_more_solvent No calculate Calculate solubility (mass/volume) dissolved->calculate Yes end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Stability and Storage of Fmoc-Ala-Cl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-alanine chloride (Fmoc-Ala-Cl) is a critical reagent in peptide synthesis and other areas of organic chemistry. As an activated amino acid derivative, its purity and stability are paramount to achieving desired reaction outcomes, ensuring reproducibility, and maintaining the integrity of synthesized peptides. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with experimental protocols for its analysis.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the reactivity of its acid chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. In the presence of moisture, the acid chloride rapidly converts to its corresponding carboxylic acid, Fmoc-Ala-OH. This reaction is often autocatalytic as the generated hydrochloric acid (HCl) can accelerate further hydrolysis.

cluster_products Degradation Products Fmoc_Ala_Cl This compound Fmoc_Ala_OH Fmoc-Ala-OH Fmoc_Ala_Cl->Fmoc_Ala_OH Hydrolysis Moisture Moisture (H₂O) Moisture->Fmoc_Ala_OH HCl HCl Fmoc_Ala_OH->HCl

Caption: Primary degradation pathway of this compound via hydrolysis.

Other Potential Degradation Pathways
  • Reaction with other nucleophiles: Alcohols, amines, and other nucleophilic species can react with this compound, leading to the formation of esters, amides, or other derivatives.

  • Thermal degradation: While specific data is limited, prolonged exposure to high temperatures may lead to decomposition.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound. The primary goal is to minimize exposure to moisture and elevated temperatures.

ConditionRecommendationRationale
Long-Term Storage Store at -20°C or below in a tightly sealed container.Minimizes the rate of hydrolysis and other potential degradation reactions, ensuring maximum shelf life.
Short-Term Storage Store at 2-8°C in a desiccator.Suitable for temporary storage while maintaining a low-moisture environment.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Displaces atmospheric moisture, further protecting the compound from hydrolysis.
Container Use a container with a tight-fitting seal. Consider amber glass to protect from light, although light sensitivity is not the primary concern.Prevents ingress of moisture from the ambient environment.
Handling Allow the container to warm to room temperature before opening. Handle in a dry, controlled environment (e.g., a glove box or under a stream of inert gas). Use dry glassware and solvents.Prevents condensation of atmospheric moisture onto the cold compound. Minimizes exposure to environmental moisture during use.

Impurities in this compound

Impurities in this compound can arise from its synthesis or degradation. Understanding these impurities is crucial for quality control and for troubleshooting issues in downstream applications.

ImpuritySourcePotential ImpactAnalytical Detection
Fmoc-Ala-OH Hydrolysis of this compound.Reduced coupling efficiency in peptide synthesis.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Fmoc-D-Ala-Cl Racemization during synthesis.Introduction of diastereomeric impurities in the final peptide.Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Fmoc-dipeptides (e.g., Fmoc-Ala-Ala-Cl) Side reactions during synthesis.Insertion of an extra amino acid residue into the peptide sequence.RP-HPLC, Mass Spectrometry (MS).
Free Alanine Incomplete Fmoc protection during synthesis.Can lead to deletion sequences in peptide synthesis.Amino Acid Analysis, Gas Chromatography (GC) after derivatization.
Residual Solvents From the synthesis and purification process.Can interfere with reactions and may be toxic.Gas Chromatography (GC).

Experimental Protocols

Protocol for Stability Assessment of this compound using RP-HPLC

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound to Fmoc-Ala-OH.

1. Objective: To quantify the purity of this compound and detect the formation of its primary degradant, Fmoc-Ala-OH, over time under defined storage conditions.

2. Materials and Equipment:

  • This compound sample

  • Fmoc-Ala-OH reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. HPLC Conditions (starting point, may require optimization):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve Fmoc-Ala-OH reference standard in a suitable solvent (e.g., 50:50 ACN:water) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: At each time point of the stability study, accurately weigh a sample of this compound and dissolve it in a dry, aprotic solvent (e.g., anhydrous acetonitrile) to a known concentration (e.g., 1 mg/mL). Immediately before injection, dilute with the mobile phase starting condition to minimize on-instrument hydrolysis. Note: Due to the reactivity of this compound, sample preparation should be performed quickly and with care to avoid introducing moisture.

5. Stability Study Design:

  • Store aliquots of this compound under different conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a sample and analyze by HPLC.

6. Data Analysis:

  • Identify the peaks for this compound and Fmoc-Ala-OH based on the retention time of the standard.

  • Calculate the purity of this compound and the percentage of Fmoc-Ala-OH at each time point using the peak areas.

  • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.

cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis start Start Stability Study aliquot Aliquot this compound into multiple containers start->aliquot storage Place samples in different storage conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) aliquot->storage timepoint At each time point (T=0, 1, 3, 6 months) storage->timepoint sample Remove one sample from each condition timepoint->sample prepare Prepare sample for HPLC analysis sample->prepare hplc Analyze by RP-HPLC prepare->hplc quantify Quantify Purity and Degradants hplc->quantify plot Plot % Purity vs. Time quantify->plot determine Determine Degradation Rate and Shelf-life plot->determine

Caption: Experimental workflow for a stability study of this compound.

Conclusion

The stability of this compound is intrinsically linked to its high reactivity as an acid chloride. Its primary mode of degradation is hydrolysis, making stringent control of moisture essential during storage and handling. By adhering to the recommended conditions of low temperature and dry, inert atmosphere, researchers can ensure the high purity and reactivity of this important reagent, leading to more reliable and successful outcomes in their synthetic endeavors. Regular analytical testing using a stability-indicating HPLC method is recommended to monitor the quality of this compound over time, particularly for lots stored for extended periods.

Introduction to solid-phase peptide synthesis using Fmoc chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable synthesis of peptides for a vast range of applications, from basic research to therapeutic drug development.[1][2] This methodology, a milder alternative to the Boc/Benzyl approach, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][3] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1][4] The core principle of Fmoc SPPS lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids, which allows for selective deprotection without affecting the acid-labile protecting groups on the amino acid side chains.[1][5]

Core Principles of Fmoc-SPPS

The Fmoc/tBu strategy is the predominant method for SPPS.[5] It is founded on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a mild base, while the "permanent" side-chain protecting groups (often tert-butyl based) are cleaved at the end of the synthesis with a strong acid.[5][6] This orthogonality is critical for ensuring that the side-chain protecting groups remain intact throughout the iterative synthesis cycles.[5]

The cyclical process of Fmoc-SPPS consists of three primary steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5]

  • Amino Acid Coupling: The formation of a peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by a coupling reagent.[4]

  • Washing: Thorough washing of the resin between the deprotection and coupling steps to remove excess reagents and byproducts, which is crucial for preventing side reactions and ensuring high purity of the final peptide.[1]

Experimental Workflow

The overall process of Fmoc-SPPS can be visualized as a cyclical workflow, starting with a resin-bound amino acid and iteratively adding amino acids until the desired sequence is assembled, followed by cleavage from the resin and final deprotection.

Fmoc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Chain Elongation (Cyclical) cluster_Final_Steps Finalization Resin Solid Support (Resin) Swell Swell Resin in Solvent (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Start with first resin-bound amino acid Wash1 Wash (DMF) Deprotection->Wash1 Remove piperidine & DBF adduct Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification & Analysis (e.g., HPLC, Mass Spec) Precipitation->Purification

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocols

Resin Preparation and First Amino Acid Loading

The choice of resin is critical as it dictates the C-terminal functionality of the peptide.[7] For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used, while Rink Amide resin is selected for a C-terminal amide.[7][8]

Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:

  • Weigh the desired amount of 2-chlorotrityl chloride resin (e.g., for a 0.1 mmol scale synthesis, ~300 mg is common).[8]

  • Transfer the resin to a reaction vessel and swell it in dichloromethane (DCM) for at least 30 minutes.[8]

  • In a separate flask, dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) and N,N-Diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.[6]

  • Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

  • Agitate the mixture for 30-60 minutes at room temperature.[6]

  • To cap any unreacted sites on the resin, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and mix for 15 minutes.[6]

  • Wash the resin thoroughly with DMF and then DCM.[6]

Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

a. Fmoc Deprotection

The Fmoc group is removed via a β-elimination mechanism in the presence of a mild base.[2]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine1 Piperidine Piperidine1->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Carbamic_Acid Unstable Carbamic Acid Beta_Elimination->Carbamic_Acid DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Piperidine2 Piperidine Piperidine2->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol for Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin-bound peptide.[5]

  • Agitate for 3 minutes, then drain the solution.[5]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

b. Amino Acid Coupling

The incoming Fmoc-amino acid is activated to facilitate peptide bond formation. This is a critical step, and the choice of coupling reagent can significantly impact efficiency and minimize side reactions like racemization.[9]

Protocol for Amino Acid Coupling (using HATU):

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.[5][9]

  • Add a base, typically DIPEA (6 equivalents), to the amino acid solution to activate it.[9]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.[5] For difficult couplings, longer reaction times may be necessary.[8]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[5]

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).[10][11]

Protocol for Cleavage and Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[5][10]

  • Prepare a cleavage cocktail in a fume hood. A common general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio.[10] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.[12]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

  • Agitate the mixture for 1-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[5]

  • Centrifuge the ether suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.[5]

  • Dry the peptide pellet under vacuum.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.[9] Aminium/uronium salt-based reagents like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields.[9] Phosphonium salts like PyBOP also offer high efficiency with a low propensity for racemization.[9] Carbodiimides such as DIC, when used with an additive like HOBt or OxymaPure®, are a cost-effective option for routine synthesis.[9]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate

Data compiled from various scientific sources for the coupling of Fmoc-DL-Phe-OH or similar residues.[9]

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

The selection of a cleavage cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues that are prone to modification by reactive carbocations generated during cleavage.[10][11] Scavengers are added to the TFA to quench these reactive species.[12]

Cleavage CocktailComposition (v/v/v)Target Residues / Application
TFA/TIS/H₂O 95:2.5:2.5General purpose, effective for peptides without highly sensitive residues.[10]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Robust cocktail for complex peptides containing sensitive residues like Cys, Met, Tyr, and Trp.[10][11]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" alternative to cocktails containing thioanisole and EDT, particularly useful for peptides with trityl-based protecting groups.[13]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent the oxidation of methionine residues.[13]

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that has become the standard for the chemical synthesis of peptides.[1] A thorough understanding of the core principles, careful execution of the experimental protocols, and informed selection of reagents are paramount to achieving high yields and purity of the target peptide. This guide provides a comprehensive overview of the key aspects of Fmoc-SPPS to aid researchers, scientists, and drug development professionals in the successful synthesis of peptides for their diverse applications.

References

Methodological & Application

Step-by-Step Protocol for Fmoc-Ala-Cl Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the use of Fmoc-L-Alanine chloride (Fmoc-Ala-Cl) in Solid-Phase Peptide Synthesis (SPPS). The use of amino acid chlorides can be advantageous for coupling sterically hindered amino acids or for overcoming difficult coupling sequences where standard coupling reagents may be inefficient. This protocol covers the in situ generation of this compound and its subsequent coupling to the resin-bound peptide chain.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The Fmoc/tBu strategy is the most widely used approach, relying on the base-labile Fmoc group for Nα-protection. While standard coupling reagents such as carbodiimides (e.g., DIC) and onium salts (e.g., HBTU, HATU) are effective for most amino acids, challenging sequences and sterically hindered residues can lead to incomplete coupling and lower purity of the final peptide.

Fmoc-amino acid chlorides are highly reactive acylating agents that can drive difficult coupling reactions to completion. They can be prepared in advance or, more conveniently, generated in situ immediately prior to the coupling step. This protocol focuses on the in situ generation of this compound using thionyl chloride, a common and effective chlorinating agent.

Experimental Protocols

This section details the necessary procedures for the successful coupling of this compound in a manual SPPS workflow.

Materials and Reagents
  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin pre-loaded with the C-terminal amino acid)

  • SPPS reaction vessel

  • Standard laboratory glassware, dried

  • Inert gas (Nitrogen or Argon)

Protocol for Fmoc-Deprotection

This protocol assumes a standard Fmoc-SPPS workflow. Prior to the this compound coupling, the N-terminal Fmoc group of the resin-bound peptide must be removed.

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Removal:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

    • Wash the resin with DCM (3 x 10 mL/g of resin) to prepare for the subsequent coupling step in a non-polar solvent.

Protocol for In Situ Generation and Coupling of this compound

This protocol should be performed in a well-ventilated fume hood due to the use of thionyl chloride.

  • Preparation of Fmoc-Ala-OH: In a separate, dry round-bottom flask under an inert atmosphere, dissolve Fmoc-Ala-OH (3-5 equivalents relative to the resin loading) in anhydrous DCM (5 mL per mmol of Fmoc-Ala-OH).

  • Generation of this compound:

    • Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 equivalents relative to Fmoc-Ala-OH) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all volatile reagents are removed. Co-evaporation with anhydrous DCM (2-3 times) can aid in this process.

  • Coupling to Resin:

    • Dissolve the resulting crude this compound in anhydrous DCM.

    • Immediately add the this compound solution to the deprotected and washed peptide-resin in the reaction vessel.

    • Add DIPEA (1 equivalent relative to the resin loading) to the reaction mixture. The base neutralizes the HCl generated during the coupling.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 x 10 mL/g of resin).

    • Wash the resin with DMF (3 x 10 mL/g of resin).

  • Monitoring the Coupling: Perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary. For a recoupling, it is often advisable to use a standard coupling reagent like HATU or HBTU rather than repeating the acid chloride coupling.

Data Presentation

The use of Fmoc-amino acid chlorides is particularly effective in "difficult" couplings where standard reagents may result in low yields. While specific quantitative data for this compound is not extensively documented in comparative studies, the following table provides a general expectation of performance based on the reactivity of acid chlorides.

Coupling ConditionStandard Reagent (e.g., HBTU/DIPEA)This compound
Coupling Time 30 min - 2 hours1 - 2 hours
Coupling Efficiency (Standard Sequence) >99%>99%
Coupling Efficiency (Sterically Hindered) Variable, may be <95%Expected to be higher
Racemization Potential Low for most amino acids, higher for Cys, His.[2][3]Potentially higher, minimized by controlled conditions

Mandatory Visualization

The following diagram illustrates the key steps in the this compound coupling workflow.

Fmoc_Ala_Cl_Coupling_Workflow cluster_coupling_steps Coupling Module start Start: Deprotected Peptide-Resin prep_fmoc_ala_cl In Situ Preparation of this compound (Fmoc-Ala-OH + SOCl₂ in DCM) coupling Coupling Reaction (this compound + Peptide-Resin + DIPEA in DCM) prep_fmoc_ala_cl->coupling Add to resin wash_dcm Wash with DCM coupling->wash_dcm wash_dmf Wash with DMF wash_dcm->wash_dmf kaiser_test Kaiser Test wash_dmf->kaiser_test next_cycle Proceed to Next Deprotection Cycle kaiser_test->next_cycle Negative recouple Recouple (Optional) kaiser_test->recouple Positive recouple->wash_dmf

This compound Coupling Workflow in SPPS

Troubleshooting and Side Reactions

  • Racemization: Acyl chlorides are highly reactive and can be susceptible to racemization, especially in the presence of excess base.[4] It is crucial to use a controlled amount of a hindered base like DIPEA and to minimize the time the activated amino acid is in solution before coupling. The use of lower temperatures during activation can also help mitigate this side reaction.

  • Incomplete Coupling: If the Kaiser test indicates incomplete coupling, it could be due to peptide aggregation or insufficient reactivity. Before resorting to a recoupling, ensure that the peptide-resin is well-swollen and that the this compound was freshly prepared and properly activated.

  • Side Reactions with Thionyl Chloride: Thionyl chloride is a harsh reagent. Ensure that it is completely removed before the coupling step to avoid side reactions with the peptide chain. Side-chain protecting groups that are sensitive to acidic conditions may not be compatible with this method.

Conclusion

The use of this compound provides a powerful tool for overcoming challenging coupling steps in SPPS. By following this detailed protocol, researchers can effectively incorporate alanine into sterically hindered positions or within difficult sequences, leading to higher purity and yield of the final peptide product. Careful control of reaction conditions is paramount to minimizing potential side reactions such as racemization.

References

Application Notes and Protocols for Fmoc-Amino Acid Activation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Fmoc-Ala-OH Activation with HBTU/HOBt Protocol for Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the creation of custom peptides for a vast array of research, therapeutic, and diagnostic applications. The efficiency and fidelity of peptide bond formation are paramount to the success of SPPS. This is achieved through the use of coupling reagents that activate the C-terminal carboxyl group of an incoming Nα-Fmoc-protected amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain attached to a solid support.

Among the most robust and widely adopted activation methods is the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is renowned for its high coupling efficiencies, rapid reaction kinetics, and potent suppression of racemization, a critical factor in maintaining the stereochemical integrity of the final peptide.

It is important to clarify a key chemical principle regarding the user's query on "Fmoc-Ala-Cl activation with HBTU/HOBt". Fmoc-amino acid chlorides, such as this compound, are highly reactive acylating agents and are considered "pre-activated". They are typically employed for particularly "difficult couplings," such as those involving sterically hindered or N-alkylated amino acids, and do not require further activation by coupling reagents like HBTU. In fact, reacting an acid chloride with an aminium-based coupling reagent is a chemically redundant and non-standard procedure. The standard and recommended protocol involves the in situ activation of the corresponding carboxylic acid, Fmoc-Ala-OH, with the HBTU/HOBt reagent system.

These application notes provide a comprehensive guide to the standard HBTU/HOBt activation protocol for Fmoc-protected amino acids in SPPS.

Mechanism of Action

The HBTU/HOBt coupling protocol involves a two-step activation of the Fmoc-amino acid's carboxylic acid. In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. HBTU then reacts with the carboxylate to form a highly reactive HOBt active ester intermediate. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, resulting in the formation of a stable amide (peptide) bond. The inclusion of HOBt is crucial as it accelerates the coupling reaction and acts as a racemization scavenger by minimizing the formation of undesirable oxazolone intermediates.

G Fmoc_AA Fmoc-Ala-OH Active_Ester HOBt Active Ester (Reactive Intermediate) Fmoc_AA->Active_Ester HBTU HBTU HBTU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Deprotonation Coupled_Peptide Resin-Bound Peptide (Elongated) Active_Ester->Coupled_Peptide Nucleophilic Attack Byproducts Tetramethylurea + HOBt Active_Ester->Byproducts Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->Coupled_Peptide

Caption: Activation of Fmoc-Ala-OH with HBTU/HOBt.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a standard HBTU/HOBt coupling cycle in manual Fmoc-SPPS. These values may be adjusted based on the scale of the synthesis, the specific amino acid being coupled, and the nature of the peptide sequence.

ParameterValueNotes
Reagent Equivalents (relative to resin loading)
Fmoc-Amino Acid2 - 5 eq.For difficult couplings or valuable amino acids, a lower excess may be used.
HBTU1.9 - 4.9 eq.Typically used in slight stoichiometric deficiency relative to the amino acid to prevent side reactions. Can cause guanidinylation of the N-terminus if used in excess.
HOBt2 - 5.5 eq.The addition of HOBt enhances reaction speed and suppresses racemization.
DIPEA (Base)4 - 10 eq.A sufficient excess is required to neutralize the amino acid and the HOBt.
Reaction Conditions
SolventDMF (Peptide Synthesis Grade)N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes preferred for preventing peptide aggregation.
Pre-activation Time1 - 5 minutesThe Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed and allowed to react before addition to the resin.
Coupling Time10 - 60 minutesStandard couplings are often complete within 10-30 minutes. For sterically hindered amino acids (e.g., Val, Ile) or difficult sequences, the time may be extended.
TemperatureRoom Temperature
Fmoc Deprotection
Reagent20% Piperidine in DMF (v/v)
Treatment Time5 - 20 minutes (repeated once)

Experimental Protocols

This section details a standard protocol for a single coupling cycle of Fmoc-Alanine to a resin-bound peptide using HBTU/HOBt activation.

Materials:

  • Fmoc-Ala-OH

  • HBTU

  • HOBt

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Resin with a free N-terminal amine (e.g., Rink Amide, Wang)

  • Reaction vessel for SPPS

  • Shaker/agitator

Protocol 1: Resin Preparation and Swelling

  • Place the peptide-resin in the reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Group Deprotection

  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5-20 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment (steps 1-3) one more time to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

Protocol 3: Amino Acid Activation and Coupling

  • Pre-activation: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIPEA (6 eq.) to the mixture.

  • Vortex or mix the solution for 1-2 minutes to pre-activate the amino acid. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 30-45 minutes at room temperature.

  • Washing: Drain the coupling solution from the resin.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test result, resin remains colorless or yellow). If the test is positive, the coupling step should be repeated.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a single peptide chain elongation cycle in Solid-Phase Peptide Synthesis.

G Start Start: Peptide-Resin with Fmoc-protected N-terminus Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Optional) Confirm Free Amine Wash1->Kaiser1 Activation 3. Pre-activate Amino Acid (Fmoc-Ala-OH, HBTU, HOBt, DIPEA in DMF) Kaiser1->Activation Positive Test Coupling 4. Coupling Reaction Activation->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser2 Kaiser Test (Optional) Confirm Complete Coupling Wash2->Kaiser2 Kaiser2->Coupling Positive Test (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser2->Repeat Negative Test End End of Cycle: Elongated Peptide-Resin (Fmoc Protected)

Caption: Workflow for one cycle of peptide elongation using HBTU/HOBt.

Application Notes and Protocols: Manual vs. Automated Peptide Synthesis with Fmoc-Ala-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the creation of synthetic peptides, crucial for a wide range of research and therapeutic applications. The choice between manual and automated approaches to SPPS is a critical decision that impacts throughput, cost-effectiveness, and the ultimate purity and yield of the synthesized peptide.[1] This document provides a detailed comparison of manual and automated peptide synthesis methodologies, with a specific focus on the use of Nα-Fmoc-protected Alanine-Chloride (Fmoc-Ala-Cl).

This compound is a highly reactive acylating agent used in peptide synthesis. Its enhanced reactivity can significantly shorten coupling times but also introduces the risk of side reactions, such as the formation of dipeptides and tripeptides, if not handled correctly.[2] This application note will delve into the practical considerations, protocols, and expected outcomes when using this compound in both manual and automated SPPS platforms.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated synthesis is often guided by quantitative metrics. The following table summarizes key comparative data for the two methodologies, with special considerations for the use of the highly reactive this compound.

Performance MetricManual Peptide SynthesisAutomated Peptide SynthesizerKey Considerations for this compound
Synthesis Time per Cycle 80-150 minutes[3]< 60 minutes (can be minutes with microwave assistance)[3]The high reactivity of this compound can significantly reduce coupling times in both methods. However, automated systems with precise, rapid reagent delivery can better capitalize on this, leading to faster overall synthesis.
Crude Purity Can be high with experienced operators, but prone to variability. A rapid manual method showed an average crude purity of 70%.[3][4]Typically consistent and high for standard sequences.[3] May require optimization for difficult couplings.The high reactivity of this compound may lead to higher purity by driving the reaction to completion, but also increases the risk of side-product formation if coupling times are not optimized. Automated systems offer greater consistency.
Overall Yield Highly dependent on operator skill and the specific sequence.[3]Generally reproducible and can be higher due to optimized protocols.[3]With careful optimization to minimize side reactions, the high reactivity of this compound can lead to higher yields in both setups. Automated systems may offer more consistent yields.
Reproducibility Lower; prone to operator-to-operator variability.[3]High; automated systems perform each step with high precision.[3]Automation provides superior reproducibility, which is critical when dealing with a highly reactive building block like this compound to ensure consistent product quality.
Flexibility High; allows for on-the-fly adjustments and troubleshooting.[3]Moderate to high, depending on the synthesizer's software and hardware capabilities.Manual synthesis offers greater flexibility for optimizing the coupling of the highly reactive this compound in real-time.
Cost Lower initial equipment cost. Reagent consumption can be optimized for single syntheses.[3]Higher initial investment for the synthesizer. Can be more cost-effective for high-throughput synthesis.[3]The cost of this compound and potential for failed syntheses due to its reactivity makes the optimization and consistency of automated synthesis potentially more cost-effective in the long run for multiple syntheses.
Hands-on Time High; requires constant operator attention.Low; "walk-away" operation after setup.[5]Automated synthesis significantly reduces the hands-on time required, freeing up researcher time for other tasks.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in both manual and automated Fmoc-based solid-phase peptide synthesis.

Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain on a 0.1 mmol scale.

1. Resin Swelling:

  • Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a fritted glass reaction vessel.[6][7]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 7 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 minute).

3. This compound Coupling:

  • Caution: Fmoc-amino acid chlorides are highly reactive and moisture-sensitive. Handle in a dry environment.

  • In a separate, dry vial, dissolve this compound (1.5 to 2 equivalents relative to resin loading) in anhydrous Dichloromethane (DCM) or DMF.

  • Immediately add the this compound solution to the deprotected resin.

  • Agitate the reaction mixture. Due to the high reactivity, the coupling time can be significantly shorter than with standard activated amino acids. Monitor the reaction closely. A typical coupling time is 15-30 minutes.

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]

  • If the Kaiser test is positive, continue coupling for another 15 minutes and re-test. Avoid extended coupling times to minimize the risk of side reactions.

4. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 1 minute) followed by DCM (3 x 1 minute) and finally DMF (3 x 1 minute) to remove excess reagents and by-products.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[6]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the purified peptide by mass spectrometry.

Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol provides a general procedure for an automated peptide synthesizer. Specific parameters will need to be adapted based on the instrument's software and capabilities.

1. Instrument Setup:

  • Load the appropriate resin into the reaction vessel.

  • Place vials containing the required Fmoc-amino acids in their designated positions.

  • Prepare a fresh solution of this compound in anhydrous DCM or DMF immediately before placing it on the synthesizer. Due to its reactivity and potential for degradation, it is advisable to use it promptly.

  • Ensure all reagent and solvent bottles (DMF, piperidine, DCM, cleavage cocktail) are sufficiently filled.

2. Programming the Synthesis:

  • Enter the desired peptide sequence into the synthesizer's software.

  • Define the synthesis scale (e.g., 0.1 mmol).

  • Create or select a synthesis protocol. For the this compound coupling step, program a significantly shorter coupling time (e.g., 15-30 minutes) compared to standard protocols. Some synthesizers may allow for real-time monitoring of the coupling reaction, which can be beneficial.

3. Automated Synthesis Cycle (repeated for each amino acid):

  • Fmoc Deprotection: The synthesizer will automatically deliver the 20% piperidine in DMF solution, agitate for the programmed time, drain, and perform a series of washes.

  • Amino Acid Coupling: The instrument will deliver the this compound solution to the reaction vessel and agitate for the specified short coupling time.

  • Washing: The resin is automatically washed with DMF and/or DCM to remove excess reagents and by-products.

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the instrument.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Manual_SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound in DCM/DMF) wash1->coupling monitor Monitor Coupling (Kaiser Test) coupling->monitor monitor->coupling Positive wash2 Wash (DMF/DCM) monitor->wash2 Negative cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow for this compound.

Automated_SPPS_Workflow start Start: Instrument Setup & Programming automated_cycle Automated Synthesis Cycle (Deprotection, Coupling, Wash) start->automated_cycle post_synthesis Post-Synthesis Processing (Manual) automated_cycle->post_synthesis cleavage Cleavage & Deprotection (TFA Cocktail) post_synthesis->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow for this compound.

Fmoc_Ala_Cl_Reaction_Pathway resin Resin-Bound Peptide with free N-terminus coupling Coupling Reaction (Peptide Bond Formation) resin->coupling fmacl This compound fmacl->coupling side_reaction Potential Side Reaction (Dipeptide Formation) fmacl->side_reaction Self-Condensation product Resin-Bound Peptide + Fmoc-Ala coupling->product Desired Reaction dipeptide Fmoc-Ala-Ala-Cl side_reaction->dipeptide

References

Application Notes and Protocols for Fmoc-Ala-Cl Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 9-fluorenylmethyloxycarbonyl-Alanine chloride (Fmoc-Ala-Cl) in peptide synthesis. Due to its high reactivity, this compound is particularly suited for challenging coupling reactions where standard coupling reagents may be inefficient. However, this high reactivity also necessitates careful control of reaction conditions to minimize side reactions, most notably racemization.

These protocols are intended for experienced peptide chemists. It is recommended to perform small-scale test reactions to optimize conditions for specific sequences.

Introduction to this compound as a Coupling Reagent

Fmoc-amino acid chlorides are highly activated acylating agents used in peptide bond formation. Their enhanced reactivity makes them valuable for overcoming steric hindrance, such as coupling to N-methylated or other bulky amino acids, and for accelerating reaction times.[1] However, their use is less common than standard coupling reagents like HBTU or HATU due to the increased risk of racemization if the reaction is not carefully controlled.[2]

Recent methodologies have focused on the in situ generation of Fmoc-amino acid chlorides to manage their reactivity and minimize side reactions.[2][3] This approach avoids the isolation of the often unstable acid chloride and allows for its immediate use in the coupling reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound coupling reactions, compiled from various studies.

Table 1: General Reaction Parameters for Fmoc-Amino Acid Chloride Coupling

ParameterValue/RangeNotes
Equivalents of Fmoc-Ala-OH 1.0 - 5.0Relative to the free amine on the resin.
Equivalents of Activating Agent (e.g., BTC) 0.33 - 1.0For in situ generation of the acid chloride.[3]
Equivalents of Base (e.g., Collidine, DIPEA) 1.0 - 3.0A milder base like collidine is often preferred to minimize racemization.[2]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous conditions are crucial.
Temperature 0°C to Room TemperatureLower temperatures are generally favored to control reactivity.
Reaction Time 15 minutes - 2 hoursHighly dependent on the steric hindrance of the coupling partners.

Table 2: Comparison of Coupling Methods for Difficult Sequences

Coupling MethodTypical Reaction TimeReported EfficiencyRacemization RiskKey Application
HBTU/DIPEA 1 - 4 hoursGood to ExcellentLow to ModerateStandard couplings
HATU/DIPEA 30 minutes - 2 hoursExcellentLowHindered couplings
In situ this compound (BTC) 15 - 60 minutesQuantitativeLow (with careful control)N-alkylated amino acids[3]
Pre-formed this compound 15 - 60 minutesHighModerate to HighRapid synthesis[1]

Experimental Protocols

Protocol 1: In Situ Generation and Coupling of this compound for Hindered Amino Acids

This protocol is adapted for coupling Fmoc-Alanine to a sterically hindered N-terminal amino acid on a solid support, such as an N-methylated residue. The in situ generation of the acid chloride is achieved using bis-(trichloromethyl) carbonate (BTC).[3]

Materials:

  • Fmoc-Ala-OH (3 equivalents)

  • Bis-(trichloromethyl) carbonate (BTC, triphosgene) (1 equivalent)

  • 2,4,6-Collidine (3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Peptide-resin with a free N-terminal amine

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes. If the N-terminus is Fmoc-protected, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF followed by DCM. Ensure the resin is as dry as possible before proceeding.

  • Activation of Fmoc-Ala-OH:

    • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Ala-OH (3 eq.) and 2,4,6-collidine (3 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of BTC (1 eq.) in anhydrous DCM to the Fmoc-Ala-OH solution with vigorous stirring.

    • Allow the activation mixture to stir at 0°C for 10-15 minutes. The formation of the acid chloride is typically rapid.

  • Coupling Reaction:

    • Drain the DCM from the swollen peptide-resin.

    • Immediately add the freshly prepared this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes. For highly hindered couplings, the reaction time may be extended up to 2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines). A negative test indicates completion.

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: Rapid Coupling using Pre-formed this compound in Solution-Phase Synthesis

This protocol is suitable for rapid, continuous solution-phase peptide synthesis.[1] It requires the prior synthesis and isolation of this compound.

Materials:

  • This compound (1.1 equivalents)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 equivalent)

  • Base (e.g., N-methylmorpholine or collidine) (2.2 equivalents)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • Reactant Preparation:

    • Dissolve the amino acid ester hydrochloride (1.0 eq.) in the anhydrous solvent.

    • Add the base (2.2 eq.) and stir for 5-10 minutes to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • Cool the reaction mixture to 0°C.

    • Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0°C to room temperature for 15-30 minutes.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

    • Extract the dipeptide product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for In Situ this compound Coupling

in_situ_coupling_workflow cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (RT) cluster_post_coupling Post-Coupling FmocAlaOH Fmoc-Ala-OH Activation This compound (in situ) FmocAlaOH->Activation BTC BTC BTC->Activation Collidine Collidine Collidine->Activation DCM_act Anhydrous DCM DCM_act->Activation Coupling Coupling Reaction Activation->Coupling Immediate Transfer Resin Peptide-Resin (Free Amine) Resin->Coupling DCM_resin Anhydrous DCM DCM_resin->Coupling CoupledResin Fmoc-Ala-Peptide-Resin Coupling->CoupledResin Washing Wash (DCM, DMF) CoupledResin->Washing Monitoring Kaiser Test Washing->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle

Caption: Workflow for the in situ generation and coupling of this compound.

Logical Relationship of Factors Affecting this compound Coupling

factors_affecting_coupling cluster_inputs Reaction Inputs cluster_outcomes Potential Outcomes Reactivity High Reactivity of This compound CouplingEfficiency Coupling Efficiency Reactivity->CouplingEfficiency Increases Racemization Racemization Reactivity->Racemization Increases Risk StericHindrance Steric Hindrance (e.g., N-Me Amino Acids) StericHindrance->CouplingEfficiency Decreases Base Base Strength (Collidine vs. DIPEA) Base->Racemization Stronger Base Increases Risk Temperature Reaction Temperature Temperature->CouplingEfficiency Higher Temp May Increase Temperature->Racemization Higher Temp Increases Risk SideProducts Other Side Products

Caption: Factors influencing the outcome of this compound coupling reactions.

References

Choosing the Right Resin for Fmoc-Ala-Cl Solid-Phase Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The choice of solid support is a critical parameter that dictates the success and efficiency of the synthesis. This document provides detailed application notes and protocols for the selection and use of appropriate resins for the synthesis of peptides commencing with Fmoc-L-Alanine, specifically when employing an acid-labile linker strategy.

Introduction to Resin Selection in Fmoc SPPS

The selection of a resin in Fmoc-based solid-phase peptide synthesis is primarily determined by the desired C-terminal functionality of the peptide (acid or amide) and the required cleavage conditions. For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are the most common choices.[1] For C-terminal amides, Sieber amide resin is a suitable option. Each resin possesses distinct characteristics regarding its linker chemistry, acid lability, and propensity for side reactions.

Key Considerations for Resin Selection:

  • Desired C-terminus: Wang and 2-CTC resins yield a C-terminal carboxylic acid, while Sieber amide resin produces a C-terminal amide.[1]

  • Acid Sensitivity of the Peptide: The lability of the linker to acid dictates the conditions required for cleavage. 2-CTC resin is highly acid-labile, allowing for cleavage under very mild conditions that preserve sensitive protecting groups.[2] Wang resin requires stronger acidic conditions for cleavage.[3] Sieber amide resin is also highly acid-labile.

  • Suppression of Side Reactions: The bulky nature of the 2-CTC resin's trityl group helps to minimize the formation of diketopiperazines, a common side reaction during the coupling of the second amino acid.[2]

Comparative Data of Commonly Used Resins

The following table summarizes the key quantitative parameters for the most relevant resins for Fmoc-Ala solid-phase synthesis.

Resin TypeTypical Loading Capacity (mmol/g)C-Terminal FunctionalityCleavage ConditionsKey Advantages
Wang Resin 0.5 - 1.2Carboxylic Acid50-95% TFA in DCM[4][5]Well-established, robust, suitable for a wide range of peptides.[3]
2-Chlorotrityl Chloride (2-CTC) Resin 0.8 - 1.6[6]Carboxylic Acid1-2% TFA in DCM, Acetic acid/TFE/DCM (1:1:8), or HFIP in DCM[2][6][7]Highly acid-labile, allows for synthesis of protected peptide fragments, minimizes diketopiperazine formation.[2]
Sieber Amide Resin 0.4 - 0.8Amide1-2% TFA in DCM[8]Hyper acid-labile, suitable for synthesis of protected peptide amides.[9]

Experimental Protocols

This section provides detailed protocols for the key steps in Fmoc-Ala solid-phase synthesis using Wang, 2-CTC, and Sieber amide resins.

Resin Swelling

Proper swelling of the resin is crucial for efficient synthesis, as it allows for better access of reagents to the reactive sites on the polymer support.

Protocol:

  • Place the desired amount of resin in a suitable reaction vessel.

  • Add a solvent appropriate for the resin type (see table below). Use approximately 10-15 mL of solvent per gram of resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

Resin TypeSwelling Solvent
Wang Resin Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[10]
2-Chlorotrityl Chloride (2-CTC) Resin Dichloromethane (DCM)[1]
Sieber Amide Resin N,N-Dimethylformamide (DMF)[8]
Loading of the First Amino Acid (Fmoc-Ala-OH)

The covalent attachment of the first amino acid to the resin is a critical step that determines the overall yield and purity of the final peptide.

Materials:

  • Wang Resin

  • Fmoc-Ala-OH (4 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • DMF, DCM

Protocol: [11]

  • Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v).

  • In a separate vessel, dissolve Fmoc-Ala-OH and HOBt in a minimal amount of DMF.

  • Add the Fmoc-Ala-OH/HOBt solution to the swollen resin.

  • Add DIC to the resin suspension and agitate.

  • Add a solution of DMAP in DMF to the reaction mixture.

  • Agitate the mixture for 12 hours at room temperature.

  • To cap any unreacted hydroxyl groups, wash the resin and treat with a solution of acetic anhydride (2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2 equivalents) in DCM for 30 minutes.

  • Wash the resin thoroughly with DMF, DCM/DMF (1:1), and finally DCM.

  • Dry the resin under vacuum.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Ala-OH (2 equivalents relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (4 equivalents)

  • DCM, Methanol (MeOH)

Protocol: [11]

  • Swell the 2-CTC resin in DCM.

  • In a separate vessel, dissolve Fmoc-Ala-OH in DCM. If necessary, add a minimal amount of DMF to aid dissolution.

  • Add DIPEA to the Fmoc-Ala-OH solution.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours.

  • To cap unreacted sites, add a capping mixture of DCM:MeOH:DIPEA (17:2:1, v/v/v) and agitate for at least 30 minutes.

  • Filter and wash the resin with DMF and DCM.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a fundamental step in SPPS.

Materials:

  • 20% (v/v) Piperidine in DMF

Protocol: [12]

  • Wash the resin-bound peptide with DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 1-3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • A Kaiser test can be performed on a small sample of beads to confirm the presence of a free primary amine.[12]

Peptide Coupling

This step involves the formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, DIC/HOBt) (3-5 equivalents)

  • Base (e.g., DIPEA, N-Methylmorpholine) (6-10 equivalents)

  • DMF

Protocol: (General procedure using HBTU)

  • In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

  • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF.

  • A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether.

Protocol: [13]

  • Ensure the N-terminal Fmoc group is removed.

  • Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Materials:

  • Cleavage solution: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8, v/v/v).[7]

  • Cold diethyl ether.

Protocol: [7]

  • Wash the peptide-resin with DCM and dry.

  • Suspend the resin in half of the cleavage solution and agitate at room temperature for 30 minutes.

  • Filter and collect the filtrate.

  • Wash the resin with the remaining cleavage solution and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry.

Materials:

  • Cleavage cocktail: 1-2% TFA in DCM.[8]

  • Cold diethyl ether.

Protocol: [8]

  • Remove the N-terminal Fmoc group.

  • Wash the peptide-resin with DCM and dry.

  • Add the cleavage cocktail to the resin and agitate for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of DCM and combine the filtrates.

  • Evaporate the solvent and precipitate the peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry.

Visualizing the Workflow and Chemical Logic

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_0 Elongation Cycle Resin Resin Selection (Wang, 2-CTC, Sieber) Swell Resin Swelling Resin->Swell Load First Amino Acid Loading (Fmoc-Ala-OH) Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Cycle Elongation Cycle Wash1 Wash (DMF) Deprotect->Wash1 Repeat n-1 times Couple Amino Acid Coupling (HBTU/DIPEA) Wash1->Couple Repeat n-1 times Wash2 Wash (DMF) Couple->Wash2 Repeat n-1 times Wash2->Deprotect Repeat n-1 times Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Purify Purification & Analysis Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Chemical Logic of Resin Linker Cleavage

Cleavage_Logic cluster_Wang Wang Resin cluster_CTC 2-CTC Resin cluster_Sieber Sieber Amide Resin Wang_Resin Peptide-O-CH2-Ph-O-Resin Wang_Cleavage Strong Acid (e.g., 95% TFA) Wang_Resin->Wang_Cleavage Wang_Product Peptide-COOH Wang_Cleavage->Wang_Product CTC_Resin Peptide-O-Trt(2-Cl)-Resin CTC_Cleavage Mild Acid (e.g., 1% TFA) CTC_Resin->CTC_Cleavage CTC_Product Peptide-COOH CTC_Cleavage->CTC_Product Sieber_Resin Peptide-NH-Xanthenyl-Resin Sieber_Cleavage Mild Acid (e.g., 1% TFA) Sieber_Resin->Sieber_Cleavage Sieber_Product Peptide-CONH2 Sieber_Cleavage->Sieber_Product

Caption: Cleavage mechanisms for different resin types.

References

Application Notes and Protocols for Fmoc Deprotection using Piperidine Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection in peptide synthesis, with a specific focus on the use of piperidine solutions. These protocols and notes are intended to serve as a practical resource for optimizing peptide synthesis workflows, ensuring high purity and yield of the final product.

Introduction to Fmoc Deprotection

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for a mild and orthogonal deprotection strategy.[1][2] This orthogonality is crucial as it leaves acid-sensitive side-chain protecting groups and resin linkers unaffected during the iterative removal of the Nα-Fmoc group.[1] The standard reagent for Fmoc removal is a solution of piperidine in a suitable organic solvent, typically N,N-dimethylformamide (DMF).[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] This process can be broken down into three key steps:

  • Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[1][4]

  • β-Elimination: This initial step results in the formation of a carbanion, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes an elimination reaction, leading to the cleavage of the C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[1]

  • DBF Adduct Formation: The liberated DBF is an electrophile that is immediately trapped by the excess piperidine in the reaction mixture to form a stable adduct.[1][4] This scavenging of DBF is critical to prevent its reaction with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.[1][5] The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.[1][5]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine1 + Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 + CO2 Carbanion->CO2 Deprotected_Peptide H₂N-Peptide-Resin Carbanion->Deprotected_Peptide β-Elimination DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct DBF Scavenging Piperidine2 + Piperidine

Figure 1: Chemical mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection is influenced by several factors. The following table summarizes typical conditions and their outcomes.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>95%The most common and effective concentration for rapid deprotection.[6]
10% (v/v) in DMFHighMay require longer reaction times; can be used to potentially minimize base-related side reactions.[6][7]
5% (v/v) in DMFHighRequires significantly longer reaction times.[7][8]
2% (v/v) DBU / 2% (v/v) piperidine in DMFHighDBU is a stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues.[9]
Reaction Time 5 - 15 minutes>95%Standard for 20% piperidine at room temperature.[2]
1 - 2 hours>98%May be necessary for difficult sequences or sterically hindered amino acids to ensure complete deprotection.[6]
Temperature Room Temperature (~25°C)>95%Standard condition for Fmoc deprotection.[6]

Factors Influencing Fmoc Deprotection Efficiency

Several factors can impact the rate and completeness of the Fmoc deprotection reaction:

  • Piperidine Concentration: Higher concentrations generally lead to faster deprotection, but may also increase the risk of side reactions.[5][6]

  • Reaction Time: Sufficient time is crucial for complete Fmoc removal to avoid the formation of deletion sequences in the final peptide.[5]

  • Solvent: DMF is the most commonly used solvent as it effectively swells the resin and dissolves the reagents.[5] The quality of DMF is important, as amine impurities can cause premature deprotection.[5]

  • Peptide Sequence and Structure: Aggregation of the growing peptide chain, particularly the formation of β-sheets, can hinder the access of piperidine to the N-terminal Fmoc group, resulting in incomplete deprotection.[5]

  • Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically impede the approach of the piperidine base, slowing the deprotection rate.[5]

Common Side Reactions

While generally efficient, Fmoc deprotection with piperidine can be accompanied by several side reactions:

  • Aspartimide Formation: This is a significant side reaction, especially in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (Gly), asparagine (Asn), or serine (Ser). The peptide backbone's amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.[5][10]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage. The N-terminal amine of the second amino acid can attack the carbonyl group of the first amino acid, leading to the cleavage of the dipeptide from the resin.[5]

  • Racemization: Certain amino acids, such as cysteine (Cys) and histidine (His), are particularly susceptible to racemization during the basic conditions of Fmoc deprotection.[1]

Experimental Protocols

Standard Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

  • Washing Solvents: DMF

Procedure:

  • Resin Swelling: If starting with a dry resin, swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[2][5] Drain the DMF.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[5][9]

  • Agitation: Agitate the mixture at room temperature for 1-3 minutes.[1] This can be achieved by gentle shaking, rocking, or bubbling with nitrogen gas.[5] Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate the mixture for an additional 5-15 minutes at room temperature.[2][9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][5]

  • Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed on a few resin beads to confirm the presence of a free primary amine, indicating successful Fmoc removal.[1]

SPPS_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Add 20% Piperidine in DMF (1-3 min) Swell->Deprotection1 Deprotection2 Add fresh 20% Piperidine in DMF (5-15 min) Deprotection1->Deprotection2 Wash Wash with DMF (5-7x) Deprotection2->Wash KaiserTest Kaiser Test (Optional) Wash->KaiserTest Coupling Next Amino Acid Coupling KaiserTest->Coupling

Figure 2: General workflow for one cycle of Fmoc deprotection in SPPS.
Protocol for Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

The progress of the Fmoc deprotection can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • 20% (v/v) piperidine in DMF solution (for blank)

  • Collected filtrate from the deprotection step

Procedure:

  • Blank Spectrophotometer: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer at a wavelength of approximately 301 nm.[1][5]

  • Collect Filtrate: During the deprotection steps (steps 3 and 5 in Protocol 6.1), collect the filtrate that is drained from the reaction vessel.

  • Dilute Sample: If necessary, dilute the collected filtrate with DMF to ensure the absorbance reading falls within the linear range of the spectrophotometer.[1]

  • Measure Absorbance: Measure the absorbance of the diluted filtrate at ~301 nm.

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dibenzofulvene-piperidine adduct. The molar extinction coefficient (ε) for the adduct is approximately 7800 M⁻¹cm⁻¹.[11]

Alternative Deprotection Reagents

While piperidine is the most common reagent, concerns about its toxicity and potential to cause side reactions have led to the investigation of alternative bases.[12]

  • 4-Methylpiperidine (4-MP): Exhibits similar efficiency to piperidine and is often used as a direct replacement.[12]

  • Piperazine: A less nucleophilic base that can reduce the incidence of side reactions like DKP formation.[10] It may require the addition of a stronger base like DBU for efficient deprotection.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base used for difficult deprotections, often in combination with piperidine or piperazine.[13]

  • Pyrrolidine: Has been identified as an efficient base for Fmoc-removal in less polar solvent mixtures.[4]

The choice of deprotection reagent and conditions should be carefully considered and optimized for each specific peptide sequence to maximize both the yield and purity of the final product.

References

Application Notes and Protocols for Monitoring Fmoc-Ala-Cl Coupling Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is paramount to achieving high purity and yield of the target peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product. This document provides detailed application notes and protocols for monitoring the completion of the Fmoc-Ala-Cl coupling reaction, a critical step in the synthesis of many peptides. Fmoc-amino acid chlorides are highly reactive and can lead to rapid couplings, but monitoring is still essential to ensure the reaction has gone to completion, especially in the context of complex or aggregating sequences.

This guide covers both qualitative and quantitative methods for reaction monitoring, including the widely used Kaiser test, as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The protocols are designed to be easily implemented in a standard peptide synthesis laboratory.

Monitoring Techniques: An Overview

Several techniques can be employed to monitor the progress of the this compound coupling reaction. The choice of method depends on the desired level of accuracy, the stage of the synthesis (e.g., routine synthesis vs. process optimization), and the available instrumentation.

  • Kaiser Test (Ninhydrin Test): A rapid and highly sensitive qualitative colorimetric assay for detecting the presence of primary amines.[1][2] A positive result (blue/purple color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[3] A negative result (yellow/colorless) suggests the coupling is complete.[4] This test is not reliable for N-terminal secondary amines like proline.[3]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides a detailed profile of the reaction mixture. By cleaving a small sample of the peptide-resin, the extent of the coupling can be determined by analyzing the resulting chromatogram for the presence of unreacted starting material and the desired product.[5][6] RP-HPLC is the most common method for assessing peptide purity.[6]

  • Mass Spectrometry (MS): Often used in conjunction with HPLC (LC-MS), this technique confirms the identity of the product and can detect byproducts. It is a powerful tool for troubleshooting and optimizing syntheses.[5]

Experimental Protocols

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a quick and effective way to check for the presence of free primary amines on the resin.[7]

Materials:

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[2]

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[2]

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.[2]

  • Small test tubes

  • Heating block or oven set to 100-110°C[2][5]

  • Washing solvents (e.g., DMF, DCM)[1]

Protocol:

  • Sample Collection: After the coupling reaction time has elapsed, carefully collect a small sample of the peptide-resin (10-15 beads) from the reaction vessel.[1]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then DCM to remove any residual reagents and solvents. Decant the solvent completely.[1]

  • Reagent Addition: To the washed resin beads, add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.[2]

  • Incubation: Heat the test tube at 110°C for 5 minutes.[2]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[1]

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless or faint yellow solution and beadsComplete couplingProceed with the next deprotection step.
Dark blue solution but colorless beadsNearly complete couplingExtend the coupling time or proceed to a capping step.[3]
Light blue solution and dark blue beadsIncomplete couplingRecouple with fresh reagents.[3]
Intense blue solution and all beads are blueFailed couplingCheck reagents and recouple. Consider optimizing coupling conditions.[3]
Quantitative Monitoring: HPLC Analysis

This method provides a more detailed and quantitative assessment of the coupling reaction's completeness.[5]

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Small reaction vessel for cleavage

  • Nitrogen or argon stream for solvent evaporation

  • Cold diethyl ether for precipitation

  • Centrifuge

  • HPLC system with a C18 column[8]

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile[8]

Protocol:

  • Sample Collection and Washing: After the coupling reaction, take a small sample (2-5 mg) of the dried peptide-resin.[9]

  • Cleavage: Add the cleavage cocktail to the resin sample in a small vessel and allow the reaction to proceed at room temperature for 2-3 hours.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[4]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and dry the peptide pellet.[4]

  • Sample Preparation: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.[9]

  • HPLC Analysis: Inject the sample onto the HPLC system. Run a gradient of Solvent B into Solvent A (e.g., 5-95% over 30 minutes) to separate the components. Monitor the elution at a suitable wavelength (e.g., 220 nm).[9]

Data Analysis:

The percentage of coupling completion can be calculated by integrating the peak areas in the chromatogram.

  • % Completion = [Area of Product Peak / (Area of Product Peak + Area of Starting Material Peak)] x 100

Data Presentation

The following table summarizes the key characteristics of the different monitoring techniques for the this compound coupling reaction.

Monitoring TechniquePrincipleTypeTime RequiredSensitivityThroughputKey AdvantagesKey Limitations
Kaiser Test Colorimetric reaction of ninhydrin with primary amines.[1]Qualitative/Semi-quantitative5-10 minutesHigh (detects nmol levels of free amines)[10]HighRapid, inexpensive, and easy to perform.[7]Not suitable for secondary amines (Proline); can give false positives with prolonged heating.[3]
HPLC Separation of cleaved peptide products based on hydrophobicity.[6]Quantitative2-4 hours (including cleavage)HighLowProvides accurate quantitative data on coupling efficiency and purity; identifies byproducts.[5]Time-consuming; requires specialized equipment.
LC-MS HPLC separation followed by mass analysis.[5]Quantitative & Confirmatory2-4 hours (including cleavage)Very HighLowProvides molecular weight confirmation of products and impurities, aiding in troubleshooting.[5]Requires expensive instrumentation and expertise.

Visualization of Workflows

experimental_workflow cluster_coupling This compound Coupling Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_action Action start Start Coupling reaction Incubate start->reaction end_coupling Coupling Time Elapsed reaction->end_coupling take_sample Take Resin Sample end_coupling->take_sample kaiser_test Perform Kaiser Test take_sample->kaiser_test hplc_analysis Perform HPLC Analysis take_sample->hplc_analysis decision Coupling Complete? kaiser_test->decision hplc_analysis->decision proceed Proceed to Deprotection decision->proceed Yes recouple Recouple decision->recouple No final final proceed->final Next Cycle recouple->reaction cap Cap Unreacted Amines recouple->cap If still incomplete cap->final

Caption: Experimental workflow for monitoring this compound coupling.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_monitoring Monitoring & Action coupling_reagent This compound coupling_reaction Coupling Reaction coupling_reagent->coupling_reaction resin Peptide-Resin (Free N-terminal) resin->coupling_reaction conditions Reaction Conditions (Time, Temperature, Solvent) conditions->coupling_reaction complete_coupling Complete Coupling (Desired Product) coupling_reaction->complete_coupling incomplete_coupling Incomplete Coupling (Unreacted Amine) coupling_reaction->incomplete_coupling kaiser_test Kaiser Test complete_coupling->kaiser_test Negative hplc HPLC Analysis complete_coupling->hplc Single Product Peak incomplete_coupling->kaiser_test Positive incomplete_coupling->hplc Starting Material Peak action Proceed / Recouple / Cap kaiser_test->action hplc->action

Caption: Logical relationships in the coupling and monitoring process.

References

Application Notes and Protocols: Fmoc-Ala-Cl for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides rich in hydrophobic amino acids presents a significant challenge in drug discovery and development. These peptides are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, low yields, and difficult purifications.[1][2] Fmoc-Ala-Cl (Nα-9-fluorenylmethyloxycarbonyl-L-alanine chloride) is a highly reactive amino acid derivative that can be employed to overcome these challenges, particularly in sterically hindered or aggregation-prone sequences. This document provides detailed application notes and protocols for the use of this compound in the synthesis of hydrophobic peptides.

The use of Fmoc-protected amino acid chlorides, generated in situ, has been shown to be an effective strategy for "difficult couplings" in SPPS.[3] This high reactivity can drive coupling reactions to completion where standard coupling reagents may fail, thus improving the overall efficiency of hydrophobic peptide synthesis.

Advantages of this compound in Hydrophobic Peptide Synthesis

  • High Reactivity: As an acid chloride, this compound is a highly activated species, enabling rapid and efficient coupling reactions.

  • Overcoming Steric Hindrance: Its high reactivity is particularly advantageous for coupling to sterically hindered N-termini or for the addition of sterically bulky amino acids.

  • Minimizing Aggregation: By promoting faster and more complete coupling reactions, the use of this compound can reduce the time the peptide resin spends in a state that is prone to aggregation.

Quantitative Data Summary

While direct, head-to-head quantitative comparisons for this compound against all other coupling reagents for a specific hydrophobic peptide are not extensively available in the literature, the following table summarizes the general performance characteristics of Fmoc-amino acid chlorides in comparison to other common coupling reagents used for challenging peptide sequences.

Coupling ReagentRelative ReactivityTypical Coupling TimeSuitability for Hydrophobic PeptidesCommon Side Reactions
Fmoc-Amino Acid Chloride Very High5 - 30 minutesExcellentPotential for racemization if not handled correctly; sensitive to moisture.
HATU/HBTU High15 - 60 minutesVery GoodGuanidinylation of the N-terminus if used in excess.[4]
DIC/HOBt Moderate30 - 120 minutesGoodFormation of insoluble DCU byproduct (with DCC); potential for racemization.[4]
PyBOP High15 - 60 minutesVery GoodPhosphonium-related byproducts.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model hydrophobic peptide containing alanine residues using this compound generated in situ with triphosgene (bis(trichloromethyl) carbonate).

Materials
  • Fmoc-L-alanine

  • Triphosgene (or bis(trichloromethyl) carbonate - BTC)

  • Pre-loaded resin (e.g., Fmoc-Val-Wang resin)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2,4,6-Collidine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Protocol 1: In Situ Generation and Coupling of this compound

This protocol describes a single coupling cycle for adding an alanine residue to a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DCM for 30 minutes.

    • Wash the resin with DCM (3 x resin volume).

  • In Situ Generation of this compound:

    • In a separate, dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-alanine (3 equivalents relative to resin loading) in anhydrous DCM (10 mL per gram of resin).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (1 equivalent relative to Fmoc-L-alanine) in anhydrous DCM.

    • Add 2,4,6-collidine (1 equivalent relative to Fmoc-L-alanine) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes. The formation of the acid chloride is typically rapid.

  • Coupling Reaction:

    • To the swollen and deprotected peptide-resin, add the freshly prepared this compound solution.

    • Add DIPEA (3 equivalents relative to resin loading) to the reaction vessel.

    • Agitate the mixture at room temperature for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (yellow beads) indicates complete coupling.

  • Washing:

    • After a complete coupling, wash the resin thoroughly with DCM (3 x resin volume) and then with DMF (3 x resin volume) to remove excess reagents and byproducts.

Protocol 2: Standard Fmoc-SPPS Cycle for a Hydrophobic Peptide

This protocol outlines the complete cycle for the synthesis of a model hydrophobic peptide (e.g., Ac-Val-Ala-Val-Ala-Gly-Val-Ala-Val-Ala-NH₂).

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for non-Alanine residues):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin as in step 2.

  • This compound Coupling:

    • Perform the in situ generation and coupling of this compound as described in Protocol 1 .

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for this compound Coupling

G Experimental Workflow for In Situ this compound Coupling cluster_prep Resin Preparation cluster_activation This compound Generation (In Situ) cluster_coupling Coupling & Post-Coupling swell Swell Resin in DCM deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin with DCM/DMF deprotect->wash1 add_acid_chloride Add this compound Solution to Resin wash1->add_acid_chloride Transfer to Reaction Vessel dissolve Dissolve Fmoc-Ala-OH in Anhydrous DCM cool Cool to 0°C dissolve->cool add_reagents Add Triphosgene & Collidine cool->add_reagents stir Stir for 30 min at 0°C add_reagents->stir stir->add_acid_chloride Transfer Freshly Prepared Reagent add_base Add DIPEA add_acid_chloride->add_base couple Agitate for 30-60 min add_base->couple monitor Monitor with Ninhydrin Test couple->monitor wash2 Wash Resin (DCM & DMF) monitor->wash2 next_cycle Next SPPS Cycle wash2->next_cycle Proceed to Next Deprotection or Cleavage

Caption: Workflow for the in situ generation and coupling of this compound in SPPS.

Hypothetical Signaling Pathway Modulation

Hydrophobic peptides, particularly those containing alanine, can play roles in modulating protein-protein interactions within signaling cascades. For instance, a synthesized hydrophobic peptide could potentially interfere with the binding of a key signaling protein to its receptor or downstream effector. The ERK1/2 signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.[1][5]

G Hypothetical Inhibition of ERK1/2 Signaling by a Hydrophobic Peptide GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Peptide Synthesized Hydrophobic Peptide Peptide->Ras Inhibition of Ras-Raf Interaction

Caption: Hypothetical mechanism of ERK1/2 pathway inhibition by a synthetic hydrophobic peptide.

Conclusion

This compound, generated in situ, is a powerful tool for the synthesis of hydrophobic peptides, offering a highly reactive species to drive difficult coupling reactions to completion. By employing the protocols outlined in this document, researchers can improve the efficiency and success rate of synthesizing these challenging sequences. The ability to synthesize hydrophobic peptides effectively is crucial for the development of new therapeutics that target protein-protein interactions within key signaling pathways. Further optimization of reaction conditions may be necessary for specific peptide sequences to maximize yield and purity.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Using Fmoc-Ala-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide research and pharmaceutical development.[1] This methodology allows for the efficient and rapid synthesis of peptides by assembling amino acids on a solid support.[2] For large-scale synthesis, the choice of coupling reagent is critical to ensure high yields, purity, and cost-effectiveness.[3] Fmoc-amino acid chlorides, generated in situ, present a highly reactive and efficient option, particularly for challenging sequences.[4] This document provides detailed application notes and protocols for the use of Fmoc-Ala-Cl in large-scale peptide synthesis.

Principle of the Method

The core of this method revolves around standard Fmoc-SPPS chemistry, with the key distinction being the activation of the carboxylic acid of the incoming Fmoc-amino acid. Instead of using common carbodiimide or onium salt-based coupling reagents, the Fmoc-amino acid is converted to its highly reactive acid chloride derivative immediately prior to the coupling step. This is typically achieved by reacting the Fmoc-amino acid with a chlorinating agent such as thionyl chloride (SOCl₂) or bis-(trichloromethyl) carbonate (BTC).[4][5] The in situ generation of the acid chloride minimizes potential side reactions associated with the storage of these reactive species and drives the coupling reaction to completion, which is especially beneficial in a large-scale setting.

Application Notes

Advantages of Fmoc-Amino Acid Chlorides in Large-Scale Synthesis
  • High Reactivity and Efficiency: Fmoc-amino acid chlorides are highly reactive acylating agents, leading to rapid and efficient coupling reactions. This can be particularly advantageous for sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[4]

  • Cost-Effectiveness: While the initial setup may require optimization, the use of relatively inexpensive chlorinating agents like SOCl₂ can make this method cost-effective for large-scale production compared to expensive proprietary coupling reagents.[3][6]

  • Reduced Side Reactions: The high reactivity can lead to shorter coupling times, potentially minimizing side reactions such as racemization that can occur with prolonged activation times.[7]

Considerations and Limitations
  • Moisture Sensitivity: Fmoc-amino acid chlorides are highly sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

  • Reagent Stability: Due to their high reactivity, Fmoc-amino acid chlorides are typically generated in situ and used immediately.[4]

  • Safety Precautions: Chlorinating agents such as thionyl chloride are corrosive and toxic, requiring appropriate handling in a well-ventilated fume hood with personal protective equipment.

Comparative Performance of Coupling Reagents

While specific quantitative data for large-scale this compound coupling is not extensively published, the following table provides a comparison of common coupling reagents used in SPPS to offer a baseline for expected performance. The efficiency of Fmoc-amino acid chlorides is reported to be high, especially for difficult couplings.[4]

Coupling Reagent ClassExamplesRelative ReactivityGeneral Purity of Crude Peptide (%)Potential RacemizationCostKey Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery High80 - 95[8]Low to ModerateHighHighly efficient, fast reactions.[9]
Phosphonium Salts PyBOP, PyAOPHigh75 - 90LowHighEffective for hindered couplings.
Carbodiimides DIC, DCC (+ additive)Moderate70 - 85Low with additiveLowCost-effective for large-scale synthesis.[10]
Acid Chlorides This compound (in situ)Very HighHigh (expected)Low to Moderate[7]ModerateRequires anhydrous conditions and careful handling of chlorinating agents.[5]

Experimental Protocols

General Workflow for Large-Scale Peptide Synthesis

The following diagram illustrates the general workflow for large-scale solid-phase peptide synthesis using in situ generated Fmoc-amino acid chlorides.

G cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final Final Steps Resin_Swelling 1. Resin Swelling Initial_Fmoc_Deprotection 2. Initial Fmoc Deprotection Resin_Swelling->Initial_Fmoc_Deprotection Fmoc_Deprotection 3. Fmoc Deprotection Initial_Fmoc_Deprotection->Fmoc_Deprotection Washing_Deprotection 4. Washing Fmoc_Deprotection->Washing_Deprotection Coupling 6. Coupling Washing_Deprotection->Coupling In_Situ_Activation 5. In Situ Activation of Fmoc-Ala-OH to this compound In_Situ_Activation->Coupling Washing_Coupling 7. Washing Coupling->Washing_Coupling Washing_Coupling->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection 8. Final Fmoc Deprotection Washing_Coupling->Final_Fmoc_Deprotection Final Amino Acid Cleavage 9. Cleavage from Resin Final_Fmoc_Deprotection->Cleavage Purification 10. Purification Cleavage->Purification Lyophilization 11. Lyophilization Purification->Lyophilization

Caption: Workflow for large-scale SPPS using this compound.

Detailed Protocol: Large-Scale Synthesis of a Model Peptide (e.g., Ala-Gly-Phe) using this compound

This protocol is a representative example and may require optimization based on the specific peptide sequence and scale.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH

  • Thionyl chloride (SOCl₂) or Bis-(trichloromethyl) carbonate (BTC)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH using a standard coupling agent for the first residue is often recommended for simplicity):

    • Activate Fmoc-Phe-OH with a standard coupling reagent (e.g., HATU/DIEA) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF as described in step 2.

    • Wash the resin thoroughly.

  • In Situ Generation and Coupling of Fmoc-Gly-Cl:

    • In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.5 equivalents) to the solution and stir for 30-60 minutes at 0 °C to form Fmoc-Gly-Cl.

    • In the reaction vessel containing the deprotected resin, add the freshly prepared Fmoc-Gly-Cl solution.

    • Add DIEA (3 equivalents) to neutralize the resin and facilitate the coupling.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection:

    • Repeat step 4.

  • In Situ Generation and Coupling of this compound:

    • Repeat step 5 using Fmoc-Ala-OH to generate this compound and couple it to the resin-bound dipeptide.

  • Final Fmoc Deprotection:

    • Repeat step 4.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative reverse-phase HPLC.

  • Lyophilization:

    • Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Representative Batch Data for Large-Scale Synthesis

The following table provides a hypothetical example of a batch record for a large-scale synthesis.

ParameterValue
Peptide Sequence Ala-Gly-Phe-NH₂
Scale of Synthesis 100 mmol
Resin Fmoc-Rink Amide (0.5 mmol/g)
Starting Resin Quantity 200 g
Fmoc-Ala-OH ~1.5 equivalents per coupling
Thionyl Chloride ~1.2 equivalents to Fmoc-Ala-OH
Crude Peptide Yield ~85 g
Purity of Crude Peptide (by HPLC) ~85%
Final Yield after Purification ~60 g
Final Purity (by HPLC) >98%

Logical Relationships in Large-Scale Peptide Synthesis

The success of large-scale peptide synthesis is dependent on the interplay of several factors. The following diagram illustrates these relationships.

G cluster_inputs Input Factors cluster_process Process Parameters cluster_outputs Outputs Peptide_Sequence Peptide Sequence (Length, Hydrophobicity, 'Difficult' Residues) Reaction_Kinetics Reaction Kinetics Peptide_Sequence->Reaction_Kinetics Side_Reactions Side Reactions (Racemization, Deletion, Aggregation) Peptide_Sequence->Side_Reactions Synthesis_Scale Synthesis Scale Purification_Strategy Purification Strategy Synthesis_Scale->Purification_Strategy Cost Overall Cost Synthesis_Scale->Cost Raw_Materials Raw Material Quality (Resin, Amino Acids, Solvents) Raw_Materials->Reaction_Kinetics Purity Final Purity Raw_Materials->Purity Coupling_Method Coupling Method (Reagent, Activation Time, Temperature) Coupling_Method->Reaction_Kinetics Coupling_Method->Side_Reactions Yield Final Yield Reaction_Kinetics->Yield Side_Reactions->Purity Purification_Strategy->Yield Purification_Strategy->Purity Yield->Cost Purity->Cost

Caption: Factors influencing large-scale peptide synthesis success.

References

Application of Fmoc-Ala-Cl in the Synthesis of Cyclic Peptides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor selectivity, and conformational rigidity compared to their linear counterparts. The synthesis of these complex macromolecules often requires specialized strategies to achieve efficient cyclization. One such strategy involves the use of activated amino acid derivatives, such as Nα-Fmoc-protected amino acid chlorides, to facilitate the crucial intramolecular ring-closing step. This document provides detailed application notes and protocols for the use of Fmoc-Alanine-Chloride (Fmoc-Ala-Cl) in the synthesis of head-to-tail cyclic peptides.

Fmoc-amino acid chlorides are highly reactive acylating agents that can accelerate amide bond formation, particularly in sterically hindered or otherwise challenging coupling reactions. Their application in the final cyclization step of a linear peptide precursor can offer advantages in terms of reaction kinetics and efficiency. This protocol will focus on the in situ generation of this compound for on-resin or solution-phase cyclization of a linear peptide.

Core Principles and Applications

The use of this compound for peptide cyclization is predicated on the high reactivity of the acid chloride functionality. The general workflow involves the assembly of a linear peptide on a solid support, followed by the selective deprotection of the N-terminus and C-terminus (or a side-chain anchoring point). The final step is the intramolecular coupling of the deprotected termini, which can be promoted by the activation of the C-terminal amino acid. While direct use of a pre-synthesized this compound is possible, in situ generation is often preferred to handle the moisture sensitivity of the acid chloride.

This methodology is particularly applicable for:

  • Head-to-tail cyclization: Forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group.

  • Overcoming difficult cyclization sequences: The high reactivity of the acid chloride can drive cyclization for sequences that are prone to aggregation or form unfavorable conformations.

  • Rapid cyclization kinetics: The enhanced acylation potential of this compound can significantly reduce the time required for the ring-closing step.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization using In Situ Generated this compound

This protocol describes the synthesis of a linear peptide on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin), followed by on-resin cyclization after selective cleavage of a C-terminal protecting group. The N-terminal amino acid for cyclization is Alanine.

Materials:

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Bis-(trichloromethyl) carbonate (BTC, triphosgene)

  • Collidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether, cold

Procedure:

  • Linear Peptide Synthesis:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Load the first Fmoc-protected amino acid (with a selectively cleavable C-terminal protecting group if necessary for solution phase cyclization, or directly for on-resin cyclization where the final amino acid will be Alanine) onto the resin using DIEA in DCM.

    • Perform standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear peptide sequence. The final amino acid coupled should be Fmoc-Ala-OH.

  • N-terminal Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the Alanine residue.

    • Wash the resin thoroughly with DMF and DCM.

  • On-Resin Cyclization via In Situ this compound Formation:

    • Swell the resin in anhydrous DCM.

    • In a separate flask, dissolve Bis-(trichloromethyl) carbonate (BTC) (0.4 equivalents relative to the C-terminal carboxyl group) in anhydrous DCM.

    • Add the BTC solution to the resin-bound peptide.

    • Add collidine (2 equivalents) to the resin suspension and agitate at room temperature.

    • Monitor the cyclization reaction by LC-MS analysis of a small cleaved sample. The reaction is typically complete within 1-4 hours.

  • Cleavage and Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Solution-Phase Head-to-Tail Cyclization using this compound

This protocol outlines the synthesis of a linear peptide, its cleavage from the resin with protected side chains, and subsequent cyclization in solution using this compound.

Materials:

  • Linear peptide with protected side chains and a C-terminal Alanine.

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIEA) or Proton sponge

  • Anhydrous N,N-Dimethylformamide (DMF) for cyclization

  • Standard workup and purification reagents.

Procedure:

  • Linear Peptide Preparation:

    • Synthesize the linear peptide on a suitable resin (e.g., Wang resin) using standard Fmoc-SPPS. The C-terminal amino acid should be Alanine.

    • Cleave the peptide from the resin while keeping the side-chain protecting groups intact. This can be achieved using a mild cleavage cocktail (e.g., 1% TFA in DCM for a 2-chlorotrityl resin).

  • Formation of this compound (as part of the peptide C-terminus):

    • Dissolve the protected linear peptide in anhydrous DCM or THF.

    • Cool the solution to 0 °C.

    • Add freshly distilled thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude peptide acid chloride.

  • N-terminal Fmoc Deprotection:

    • Dissolve the peptide acid chloride in a suitable solvent and treat with 20% piperidine in DMF to remove the N-terminal Fmoc group.

    • Purify the deprotected linear peptide precursor.

  • Solution-Phase Cyclization:

    • Dissolve the deprotected linear peptide acid chloride in a high volume of anhydrous DMF to favor intramolecular cyclization (typically at a concentration of 1-5 mM).

    • Slowly add a non-nucleophilic base such as DIEA or a proton sponge (2-3 equivalents) to the solution at 0 °C or room temperature.

    • Monitor the reaction progress by LC-MS. The cyclization is generally complete within a few hours.

  • Final Deprotection and Purification:

    • Once cyclization is complete, remove the solvent under reduced pressure.

    • Treat the crude cyclic peptide with a strong acid cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to remove the side-chain protecting groups.

    • Precipitate, wash, and dry the final cyclic peptide as described in Protocol 1.

    • Purify the final product by RP-HPLC.

Data Presentation

Table 1: Comparison of Reaction Conditions for Peptide Cyclization

ParameterOn-Resin Cyclization (In Situ)Solution-Phase Cyclization
Starting Material Resin-bound linear peptideProtected linear peptide
Activation Reagent Bis-(trichloromethyl) carbonate (BTC)Thionyl chloride or Oxalyl chloride
Solvent Anhydrous DCMAnhydrous DCM/THF for activation, DMF for cyclization
Base CollidineDIEA or Proton Sponge
Concentration Pseudo-dilution on resinHigh dilution (1-5 mM)
Typical Reaction Time 1-4 hours2-12 hours
Purification Steps Single purification after cleavagePurification of linear precursor and final cyclic peptide

Table 2: Representative Yields and Purities

Cyclization MethodPeptide SequenceCrude Purity (%)Isolated Yield (%)Reference
On-Resin (In Situ)c(Ala-Gly-Phe-Leu-Pro)65-7530-40Hypothetical Data
Solution-Phasec(Ala-Val-Gly-Leu-Ile)50-6525-35Hypothetical Data

Note: The yields and purities are highly dependent on the peptide sequence and experimental conditions. The data presented here are for illustrative purposes.

Visualizations

Experimental_Workflow_On_Resin_Cyclization cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Final Processing Resin 2-Cl-Trt Resin Linear_Peptide Resin-Bound Linear Peptide (N-Fmoc-Ala at N-terminus) Resin->Linear_Peptide Fmoc-SPPS N_Deprotection N-terminal Fmoc Deprotection (Piperidine/DMF) Linear_Peptide->N_Deprotection Cyclization In Situ Activation & Cyclization (BTC, Collidine/DCM) N_Deprotection->Cyclization Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Final_Product Purification->Final_Product Isolated Cyclic Peptide

Caption: Workflow for on-resin synthesis of cyclic peptides using in situ this compound.

Solution_Phase_Cyclization_Workflow start Linear Peptide Synthesis (Fmoc-SPPS) cleavage Cleavage from Resin (Protected Side Chains) start->cleavage activation C-terminal Activation (this compound formation) cleavage->activation deprotection N-terminal Fmoc Deprotection activation->deprotection cyclization Solution-Phase Cyclization (High Dilution, Base) deprotection->cyclization final_deprotection Side-Chain Deprotection (TFA Cocktail) cyclization->final_deprotection purification RP-HPLC Purification final_deprotection->purification final_product Cyclic Peptide purification->final_product

Caption: Workflow for solution-phase synthesis of cyclic peptides using this compound.

Conclusion

The use of this compound, particularly through in situ generation, presents a potent strategy for the synthesis of cyclic peptides. This method can enhance the efficiency of the critical cyclization step, especially for challenging sequences. The choice between on-resin and solution-phase approaches will depend on the specific peptide, the desired scale of synthesis, and the available resources. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this powerful synthetic tool. Careful optimization of reaction conditions for each specific peptide is crucial for achieving high yields and purity.

Troubleshooting & Optimization

Technical Support Center: Fmoc-Ala-Cl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Ala-Cl and improving its coupling efficiency in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, leading to low reaction yields.

Question: I am experiencing low coupling efficiency with this compound. What are the potential causes and how can I resolve this?

Answer:

Low coupling efficiency of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step guide to diagnose and address the issue.

1. Reagent Quality and Handling:

  • Purity of this compound: Ensure the this compound is of high purity. Impurities can interfere with the coupling reaction.

  • Solvent Quality: Use high-purity, anhydrous solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The presence of water can lead to the hydrolysis of the highly reactive acyl chloride. Storing solvents over molecular sieves is recommended.[1]

  • Storage of this compound: Fmoc-amino acid chlorides can be sensitive to moisture and may degrade over time.[2][3] Store in a desiccator at low temperatures (-20°C for long-term storage) and handle under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][3]

2. Reaction Conditions:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine to neutralize the generated HCl without causing premature Fmoc deprotection. An excess of base should be avoided as it can lead to side reactions.

  • Reaction Time and Temperature: While Fmoc-amino acid chlorides are highly reactive, extending the reaction time (e.g., from 1-2 hours to overnight) can improve yields in difficult couplings.[4] Gentle heating can also be beneficial, but must be carefully controlled to minimize the risk of racemization.[4]

  • Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin and reagents. NMP is often preferred over DMF for its superior solvating properties, which can help overcome aggregation issues.[4]

3. Alternative Strategies for Difficult Couplings:

If optimizing the above parameters does not resolve the issue, consider the following alternative approaches:

  • In situ Generation of this compound: Instead of using pre-made this compound, it can be generated in situ from Fmoc-Ala-OH using reagents like bis-(trichloromethyl) carbonate (BTC). This ensures the use of freshly generated, highly reactive acyl chloride.[5]

  • Switch to More Potent Activating Reagents: For challenging couplings, switching from the acyl chloride to other activation methods may be beneficial. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective as they form highly reactive activated esters.[4][6]

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a common and effective method to drive the reaction to completion.[4][7]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling failing even with fresh reagents?

A1: If reagent quality is confirmed, the issue may lie with on-resin factors. Peptide aggregation, where the growing peptide chain folds on itself, can block the N-terminal amine, preventing coupling.[8] Consider switching to a solvent with better solvating properties like NMP or using a solvent mixture (e.g., DCM/DMF/NMP).[4] Disrupting aggregation through sonication or using chaotropic salts can also be effective.[8]

Q2: Can I use a standard carbodiimide like DCC for activating Fmoc-Ala-OH instead of using the acyl chloride?

A2: While DCC can be used, it is often not potent enough for difficult couplings and can lead to the formation of N-acylurea byproducts that are difficult to remove.[4] For challenging sequences, more powerful activating reagents like HATU or HCTU are recommended.[4][9]

Q3: What are the potential side reactions when using this compound and how can I minimize them?

A3: The primary side reaction of concern is racemization , where the stereochemical integrity of the alanine is compromised. This can be minimized by careful control of base concentration and temperature. Using additives like 1-hydroxybenzotriazole (HOBt) or its derivatives with other coupling reagents can suppress racemization.[8] Another potential side reaction, especially at the dipeptide stage, is diketopiperazine formation . This can be mitigated by using 2-chlorotrityl chloride resin, which provides steric hindrance to this intramolecular cyclization.[8]

Q4: Is it necessary to pre-activate this compound before adding it to the resin?

A4: Fmoc-amino acid chlorides are already highly activated. However, when using alternative coupling reagents to generate an activated species from Fmoc-Ala-OH in situ, a short pre-activation time (1-2 minutes) is often recommended before adding the mixture to the resin.[1][7]

Data Summary

The following tables provide a summary of coupling reagents and recommended reaction conditions to improve coupling efficiency.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

ReagentReagent TypeKey AdvantagesPotential Drawbacks
This compound Acyl ChlorideHighly reactive, rapid coupling.Sensitive to moisture, potential for racemization.
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings; forms reactive OAt esters.[6]More expensive, based on potentially explosive HOAt.[6]
HBTU Aminium/Uronium SaltHighly efficient and widely used; byproducts are generally soluble.[6]Can cause guanidinylation of the N-terminal amine.[6]
HCTU Aminium/Uronium SaltMore reactive than HBTU due to the 6-Cl-HOBt leaving group.[4]Byproducts can be less soluble.
PyBOP Phosphonium SaltEfficient, avoids guanidinylation side reactions.[6]Generally less reactive than HATU.[6]
COMU Aminium/Uronium SaltEfficiency comparable to HATU, safer as it is based on OxymaPure.[10]Limited stability in solution.[6]

Experimental Protocols

Protocol 1: Standard Coupling using this compound

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve this compound (3 eq.) in anhydrous DCM or DMF.

    • Add DIEA (3 eq.) to the resin, followed by the this compound solution.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[7] If the test is positive, consider a second coupling.

Protocol 2: In situ Generation and Coupling of this compound using BTC

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.) in anhydrous THF or DCM.

    • Add bis-(trichloromethyl)carbonate (BTC) (1 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Add DIEA (3 eq.) and agitate the mixture for 1-2 hours.

  • Washing and Monitoring: Follow steps 5-6 from Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency of this compound check_reagents Step 1: Verify Reagent Quality - Purity of this compound - Anhydrous Solvents - Proper Storage start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions - Base Selection (DIEA, Collidine) - Extend Reaction Time - Increase Temperature (with caution) - Solvent Choice (NMP > DMF) check_reagents->optimize_conditions Reagents OK alternative_strategies Step 3: Employ Alternative Strategies - In situ Activation (BTC) - Use Potent Coupling Reagents (HATU, HCTU) - Perform Double Coupling optimize_conditions->alternative_strategies Efficiency Still Low check_aggregation Consider On-Resin Issues - Peptide Aggregation optimize_conditions->check_aggregation No Improvement success Coupling Successful alternative_strategies->success Problem Resolved check_aggregation->alternative_strategies No Aggregation solve_aggregation Address Aggregation - Use NMP or Solvent Mixtures - Sonication - Chaotropic Salts check_aggregation->solve_aggregation Aggregation Suspected solve_aggregation->optimize_conditions Try Coupling Again

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Activation_Pathways cluster_0 Starting Material cluster_1 Activation Methods cluster_2 Reactive Intermediates Fmoc_Ala_OH Fmoc-Ala-OH BTC BTC / SOCl2 Fmoc_Ala_OH->BTC HATU HATU / HBTU / HCTU Fmoc_Ala_OH->HATU DCC DCC / DIC Fmoc_Ala_OH->DCC Acyl_Chloride This compound (Acyl Chloride) BTC->Acyl_Chloride Active_Ester OAt/OBt Active Ester HATU->Active_Ester Anhydride Symmetric Anhydride DCC->Anhydride Coupled_Product Coupled Peptide Acyl_Chloride->Coupled_Product Active_Ester->Coupled_Product Anhydride->Coupled_Product Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Coupled_Product

References

Preventing racemization of Fmoc-Ala-Cl during activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization of Fmoc-Ala-Cl during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem when using this compound?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is highly undesirable as the incorporation of a D-amino acid in place of the intended L-amino acid can drastically alter the peptide's structure, biological activity, and immunogenicity. The activation of the carboxyl group of an N-protected amino acid, like this compound, makes the α-proton acidic and susceptible to abstraction by a base. This leads to the formation of a planar intermediate, which can be re-protonated from either side, resulting in a loss of stereochemical integrity.[1][2]

Q2: What is the primary chemical mechanism that causes racemization during the activation of Fmoc-amino acids?

A2: The most common pathway for racemization during the activation of chiral Fmoc-amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxyl group is activated. The proton on the alpha-carbon of this cyclic intermediate is acidic and can be easily removed by a base. This deprotonation results in a planar, achiral intermediate. Subsequent reaction or non-stereospecific reprotonation leads to a mixture of both L- and D-isomers.[2] A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base, leading to a planar enolate intermediate.[1]

Q3: Which experimental factors have the most significant impact on racemization?

A3: Several factors can influence the extent of racemization. The most critical are:

  • Base Selection: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases like Diisopropylethylamine (DIPEA) are known to promote racemization.[3][4]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization more significantly than the desired coupling reaction.[1][5]

  • Coupling Reagents and Additives: The choice of coupling reagent is important. Carbodiimides (e.g., DIC, DCC) used alone can cause significant racemization.[1] The use of additives is highly recommended to suppress this side reaction.[6][7]

  • Pre-activation Time: Allowing the activated amino acid to stand for a prolonged period before its addition to the amine component increases the opportunity for racemization.[3][8]

  • Solvent: Less polar solvents may help reduce the rate of racemization, although solvent choice is often constrained by reagent solubility and resin swelling requirements.[1][9]

Q4: Which bases are recommended to minimize racemization?

A4: To minimize racemization, weaker and more sterically hindered bases are preferred.[3][4]

  • Recommended: 2,4,6-Collidine (TMP) is a sterically hindered base that is effective in minimizing racemization.[3][4][5][10] N-Methylmorpholine (NMM) is another good alternative as it is a weaker base than DIPEA.[3][4]

  • Use with Caution: Diisopropylethylamine (DIPEA) is a strong base that can significantly promote racemization and should be used in the lowest effective concentration if unavoidable.[3][11]

Q5: What are the best coupling reagents and additives to prevent racemization?

A5: The use of coupling reagents in combination with racemization-suppressing additives is a standard strategy.

  • Additives: 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[2][3][6][7] They react with the activated amino acid to form active esters that are more stable and less prone to oxazolone formation.[2] 1-hydroxy-7-azabenzotriazole (HOAt) is also very effective but may have safety and availability restrictions.[6][7]

  • Coupling Reagents: While carbodiimides like DIC are effective for coupling, they should always be used with an additive like HOBt or Oxyma.[1][12] For particularly sensitive couplings, aminium/uronium reagents (e.g., HATU, HBTU) or phosphonium reagents (e.g., PyBOP) are often used, typically in the presence of a hindered base.[7][11]

Troubleshooting Guide

Issue: Significant racemization (>2%) detected in the final peptide.

This is a common problem that can often be traced back to the activation and coupling steps. Follow these steps to troubleshoot and resolve the issue.

Step Potential Cause Recommended Solution & Optimization
1. Review Base The base used (e.g., DIPEA) is too strong or used in excess, promoting α-proton abstraction.Solution: Replace DIPEA with a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP).[3][4][13] Optimization: Ensure the stoichiometry of the base is carefully controlled and use the minimum amount necessary.
2. Check Coupling Additives The coupling reaction was performed without a racemization-suppressing additive.Solution: Always use coupling reagents, especially carbodiimides (DIC, DCC), in conjunction with an additive like HOBt or Oxyma.[1][2] Optimization: Use 1 equivalent of the additive relative to the coupling reagent.
3. Evaluate Reaction Temperature The coupling reaction was performed at room temperature or higher, accelerating the rate of racemization.Solution: Perform the activation and coupling steps at a lower temperature, such as 0°C.[1][5] Optimization: For very sensitive amino acids, the reaction can be maintained at 0°C for an extended period (e.g., 4 hours).
4. Minimize Pre-activation Time The activated this compound solution was allowed to stand for an extended period before being added to the resin.Solution: Prepare the activated amino acid solution and add it to the deprotected resin-bound peptide immediately. Minimize the pre-activation time to 1-5 minutes.[1][3][8]
5. Re-evaluate Coupling Reagent The chosen coupling reagent may be too aggressive under the current conditions.Solution: Consider switching to a different class of coupling reagent. For example, if using a uronium reagent like HBTU with DIPEA, try a carbodiimide/additive system like DIC/Oxyma, which can be run without a base.[7][12]
6. Assess Solvent Choice The solvent (e.g., DMF) may contain basic impurities like dimethylamine, which can contribute to racemization.[9]Solution: Use high-purity, peptide-synthesis-grade solvents. If possible, consider a less polar solvent, provided all reagents remain soluble.[1]

Quantitative Data Summary

The degree of racemization is highly dependent on the specific combination of reagents and conditions. The following table provides a qualitative and quantitative comparison of factors influencing racemization for sensitive amino acids.

Factor Condition Racemization Level Comments References
Base DIPEAHighStrong, non-hindered base. Promotes oxazolone formation.[3][4][13]
NMMLowWeaker base than DIPEA.[3][4][13]
2,4,6-Collidine (TMP)Very LowWeak, sterically hindered base. Highly recommended.[3][5][13]
Additive None (with DIC)HighCarbodiimides alone lead to significant racemization.[1]
+ HOBtLowForms a stable active ester, suppressing oxazolone formation.[1][6]
+ OxymaVery LowA non-explosive and highly effective alternative to HOBt/HOAt.[7][12]
Temperature 80°C (Microwave)HighSignificantly increases racemization for Cys and His.[5]
50°C (Microwave)LowLowering the temperature limits racemization.[5]
0°C (Conventional)Very LowReduces the rate of racemization side reactions.[1]
Coupling Reagent HATU/NMMCan be high for SerThe combination of reagent and base is critical.[12]
DIC/OxymaVery Low for CysAn effective combination for minimizing racemization.[12]

Experimental Protocols

Protocol 1: In Situ Preparation of this compound and Low-Racemization Coupling

This protocol describes the in situ generation of the acid chloride from Fmoc-Ala-OH followed by immediate coupling to minimize racemization. This method avoids the isolation of the potentially unstable acid chloride.

Materials:

  • Fmoc-Ala-OH

  • Resin-bound peptide with a free N-terminal amine

  • Bis(trichloromethyl) carbonate (Triphosgene) or Thionyl chloride (SOCl₂)

  • 2,4,6-Collidine (TMP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DCM for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.

  • Acid Chloride Generation (In Situ):

    • In a separate, dry, flask under an inert atmosphere (Argon), dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of thionyl chloride (1.5 equivalents) in anhydrous DCM. Alternatively, use Triphosgene (0.4 equivalents).

    • Stir the reaction mixture at 0°C for 30-60 minutes. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Coupling Reaction:

    • In another flask, add the deprotected resin and suspend it in anhydrous DCM.

    • Add 2,4,6-Collidine (4 equivalents) to the resin suspension.

    • Immediately and carefully add the freshly prepared this compound solution from step 2 to the resin suspension at 0°C.

    • Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and continue to agitate for an additional 2 hours.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol uses a standard carbodiimide activator with a highly effective racemization suppressant, avoiding the need for a tertiary amine base during the coupling step.

Materials:

  • Fmoc-Ala-OH

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol 1, Step 1.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Cool the solution to 0°C.

  • Coupling Reaction:

    • Add DIC (3 equivalents) to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for no more than 2 minutes.

    • Immediately add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 1.5 hours.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Perform a Kaiser test to confirm reaction completion.

Visualizations

RacemizationMechanism cluster_suppression Suppression Pathway FmocAla Fmoc-Ala-OH (L-isomer) Activated Activated Ester (e.g., with DIC) FmocAla->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Cyclization (Fast) PeptideL Desired Peptide (L-isomer) Activated->PeptideL + Amine (R-NH2) (Desired Pathway) StableEster Stable Active Ester (e.g., OBt, Oxyma) Activated->StableEster + Additive (HOBt/Oxyma) p1 Oxazolone->p1 + Base - H+ Enolate Planar, Achiral Intermediate PeptideD Racemized Peptide (D-isomer) Enolate->PeptideD + Amine (R-NH2) (Racemization Pathway) p2 Enolate->p2 + H+ (Non-specific) p1->Enolate p2->Oxazolone StableEster->PeptideL + Amine (R-NH2) (Clean Coupling)

Caption: Mechanism of racemization via oxazolone formation and its suppression.

ExperimentalWorkflow start_end start_end prep prep reaction reaction critical critical wash wash decision decision start Start deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash Resin (DMF & DCM) deprotect->wash1 activation 3. Prepare Activation Mix (Fmoc-Ala-OH, DIC, Oxyma in DMF) wash1->activation cool 4. Cool to 0°C activation->cool preactivate 5. Pre-activate (≤ 2 min) cool->preactivate couple 6. Add to Resin & Couple (0°C -> RT, 2h) preactivate->couple wash2 7. Wash Resin (DMF & DCM) couple->wash2 kaiser 8. Kaiser Test wash2->kaiser end End kaiser->end Negative recouple Recouple kaiser->recouple Positive recouple->wash2

Caption: Low-racemization experimental workflow using DIC/Oxyma.

References

Technical Support Center: Troubleshooting Peptide Aggregation in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on sequences containing hydrophobic residues like Alanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures, most commonly β-sheets.[1] This aggregation can physically obstruct the N-terminus of the peptide, hindering the access of reagents and leading to incomplete deprotection and coupling reactions.

Q2: What are the common indicators of on-resin peptide aggregation?

A2: Several signs during synthesis can indicate that peptide aggregation is occurring:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion. This can be observed through monitoring techniques like UV absorbance for Fmoc deprotection, which may show flattened and broadened peaks.

  • Inaccurate Coupling Tests: Colorimetric tests such as the ninhydrin (Kaiser) test may provide false negatives because the aggregated peptide chains are inaccessible to the test reagents.

  • Low Yield and Purity: Upon cleavage from the resin, the crude peptide will exhibit low purity and yield, often with a complex mixture of deletion sequences.

Q3: Which types of peptide sequences are most susceptible to aggregation?

A3: Sequences rich in hydrophobic amino acids such as Alanine (Ala), Valine (Val), Isoleucine (Ile), and Leucine (Leu) are particularly prone to aggregation. Additionally, amino acids capable of forming strong hydrogen bonds, like Gln, Ser, and Thr, can also contribute to the formation of "difficult sequences". Aggregation is generally not a significant issue before the fifth or sixth residue.

Q4: What does "Fmoc-Ala-Cl" refer to in the context of peptide synthesis and aggregation?

A4: "this compound" can refer to two main concepts in SPPS:

  • Fmoc-Amino Acid Chlorides: These are highly reactive activated forms of amino acids used for coupling. Fmoc-amino acid chlorides are prepared by treating the Fmoc-amino acid with an agent like thionyl chloride (SOCl₂).[1] While highly reactive, their use requires careful control to avoid side reactions.

  • Fmoc-Ala on 2-Chlorotrityl Chloride (2-CTC) Resin: This refers to the use of Fmoc-Alanine as the first amino acid attached to a 2-chlorotrityl chloride resin. This type of resin is particularly useful for preventing diketopiperazine formation, a common side reaction at the dipeptide stage, especially with proline.[2] The bulky 2-chlorotrityl group sterically hinders this side reaction.

Troubleshooting Guides

Issue: Incomplete Coupling or Deprotection

Symptoms:

  • Positive ninhydrin (Kaiser) test after coupling, indicating unreacted free amines.

  • Broad and tailing peaks during UV monitoring of Fmoc deprotection.

  • Presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry.

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Coupling/ Deprotection Observed q1 Is the peptide sequence hydrophobic or aggregation-prone? start->q1 strategy1 Modify Synthesis Parameters q1->strategy1 Yes check_reagents Check Reagent Quality & Coupling Protocol q1->check_reagents No yes_path Yes node_solvent Change Solvent (e.g., NMP, DMSO) node_temp Increase Temperature (Microwave or Conventional) node_coupling Double Coupling strategy2 Incorporate Backbone Protection node_dmb Use Dmb/Hmb -protected amino acids node_pseudo Incorporate Pseudoproline Dipeptides strategy3 Use Special Reagents node_chaotropes Add Chaotropic Salts (e.g., LiCl) node_magic Use 'Magic Mixture' no_path No

Troubleshooting workflow for aggregation.
Solutions

  • Modification of Synthesis Parameters:

    • Solvent Choice: Switch from DMF to a more strongly solvating solvent like N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the DMF.[3]

    • Elevated Temperature: Increase the reaction temperature for coupling and/or deprotection steps. Microwave-assisted synthesis is particularly effective at disrupting aggregation and accelerating reaction times.[4]

    • Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with fresh reagents can help to drive the reaction to completion.

  • Incorporation of Backbone Protection:

    • Dmb/Hmb Protected Amino Acids: The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be used to temporarily protect the backbone amide nitrogen, disrupting the hydrogen bonding that leads to aggregation.[5] These are often introduced as dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH.

    • Pseudoproline Dipeptides: These are dipeptide derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[6]

    BackboneProtection cluster_0 Standard Peptide Backbone cluster_1 Backbone with Dmb/Hmb Protection A1 Amino Acid 1 A2 Amino Acid 2 A1->A2 A3 Amino Acid 3 A2->A3 A4 Amino Acid 4 A3->A4 B1 Amino Acid 1 B2 Dmb/Hmb Protected AA B1->B2 B3 Amino Acid 3 B2->B3 B4 Amino Acid 4 B3->B4

    Mechanism of backbone protection.
  • Use of Special Reagents:

    • Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), to the reaction mixture can disrupt hydrogen bonding and improve solvation.

    • "Magic Mixture": This is a solvent system composed of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate, used at an elevated temperature (55 °C), which can be highly effective in overcoming severe aggregation.[5]

Quantitative Data on Anti-Aggregation Strategies

The following table summarizes the reported crude purity and yield for the synthesis of the "difficult" Acyl Carrier Protein (ACP) fragment (65-74) under various conditions.

Synthesis StrategyResinCrude Purity (%)Overall Yield (%)Reference
Standard SPPSPolystyrene60.7-[7]
SURE™ ResinAM SURE™>90-[7]
Aqueous SPPS (H₂O-IPA)Rink Amide-TGSimilar to DMF-[1]
Hmnb Backbone ProtectionNovaSyn® TGT>98 (after purification)21.3[8]
Microwave-Assisted SPPSRink Amide AM91 - 97-[3]
DEG-crosslinked PS ResinDEG-PS Wang68.1-[4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Double Coupling for Incomplete Reactions (Manual Synthesis)
  • After the initial coupling reaction, take a small sample of the resin for a ninhydrin (Kaiser) test.

  • If the test is positive (blue or purple beads), indicating the presence of unreacted primary amines, proceed with a second coupling.

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove any byproducts from the first coupling.

  • Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling (e.g., 3-5 equivalents of Fmoc-amino acid and coupling reagents).

  • Add the fresh activated amino acid solution to the resin and allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).

  • After the second coupling, wash the resin with DMF (3 x 1 min).

  • Perform another ninhydrin test. If the test is negative (yellow beads), proceed with the next Fmoc deprotection step. If it is still positive, consider a capping step with acetic anhydride to block the unreacted amines.

Protocol 2: Use of Chaotropic Salts (LiCl)
  • Perform the Fmoc deprotection and wash the resin as per your standard protocol.

  • Before the coupling step, wash the resin with a 0.4 M solution of LiCl in DMF (2 x 1 min).

  • Prepare the activated amino acid solution in DMF as usual.

  • Add the activated amino acid solution to the resin (the DMF will now contain LiCl).

  • Allow the coupling reaction to proceed for the standard duration.

  • After coupling, wash the resin thoroughly with DMF (at least 5 x 1 min) to ensure all the LiCl is removed before the next deprotection step.

Protocol 3: Incorporation of an Fmoc-Ala-(Dmb)Gly-OH Dipeptide
  • At the point in your sequence where you need to couple an Alanine followed by a Glycine, use the Fmoc-Ala-(Dmb)Gly-OH dipeptide instead of the individual amino acids.

  • Dissolve the Fmoc-Ala-(Dmb)Gly-OH (1.5-3 equivalents) and a suitable coupling agent (e.g., HCTU, 1.45-2.9 equivalents) in DMF.

  • Add DIPEA (3-6 equivalents) to the solution to activate the dipeptide.

  • Add the activated dipeptide solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 2-4 hours.

  • Wash the resin thoroughly with DMF.

  • Proceed with the standard Fmoc deprotection of the dipeptide to continue the synthesis. The Dmb group will be removed during the final TFA cleavage.[5]

Protocol 4: Loading of Fmoc-Ala onto 2-Chlorotrityl Chloride (2-CTC) Resin
  • Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-Ala-OH (1-1.5 equivalents relative to the resin loading) in DCM (or a minimal amount of DMF if not fully soluble in DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (2-4 equivalents relative to the amino acid) to the amino acid solution.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

This technical support guide provides a starting point for troubleshooting peptide aggregation. The optimal strategy will depend on the specific "difficult sequence" and the experimental setup. It is often beneficial to try a combination of these approaches for particularly challenging syntheses.

References

Technical Support Center: Fmoc-Ala-Cl Usage in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Ala-Cl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or N-α-Fmoc-L-alanyl chloride, is a highly reactive derivative of Fmoc-protected alanine. It is used as an acylating agent in peptide synthesis to form a peptide bond with a free amino group. Its high reactivity can lead to rapid and efficient coupling, which can be advantageous in certain synthetic strategies, particularly for sterically hindered couplings.

Q2: What are the primary advantages of using this compound over standard coupling reagents with Fmoc-Ala-OH?

The main advantage of this compound is its high reactivity, which can drive couplings to completion quickly. This can be particularly useful for difficult sequences or sterically hindered amino acids. Additionally, under carefully controlled, neutral conditions, couplings with Fmoc-amino acid chlorides can proceed with minimal racemization.[1]

Q3: What are the most common side reactions associated with the use of this compound?

The high reactivity of this compound also makes it prone to several side reactions if not handled correctly. The most common side reactions include:

  • Racemization (Epimerization): Formation of the D-enantiomer, leading to diastereomeric impurities.

  • Dipeptide Formation (Over-acylation): Reaction of this compound with already coupled Fmoc-Ala, leading to the formation of Fmoc-Ala-Ala-OH.

  • Hydrolysis: Reaction with trace amounts of water to revert to Fmoc-Ala-OH, reducing the amount of active coupling agent.

  • Side reactions with the resin or linkers: Depending on the solid support used, the high reactivity of the acid chloride could lead to unwanted reactions.

Q4: How can I minimize racemization when using this compound?

Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. Key strategies include:

  • Use of Non-basic or Weakly Basic Conditions: Avoid strong tertiary amines like diisopropylethylamine (DIPEA) which can promote racemization. The use of a sterically hindered, weaker base like 2,4,6-collidine is recommended.[2]

  • Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.

  • Minimal Pre-activation Time: The time between the generation of the acid chloride and its use in the coupling reaction should be minimized.

Troubleshooting Guides

Issue 1: Presence of a Diastereomeric Impurity Detected by HPLC/MS

Likely Cause: Racemization (epimerization) of this compound during activation or coupling, leading to the incorporation of D-alanine.

Troubleshooting and Prevention Strategies:

StrategyDescriptionReported Effectiveness
Optimize Base Selection Replace strong, nucleophilic bases like DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM).[2]High
Control Reaction Temperature Perform the coupling reaction at a reduced temperature, ideally between 0 °C and room temperature.High
Minimize Pre-activation Time Use freshly prepared this compound immediately after its synthesis. If generated in situ, add it to the coupling reaction without delay.Moderate to High
Use Additives The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can be beneficial, although their compatibility with the acid chloride needs to be considered.Moderate
Issue 2: Observation of a Peptide with an Additional Alanine Residue (+71 Da) in Mass Spectrometry

Likely Cause: Dipeptide formation (over-acylation), where a molecule of this compound reacts with the amino group of an already coupled Fmoc-Ala residue. This can happen if the Fmoc group of the newly coupled alanine is prematurely cleaved.

Troubleshooting and Prevention Strategies:

StrategyDescriptionReported Effectiveness
Strict Anhydrous Conditions Ensure all solvents and reagents are scrupulously dry to prevent premature Fmoc deprotection, which can be base-catalyzed in the presence of moisture.High
Careful Control of Stoichiometry Use a minimal excess of this compound (e.g., 1.1-1.5 equivalents) to reduce the likelihood of side reactions.Moderate to High
Immediate Washing Post-Coupling Thoroughly wash the resin immediately after the coupling step to remove any unreacted this compound.High
Issue 3: Incomplete Coupling or Low Yield

Likely Cause: Hydrolysis of this compound to the less reactive Fmoc-Ala-OH due to the presence of moisture in the reaction.

Troubleshooting and Prevention Strategies:

StrategyDescriptionReported Effectiveness
Use of Anhydrous Solvents and Reagents Ensure all solvents (e.g., Dichloromethane, Tetrahydrofuran) and reagents are of high purity and anhydrous.High
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.High
Freshly Prepared Reagent Use freshly synthesized and purified this compound for each set of experiments.High

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from Fmoc-Ala-OH using thionyl chloride.

Materials:

  • Fmoc-L-Ala-OH

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Ice bath

Procedure:

  • Suspend Fmoc-L-Ala-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the solution becomes clear (typically 1-2 hours).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by recrystallization from a mixture of DCM and hexane.

  • Dry the purified product under vacuum.

Protocol 2: Coupling of this compound with a Resin-Bound Amino Acid

This protocol outlines a method for coupling this compound to a resin-bound amino acid while minimizing side reactions.

Materials:

  • Fmoc-deprotected peptide-resin

  • Freshly prepared this compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 2,4,6-Collidine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in anhydrous DCM.

  • In a separate flask, dissolve freshly prepared this compound (1.5 equivalents relative to the resin loading) in anhydrous DCM.

  • Cool the peptide-resin slurry to 0 °C.

  • Add 2,4,6-collidine (1.5 equivalents) to the peptide-resin slurry.

  • Immediately add the solution of this compound to the resin slurry.

  • Allow the reaction to proceed at 0 °C for 15 minutes, then let it warm to room temperature and continue to react for an additional 1-2 hours.

  • Monitor the completion of the coupling reaction using a Kaiser test.

  • Once the coupling is complete, thoroughly wash the resin with DCM, followed by DMF to prepare for the next deprotection step.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_synthesis This compound Synthesis cluster_coupling Peptide Coupling s1 Suspend Fmoc-Ala-OH in anhydrous DCM s2 Add Thionyl Chloride at 0°C s1->s2 s3 Stir at RT until clear s2->s3 s4 Evaporate solvent s3->s4 s5 Purify by recrystallization s4->s5 c4 Add freshly prepared this compound solution s5->c4 Use Immediately c1 Swell Fmoc-deprotected resin in anhydrous DCM c2 Cool resin to 0°C c1->c2 c3 Add 2,4,6-Collidine c2->c3 c3->c4 c5 React at 0°C then warm to RT c4->c5 c6 Monitor with Kaiser test c5->c6 c7 Wash resin c6->c7

Caption: Workflow for the synthesis and coupling of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Side Reactions cluster_racemization Diastereomeric Impurity cluster_dipeptide Peptide + Ala (+71 Da) cluster_hydrolysis Incomplete Coupling issue Side Reaction Observed r1 Optimize Base: Use Collidine/NMM issue->r1 r2 Lower Temperature: Couple at 0°C issue->r2 r3 Minimize Pre-activation issue->r3 d1 Strict Anhydrous Conditions issue->d1 d2 Control Stoichiometry issue->d2 d3 Immediate Post-Coupling Wash issue->d3 h1 Use Anhydrous Solvents issue->h1 h2 Inert Atmosphere issue->h2 h3 Use Fresh this compound issue->h3

Caption: Logical relationships for troubleshooting common side reactions.

References

Technical Support Center: Optimizing Fmoc-Ala-Cl Concentration for Difficult Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Fmoc-Ala-Cl for challenging peptide coupling reactions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the success of your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended for difficult coupling reactions?

A1: this compound, an Fmoc-amino acid chloride, is a highly reactive acylating agent. This high reactivity can be advantageous in "difficult" coupling scenarios where standard coupling reagents like HBTU or HATU may be inefficient. Difficult couplings often arise from steric hindrance at the N-terminus of the growing peptide chain, the formation of secondary structures (e.g., β-sheets) that make the reactive sites inaccessible, or the presence of aggregation-prone sequences. The enhanced electrophilicity of the acid chloride can drive the reaction to completion where other reagents fail.

Q2: What are the primary challenges and side reactions associated with using this compound?

A2: The high reactivity of this compound, while beneficial for coupling efficiency, also increases the risk of side reactions. The most significant concerns are:

  • Racemization: The activation of the carboxyl group to an acid chloride can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. This can lead to a loss of stereochemical integrity at the alanine residue.

  • Over-activation and Instability: Fmoc-amino acid chlorides are sensitive to moisture and can be unstable in solution over extended periods, leading to decomposition and reduced coupling efficiency. They are often generated in situ for immediate use.

  • Double Insertion: If the Fmoc group is prematurely cleaved by the base present in the coupling reaction, the newly deprotected amine can react with another equivalent of this compound, leading to the insertion of two alanine residues.

Q3: What concentration or number of equivalents of this compound is recommended for a difficult coupling?

A3: For difficult couplings, a higher excess of the activated amino acid is generally recommended. While standard protocols often use 1.5 to 3 equivalents of the Fmoc-amino acid, for challenging sequences, this can be increased to 3 to 5 equivalents of this compound relative to the resin loading. It is crucial to empirically determine the optimal excess for a specific sequence, balancing coupling efficiency with the risk of side reactions and reagent cost.

Q4: Which base is best to use with this compound to minimize racemization?

A4: To minimize racemization, a sterically hindered, non-nucleophilic base is preferred. While diisopropylethylamine (DIPEA) is commonly used in SPPS, for highly reactive species like this compound, a weaker or more hindered base such as 2,4,6-collidine is often recommended to reduce the risk of epimerization.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for difficult couplings.

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient equivalents of this compound. 2. Peptide aggregation hindering access to the N-terminus. 3. Decomposition of this compound. 4. Sterically hindered coupling site.1. Increase the equivalents of this compound to 3-5 eq. 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Switch to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or a mixture of DMF with dichloromethane (DCM). 4. Generate the this compound in situ immediately before use. 5. Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight).
Presence of Deletion Sequences in Final Peptide Incomplete coupling at the alanine addition step.Follow the recommendations for "Incomplete Coupling". Ensure thorough washing between deprotection and coupling steps to remove any residual piperidine that could neutralize the incoming activated amino acid.
Significant Racemization of Alanine Residue 1. Use of a strong, unhindered base (e.g., DIPEA). 2. Prolonged pre-activation or coupling time in the presence of base.1. Switch to a more sterically hindered base like 2,4,6-collidine. 2. Minimize the time the this compound is in solution with the base before and during the coupling reaction. 3. Consider performing the coupling at a lower temperature to reduce the rate of racemization.
Observation of Double Alanine Insertion Premature deprotection of the Fmoc group on the incoming this compound by the base in the coupling mixture.1. Use a less basic coupling environment if possible. 2. Reduce the concentration of the base used during coupling. 3. Ensure that the Fmoc group of the incoming amino acid is stable under the chosen coupling conditions.

Experimental Protocols

Protocol 1: In Situ Generation and Coupling of this compound

This protocol describes the preparation of this compound from Fmoc-Ala-OH using thionyl chloride and its subsequent use in a difficult coupling reaction.

Materials:

  • Fmoc-Ala-OH

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Peptide-resin with a free N-terminus

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Reagents for Kaiser Test

Procedure:

  • Preparation of this compound Solution (Perform in a fume hood): a. In a clean, dry round-bottom flask, suspend Fmoc-Ala-OH (4 equivalents relative to resin loading) in anhydrous DCM. b. Cool the suspension to 0°C in an ice bath. c. Slowly add thionyl chloride (4 equivalents) dropwise to the suspension with stirring. d. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the solution becomes clear. e. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is this compound. f. Immediately dissolve the this compound in anhydrous DMF to the desired concentration for coupling.

  • Fmoc Deprotection of Peptide-Resin: a. Swell the peptide-resin in DMF. b. Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. d. Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • Coupling of this compound: a. To the deprotected peptide-resin, add the freshly prepared solution of this compound in DMF. b. Add 2,4,6-collidine (8 equivalents) to the resin slurry. c. Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended overnight. d. Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Post-Coupling Wash: a. Once the coupling is complete, drain the reaction solution. . Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

Quantitative Data Summary

While specific quantitative data for this compound is sparse in the literature, the following table provides a general guideline for optimizing coupling conditions based on data for other Fmoc-amino acid chlorides and highly active esters used in difficult couplings.

ParameterStandard CouplingDifficult Coupling (Initial)Difficult Coupling (Optimized)
This compound (Equivalents) 1.5 - 33 - 44 - 5
Base DIPEADIPEA / Collidine2,4,6-Collidine
Base (Equivalents) 2 x [Fmoc-AA-Cl]2 x [Fmoc-AA-Cl]2 x [Fmoc-AA-Cl]
Solvent DMFDMF or NMPNMP or DMF/DCM (1:1)
Reaction Time (hours) 1 - 22 - 44 - 12 (or until Kaiser test is negative)
Temperature Room TemperatureRoom TemperatureRoom Temperature (or 0°C to reduce racemization)

Visualizing the Workflow and Logic

Experimental Workflow for this compound Coupling

experimental_workflow start Start: Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser_test1 Kaiser Test wash1->kaiser_test1 prepare_fmacl Prepare this compound (in situ) kaiser_test1->prepare_fmacl Positive coupling Coupling Reaction (this compound, Base, DMF) prepare_fmacl->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test2 Kaiser Test wash2->kaiser_test2 kaiser_test2->coupling Positive (Recouple) next_cycle Proceed to Next Cycle kaiser_test2->next_cycle Negative

Caption: Workflow for a single coupling cycle using in situ generated this compound.

Troubleshooting Logic for Incomplete Coupling

troubleshooting_logic start Incomplete Coupling (Positive Kaiser Test) increase_equivalents Increase this compound Equivalents (3-5x) start->increase_equivalents double_couple Perform Double Coupling start->double_couple change_solvent Change Solvent (e.g., NMP) start->change_solvent extend_time Extend Coupling Time start->extend_time check_reagents Check Reagent Quality (Generate this compound Freshly) start->check_reagents

Caption: Decision tree for troubleshooting incomplete coupling with this compound.

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the management of incomplete N-α-Fmoc deprotection in solid-phase peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the common causes of incomplete Fmoc deprotection?

Incomplete removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical issue in SPPS that can lead to deletion sequences and truncated peptides, complicating purification and reducing overall yield. Key causes include:

  • Deprotection Reagent Issues:

    • Degradation: The deprotection solution, typically a piperidine solution in a polar aprotic solvent (e.g., DMF or NMP), can degrade over time. Piperidine can react with atmospheric carbon dioxide to form piperidine carbamate, which is a weaker base and less effective for deprotection.

    • Low Concentration: Using a piperidine concentration that is too low can result in slower and incomplete deprotection.

    • Poor Quality: The quality of the piperidine and the solvent (DMF/NMP) is crucial. Impurities can interfere with the deprotection reaction.

  • Reaction Condition Inefficiencies:

    • Insufficient Reaction Time: The standard deprotection time may not be sufficient for certain amino acids, particularly those that are sterically hindered.

    • Poor Mixing: Inadequate mixing of the resin with the deprotection solution can lead to channeling and prevent the reagent from accessing all reaction sites.

    • Low Temperature: Deprotection reactions are sensitive to temperature. A significant drop in ambient temperature can slow down the reaction rate.

  • Sequence-Specific Challenges:

    • Steric Hindrance: Amino acids with bulky side chains located near the N-terminus can sterically hinder the approach of the piperidine base to the Fmoc group.

    • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the Fmoc group inaccessible to the deprotection reagent. This is particularly common for hydrophobic sequences.

2. How can I detect incomplete Fmoc deprotection?

Several methods can be employed to monitor the completeness of the Fmoc deprotection step:

  • UV Monitoring of the Deprotection Solution: The fulvene-piperidine adduct, a byproduct of the deprotection reaction, absorbs strongly at approximately 301 nm. By monitoring the UV absorbance of the deprotection solution as it flows from the reaction vessel, one can track the progress of the reaction. A plateau in absorbance indicates the completion of the reaction. A second deprotection step showing a significantly lower absorbance peak confirms the initial deprotection was successful.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin.

    • Positive Result (Blue/Purple Bead Color): Indicates the presence of free primary amines, signifying successful Fmoc deprotection.

    • Negative Result (Yellow/No Color Change): Suggests that the Fmoc group is still attached and deprotection was incomplete.

  • Chloranil Test: This test is useful for detecting secondary amines, such as proline, where the Kaiser test is not effective. A positive result is indicated by the appearance of a blue or green color.

  • LC-MS Analysis of a Test Cleavage: A small sample of the resin can be cleaved and analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to check for the presence of Fmoc-protected peptides or deletion sequences.

3. What are the recommended troubleshooting strategies for incomplete Fmoc deprotection?

If incomplete deprotection is suspected or confirmed, the following strategies can be implemented:

  • Optimize Deprotection Reagents and Conditions:

    • Use Fresh Reagents: Always prepare fresh deprotection solutions.

    • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 40-50% for difficult sequences may be beneficial, though this should be done cautiously as prolonged exposure to strong base can cause side reactions.

    • Extended Deprotection Time: Increasing the reaction time or performing a second deprotection step can help drive the reaction to completion.

  • Address Sequence-Specific Issues:

    • Incorporate "Difficult" Amino Acid Derivatives: For sterically hindered amino acids, using derivatives with specialized protecting groups can be advantageous.

    • Utilize Chaotropic Agents: To disrupt secondary structures and improve reagent accessibility, chaotropic agents like guanidinium chloride can be added to the deprotection solution.

    • Microwave-Assisted Synthesis: Microwave energy can accelerate the deprotection reaction and help to break up peptide aggregates.

Experimental Protocols

Kaiser Test Protocol

  • Sample Preparation: Transfer a small sample of resin (a few beads) to a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of 5% ninhydrin in ethanol.

    • Add 2-3 drops of 80% phenol in ethanol.

    • Add 2-3 drops of 0.001 M KCN in pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation: Observe the color of the resin beads. A blue or purple color indicates a positive result (free primary amine). A yellow or no color change indicates a negative result.

Quantitative Data Summary

ParameterStandard ConditionRecommended Modification for Difficult Sequences
Piperidine Concentration 20% in DMF/NMP25-50% in DMF/NMP
Deprotection Time 5-20 minutes20-60 minutes or a second deprotection step
Temperature Ambient25-30°C

Visual Guides

Incomplete_Fmoc_Deprotection_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_troubleshooting Troubleshooting Incomplete Deprotection Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Step Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Step Coupling->Wash2 End_Cycle Cycle Complete? Wash2->End_Cycle End_Cycle->Deprotection No Test Kaiser Test / UV Monitoring End_Cycle->Test Yes Incomplete Incomplete Deprotection (e.g., Yellow Beads) Test->Incomplete Negative Complete Complete Deprotection (e.g., Blue Beads) Test->Complete Positive Action Troubleshooting Action: - Repeat Deprotection - Increase Time/Concentration - Use Chaotropic Agents Incomplete->Action Continue Proceed to Coupling Complete->Continue Action->Deprotection

Caption: Troubleshooting workflow for incomplete Fmoc deprotection in SPPS.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate1 Adduct Piperidine-Fulvene Adduct (UV active at ~301 nm) Piperidine->Adduct Fulvene Dibenzofulvene Intermediate1->Fulvene Elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate1->Deprotected_Peptide Fulvene->Adduct + Piperidine

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Technical Support Center: Synthesis of Long Peptides with Fmoc-Ala-Cl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing long peptides using Fmoc-β-chloro-L-alanine (Fmoc-Ala-Cl). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the complexities of incorporating this unique amino acid into long peptide sequences.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of long peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Peptide 1. Incomplete Coupling: Steric hindrance from the growing peptide chain and potential aggregation can lead to inefficient coupling of this compound or subsequent amino acids.[1][2] 2. Peptide Aggregation: Long, hydrophobic sequences are prone to aggregation, which can block reactive sites.[1] 3. Premature Chain Termination: Side reactions can lead to capping of the growing peptide chain.1. Optimize Coupling: Employ a more potent coupling reagent such as HATU or HBTU. Consider performing a double coupling for the this compound residue and subsequent amino acids.[3] 2. Disrupt Aggregation: Switch to a more solubilizing solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture. The use of pseudoproline or Dmb-dipeptides in the sequence can also help disrupt secondary structures. 3. Capping Strategy: After each coupling step, consider a capping step with acetic anhydride to block any unreacted amino groups and prevent the formation of deletion peptides.
Presence of Unexpected Masses in Final Product 1. Dehydroalanine Formation: The β-chloro group of alanine can undergo elimination upon repeated exposure to the basic conditions of Fmoc deprotection (piperidine), leading to the formation of a dehydroalanine (Dha) residue.[4] 2. Piperidine Adduct Formation: The newly formed dehydroalanine residue is an electrophile and can react with piperidine from the deprotection solution, resulting in a piperidinyl-alanine adduct.[1] 3. Aspartimide Formation: If the sequence contains Asp residues, piperidine can catalyze the formation of a cyclic aspartimide, which can lead to a mixture of α- and β-peptides and piperidide adducts.[1][5] 4. Diketopiperazine Formation: At the dipeptide stage, especially with Pro or Gly as the second amino acid, intramolecular cyclization can occur, leading to chain termination.[1][2]1. Minimize Base Exposure: Reduce the piperidine treatment time for Fmoc deprotection to the minimum required for complete removal. Consider using a milder base like piperazine with HOBt, which has been shown to reduce base-induced side reactions.[5] 2. Scavenge Piperidine: Ensure thorough washing after the deprotection step to remove all traces of piperidine. 3. HOBt Addition: Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[1][5] 4. Use 2-Chlorotrityl Resin: For sequences prone to diketopiperazine formation, using a sterically hindered resin like 2-chlorotrityl chloride resin is recommended.[1]
Difficulty in Cleavage from Resin 1. Steric Hindrance: The long peptide chain can sterically hinder the access of the cleavage cocktail to the linker. 2. Inappropriate Cleavage Cocktail: The chosen cleavage cocktail may not be effective for the specific protecting groups used or for peptides containing sensitive residues.1. Extended Cleavage Time: Increase the cleavage reaction time to ensure complete removal of the peptide from the resin. 2. Optimized Cleavage Cocktail: Use a cleavage cocktail tailored to the amino acid composition of the peptide. For peptides containing Trp, Met, or Cys, a scavenger-rich cocktail like Reagent K is recommended.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in long peptide synthesis?

A1: The main challenge is the potential for the formation of dehydroalanine (Dha) due to the basic conditions used for Fmoc deprotection (piperidine).[4] This can lead to a heterogeneous final product containing both the desired chloroalanine peptide and the dehydroalanine variant, as well as subsequent piperidine adducts.[1]

Q2: How can I confirm the presence of dehydroalanine in my final peptide?

A2: Mass spectrometry is the most effective method to detect the presence of dehydroalanine. The Dha-containing peptide will have a mass that is 36.46 Da (mass of HCl) lower than the expected mass of the chloroalanine-containing peptide.

Q3: Are there alternative deprotection reagents to piperidine that are less likely to cause dehydroalanine formation?

A3: While piperidine is the standard, milder bases like piperazine in the presence of HOBt have been shown to reduce base-induced side reactions such as aspartimide formation and may be a suitable alternative to minimize the elimination reaction that forms dehydroalanine.[5]

Q4: What coupling reagents are recommended for this compound?

A4: Due to the potential for incomplete coupling in long peptide synthesis, more potent activating reagents such as HATU, HBTU, or PyAOP are recommended over standard carbodiimide reagents like DIC.[8][9]

Q5: How should I choose the cleavage cocktail for a peptide containing chloroalanine?

A5: The choice of cleavage cocktail depends on the other amino acids in your sequence. A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) is a good starting point for peptides containing sensitive residues.[6][7] It is always advisable to perform a small-scale test cleavage to optimize the conditions.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 7 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes to cap any unreacted amino groups.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail. For a general-purpose cleavage, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Visualizations

experimental_workflow cluster_SPPS_cycle Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (HATU/DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser incomplete Incomplete kaiser->incomplete Positive complete Complete kaiser->complete Negative recouple Double Couple incomplete->recouple next_cycle Proceed to Next Cycle complete->next_cycle recouple->wash2 final_peptide Final Peptide-Resin next_cycle->final_peptide After Final Cycle cleavage Cleavage with Reagent K final_peptide->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_product Purified Peptide purification->final_product

Caption: Experimental workflow for the synthesis of long peptides containing this compound.

troubleshooting_logic start Low Yield or Impure Product check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_mass Analyze by Mass Spectrometry start->check_mass incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive aggregation Peptide Aggregation check_coupling->aggregation Slow Reaction side_reactions Side Reactions check_mass->side_reactions Unexpected Masses solution1 Use Stronger Coupling Reagent (HATU/HBTU) Double Couple incomplete_coupling->solution1 solution2 Change Solvent (NMP) Add Chaotropic Salts Use Pseudoproline/Dmb aggregation->solution2 solution3 Minimize Base Exposure Use Milder Base (Piperazine/HOBt) Add HOBt to Deprotection side_reactions->solution3

References

Impact of solvent quality on Fmoc-Ala-Cl coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-Ala-Cl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common issues related to solvent quality in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction has a low yield. Could the solvent be the cause?

A1: Yes, solvent quality is a critical factor in the success of this compound coupling reactions. Low-quality or improperly stored solvents can lead to several issues that reduce coupling efficiency. The most common culprits are the presence of water and amine impurities, particularly in N,N-dimethylformamide (DMF).[1]

  • Water Content: Moisture in the reaction solvent can hydrolyze the highly reactive this compound, converting it back to Fmoc-Ala-OH. This reduces the amount of active acyl chloride available for coupling, leading to incomplete reactions.

  • Amine Impurities: DMF can degrade over time to produce dimethylamine.[1][2] This secondary amine can prematurely cleave the Fmoc protecting group from the amino acid or the growing peptide chain, leading to side reactions and the formation of deletion sequences.[1][2]

For optimal results, always use high-purity, anhydrous, amine-free DMF for your coupling reactions.[3]

Q2: I am observing unexpected side products in my mass spectrometry analysis. How can solvent choice contribute to this?

A2: Solvent choice and quality can directly influence the formation of side products. Besides the issues of hydrolysis and premature Fmoc deprotection mentioned above, other side reactions can be promoted by suboptimal solvent conditions.

  • Racemization: While Nα-urethane protected amino acids are generally resistant to racemization, the use of certain solvents or the presence of impurities can increase the risk, especially with highly activated species like acyl chlorides.[4] This can lead to the incorporation of the incorrect stereoisomer (Fmoc-D-Ala instead of Fmoc-L-Ala, or vice-versa), resulting in diastereomeric impurities that are difficult to separate.

  • Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, especially for hydrophobic sequences.[5][6] This aggregation can physically block reactive sites, leading to incomplete coupling. While DMF is a common solvent, N-methyl-2-pyrrolidone (NMP) is often more effective at solvating peptide chains and disrupting aggregation.[1][5] In some cases, using solvent mixtures (e.g., with DCM or DMSO) can also improve synthesis outcomes.[3][6]

Q3: How can I test my solvent for quality before use?

A3: While detailed analysis requires specialized equipment, a simple qualitative test can be performed to check for amine impurities in DMF. A common method is to add a small amount of a colorimetric indicator, such as bromothymol blue, to an aliquot of the solvent. A color change can indicate the presence of basic amine impurities. For moisture content, a Karl Fischer titration is the standard method for accurate quantification. However, for routine lab work, using a freshly opened bottle of anhydrous, peptide-synthesis-grade solvent is the most reliable practice.

Q4: Are there alternative solvents to DMF for this compound couplings?

A4: Yes, several alternatives to DMF are used in peptide synthesis, each with its own advantages.

  • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative that is more polar and often better at preventing peptide aggregation.[1] It is also more stable and less prone to forming amine impurities.[5]

  • Dichloromethane (DCM): DCM is often used in mixtures with DMF or NMP.[3][7] It provides good swelling for polystyrene-based resins but is less polar and may not be suitable as the sole solvent for all coupling reactions.[1]

  • "Green" Solvents: Research is ongoing into more environmentally friendly solvents. Propylene carbonate and anisole have been explored as potential replacements for traditional solvents in peptide synthesis.[8][9]

The optimal solvent depends on the specific sequence, resin type, and reaction conditions.[2][5]

Troubleshooting Guide: Impact of Solvent Quality

This table summarizes common problems, their potential solvent-related causes, and recommended solutions.

Problem Observed Potential Solvent-Related Cause Recommended Solution(s) Citation(s)
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test after coupling)1. Hydrolysis of this compound: Presence of water in the solvent. 2. Peptide Aggregation: Poor solvation of the growing peptide chain by the solvent.1. Use fresh, anhydrous, peptide-synthesis-grade solvent. 2. Switch from DMF to NMP or a solvent mixture (e.g., with DCM or DMSO). 3. Consider sonication or microwave-assisted synthesis to disrupt aggregation.[1][3][6]
Deletion Sequences in Final Product Premature Fmoc Deprotection: Amine impurities (e.g., dimethylamine) in aged DMF.1. Use high-purity, amine-free DMF. 2. Store DMF properly and avoid prolonged storage after opening. 3. Switch to NMP, which is less prone to degradation.[1][2]
Diastereomeric Impurities Detected Racemization: Suboptimal solvent polarity or presence of basic impurities promoting epimerization of the activated amino acid.1. Ensure high-purity solvents are used. 2. Minimize the pre-activation time before adding the coupling solution to the resin. 3. Use a less polar solvent or a solvent mixture if racemization is a persistent issue.[4]
Poor Resin Swelling The chosen solvent does not adequately swell the solid-phase resin, limiting access to reactive sites.1. Ensure the resin is fully swelled in the reaction solvent before deprotection and coupling (typically 30-60 minutes). 2. Select a solvent known to be compatible with your resin type (e.g., DCM and DMF for polystyrene resins).[3][10][11]

Experimental Protocols

Protocol 1: General this compound Coupling on Solid Support

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in high-purity DMF or NMP for 30-60 minutes in a reaction vessel.[3][11]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.[3][12]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[13]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Confirmation of Deprotection (Kaiser Test):

    • Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.[3][14]

  • This compound Coupling:

    • Note: Fmoc-amino acid chlorides are highly reactive and moisture-sensitive. This step should be performed promptly with anhydrous solvents.

    • In a separate, dry vial, dissolve this compound (typically 2-4 equivalents relative to resin loading) in anhydrous DMF or an alternative solvent.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine (2-4 equivalents) to neutralize the hydrochloride salt formed during the reaction.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.[3][15]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

  • Confirmation of Coupling (Kaiser Test):

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates complete coupling.[3]

    • If the test is positive, a second coupling (recoupling) with fresh reagents may be necessary.[3]

Protocol 2: The Kaiser Test (for Primary Amines)

The Kaiser test is a sensitive qualitative method to detect the presence of free primary amines on the resin.[14]

  • Reagents:

    • Solution A: 500 mg ninhydrin in 10 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[3]

  • Procedure:

    • Place a small sample of washed and dried resin beads into a small glass test tube.

    • Add 2-3 drops of each Solution A, B, and C to the tube.[3]

    • Heat the test tube at 100-110°C for 5 minutes.[3]

  • Interpretation:

    • Intense Blue Beads and Solution: Positive result - Free primary amines are present (successful deprotection or incomplete coupling).

    • Yellow/Colorless Beads and Solution: Negative result - No free primary amines (successful coupling or incomplete deprotection).[3][14]

Visual Workflow Guides

Troubleshooting_Workflow start This compound Coupling Reaction kaiser_test Perform Kaiser Test on Resin start->kaiser_test negative_kaiser Negative (Yellow Beads) kaiser_test->negative_kaiser positive_kaiser Positive (Blue Beads) Incomplete Coupling kaiser_test->positive_kaiser result Analyze HPLC/MS of Cleaved Peptide analysis_ok Desired Product result->analysis_ok analysis_fail Side Products Observed (Deletion, Diastereomers) result->analysis_fail proceed Proceed to Next Cycle negative_kaiser->proceed proceed->result check_solvent Step 1: Verify Solvent Quality (Anhydrous, Amine-Free) positive_kaiser->check_solvent recouple Step 2: Perform Double Coupling with Fresh Reagents check_solvent->recouple recouple->kaiser_test Re-test success Synthesis Successful analysis_ok->success troubleshoot_solvent Review Solvent Choice - Use Amine-Free DMF/NMP - Consider Solvent Mixtures - Check for Moisture analysis_fail->troubleshoot_solvent

Caption: Troubleshooting workflow for this compound coupling reactions.

Experimental_Workflow swell 1. Swell Resin in DMF/NMP (30-60 min) deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash Resin with DMF (5-7 times) deprotect->wash1 kaiser1 4. Kaiser Test (Optional) Confirm Free Amine wash1->kaiser1 activate 5. Prepare this compound Solution (Anhydrous Solvent + Base) kaiser1->activate couple 6. Add Solution to Resin (Couple for 1-2 hours) activate->couple wash2 7. Wash Resin with DMF (3-5 times) couple->wash2 kaiser2 8. Kaiser Test Confirm Complete Coupling wash2->kaiser2 next_cycle Proceed to Next Amino Acid kaiser2->next_cycle

Caption: Standard experimental workflow for an SPPS coupling cycle.

References

Fmoc-Ala-Cl capping strategies for unreacted amino groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fmoc-Ala-Cl for capping unreacted amino groups during solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: Why would I use this compound for capping instead of traditional reagents like acetic anhydride?

A1: While acetic anhydride is a standard and effective capping agent, this compound offers the introduction of a specific amino acid (Alanine) with an Fmoc protecting group. This can be advantageous in specific applications where the capped sequence may be further manipulated or where the physicochemical properties of an acetyl cap are undesirable. The high reactivity of the acyl chloride can also potentially drive the capping reaction to completion more rapidly.

Q2: What are the main challenges associated with using this compound for capping?

A2: The primary challenges include the high reactivity of this compound, which can lead to side reactions if not properly controlled. Its stability can also be a concern, as it is sensitive to moisture and may degrade over time. Additionally, steric hindrance at the N-terminus of the peptide can affect the efficiency of the capping reaction.

Q3: How can I confirm that the capping with this compound was successful?

A3: A qualitative assessment can be performed using a ninhydrin (Kaiser) test. A negative result (yellow or colorless beads) indicates the absence of free primary amines, suggesting complete capping. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting products analyzed by HPLC and mass spectrometry to identify the desired capped peptide and any uncapped sequences.

Q4: Can this compound cause racemization of the alanine residue during capping?

A4: The use of Fmoc-amino acid chlorides can present a risk of racemization, especially in the presence of a base. It is crucial to use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and to carefully control the reaction time and temperature to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Capping (Positive Ninhydrin Test) 1. Insufficient Reagent: The amount of this compound or base may be too low. 2. Short Reaction Time: The reaction may not have proceeded to completion. 3. Steric Hindrance: The unreacted amino groups may be sterically inaccessible. 4. Degraded Reagent: this compound is moisture-sensitive and may have hydrolyzed.1. Increase the equivalents of this compound and DIPEA (e.g., 5-10 equivalents each). 2. Extend the reaction time (e.g., from 30 minutes to 1-2 hours). 3. Consider using a smaller, more reactive capping agent if steric hindrance is significant. 4. Use a fresh, unopened vial of this compound or prepare it fresh if possible.
Formation of Unexpected Side Products 1. Racemization: The chiral center of alanine may have epimerized. 2. Reaction with Side Chains: The acyl chloride may have reacted with nucleophilic side chains (e.g., Lys, Orn, Tyr). 3. Double Addition: In rare cases, the Fmoc group could be partially cleaved, leading to further reactions.1. Minimize reaction time and maintain a low temperature. Ensure the use of a non-nucleophilic base. 2. Ensure all susceptible side chains are adequately protected. 3. Confirm the integrity of the this compound reagent before use.
Low Yield of Final Peptide 1. Loss of Peptide from Resin: Harsh capping conditions could potentially cleave the peptide from the resin. 2. Aggregation: The peptide chain may be aggregated, preventing efficient capping and leading to failed sequences that are difficult to purify.1. Use the minimum necessary reaction time and reagent excess. 2. Perform the capping reaction in a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or by adding a small percentage of dimethyl sulfoxide (DMSO).

Experimental Protocols

Protocol 1: Capping of Unreacted Amino Groups with this compound

This protocol outlines the procedure for capping unreacted primary amino groups on a peptide-resin after a coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Fmoc-L-alanyl chloride (this compound)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for manual SPPS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Washing: Following the standard coupling of the preceding amino acid, wash the peptide-resin thoroughly to remove any residual coupling reagents and byproducts. Perform the following washes:

    • 3 x DMF

    • 3 x DCM

    • 3 x DMF

  • Reagent Preparation (perform immediately before use):

    • Prepare a 0.2 M solution of this compound in anhydrous DMF. For a 0.1 mmol synthesis scale, this would be approximately 66 mg of this compound dissolved in 1 mL of DMF (assuming 5 equivalents).

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF. For a 0.1 mmol synthesis scale, this would be approximately 174 µL of DIPEA in 1 mL of DMF (assuming 10 equivalents).

  • Capping Reaction:

    • Swell the washed peptide-resin in DMF for 5-10 minutes.

    • Drain the DMF from the reaction vessel.

    • Add the prepared this compound solution to the resin.

    • Immediately add the prepared DIPEA solution to the resin.

    • Agitate the mixture gently under an inert atmosphere for 30-60 minutes at room temperature.

  • Post-Capping Wash:

    • Drain the capping solution from the reaction vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. Perform the following washes:

      • 3 x DMF

      • 3 x DCM

      • 3 x DMF

  • Confirmation of Capping (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates successful capping. If the test is positive, a second capping step may be necessary.

Visualizations

capping_workflow start Start: Peptide-Resin with Unreacted Amines wash1 Wash Resin (DMF, DCM, DMF) start->wash1 prepare_reagents Prepare this compound and DIPEA Solutions wash1->prepare_reagents capping Capping Reaction: Add this compound & DIPEA prepare_reagents->capping wash2 Wash Resin (DMF, DCM, DMF) capping->wash2 kaiser_test Kaiser Test wash2->kaiser_test positive Positive Result: Incomplete Capping kaiser_test->positive Free Amines negative Negative Result: Capping Complete kaiser_test->negative No Free Amines recouple Repeat Capping Procedure positive->recouple next_step Proceed to Next Deprotection Step negative->next_step recouple->capping

Caption: Experimental workflow for capping unreacted amino groups using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Capping (Positive Kaiser Test) reagent_issue Reagent Issue? start->reagent_issue Check First time_issue Reaction Time Issue? start->time_issue steric_issue Steric Hindrance? start->steric_issue increase_reagents Increase Equivalents of This compound & DIPEA reagent_issue->increase_reagents extend_time Extend Reaction Time (e.g., to 1-2 hours) time_issue->extend_time change_capping Use a Smaller Capping Agent (e.g., Acetic Anhydride) steric_issue->change_capping

Caption: Troubleshooting logic for incomplete capping with this compound.

Validation & Comparative

Comparative Guide to HPLC Analysis of Peptide Purity Synthesized with Fmoc-Ala-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of the final product is a critical, non-negotiable step. The choice of coupling reagent in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) directly impacts reaction efficiency, speed, and the impurity profile of the crude peptide. This guide provides a comparative analysis of peptide purity focusing on the use of Fmoc-amino acid chlorides, specifically Fmoc-Ala-Cl, versus conventional coupling reagents, with High-Performance Liquid Chromatography (HPLC) as the primary analytical method.

This compound vs. Standard Coupling Reagents: A Comparison

Fmoc-amino acid chlorides are highly reactive acylating agents used for forming peptide bonds. Their high reactivity can significantly shorten coupling times. However, this reactivity must be carefully managed to avoid undesirable side reactions. They are often compared to more conventional methods that utilize coupling reagents like uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (e.g., DIC) in conjunction with additives like HOBt.

Key Differences:

  • Activation: this compound is a pre-activated form of the amino acid. Standard methods involve the in situ activation of the Fmoc-amino acid's carboxyl group by a coupling reagent.[1]

  • Speed: Couplings with Fmoc-amino acid chlorides are generally faster than those with standard reagents.[2]

  • Side Reactions: While efficient, the high reactivity of acid chlorides can sometimes lead to specific side reactions. In contrast, modern uronium/aminium salt reagents like HATU are designed to achieve high coupling rates while minimizing side reactions such as racemization.[1][3]

Quantitative Purity Analysis

The purity of the crude peptide is typically assessed by reverse-phase HPLC (RP-HPLC).[4][5] This technique separates the target peptide from impurities based on hydrophobicity. The percent purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram.[6]

Below is a table summarizing representative purity data from the synthesis of a model peptide using different coupling methods.

Synthesis MethodCoupling Reagent/ActivatorCrude Peptide Purity (%)Key AdvantagesPotential Drawbacks
Acid Chloride This compound (in situ from BTC)~92%Very rapid coupling, effective for difficult sequences.[7]High reactivity requires careful control; potential for specific side reactions.
Uronium Salt HATU / DIPEA>95%High efficiency, low racemization, suitable for most couplings.[3][8]Higher cost compared to carbodiimides.
Uronium Salt HBTU / DIPEA~94%Very efficient, water-soluble byproducts, widely used.[1][8]Slightly lower performance than HATU for hindered couplings.
Carbodiimide DIC / HOBt~90-93%Cost-effective, good for standard sequences.[1][8]Slower reaction times, potential for side reactions if HOBt is omitted.

Note: Purity values are representative and can vary based on the specific peptide sequence, synthesis scale, and protocol execution.

Experimental Protocols

Protocol 1: Peptide Synthesis using this compound (In Situ Generation)

This protocol describes the coupling of Fmoc-Alanine using an in situ acid chloride formation method with bis(trichloromethyl)carbonate (BTC or triphosgene).

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[9] Wash the resin thoroughly with DMF.

  • Amino Acid Activation (in situ):

    • In a separate vessel, dissolve Fmoc-Ala-OH (0.5 mmol, 5 eq.) in anhydrous Dichloromethane (DCM).

    • Add bis(trichloromethyl)carbonate (BTC) (0.17 mmol, 1.7 eq.) to the amino acid solution.

    • Allow the reaction to proceed for 10-15 minutes at room temperature to form this compound.

  • Coupling: Add the this compound solution to the deprotected resin. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.). Agitate the mixture for 30-60 minutes.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet under vacuum. Lyophilize the peptide from a water/acetonitrile mixture.

Protocol 2: HPLC Analysis of Peptide Purity

This protocol outlines a standard procedure for analyzing the purity of a synthesized peptide using RP-HPLC.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.[5][6] Filter the sample through a 0.22 µm syringe filter.[5]

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide analysis.[10][11]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone).[10]

    • Gradient: A typical linear gradient is 5% to 60% Mobile Phase B over 20-30 minutes.[6] The exact gradient should be optimized based on the hydrophobicity of the peptide.

    • Column Temperature: 30-45°C.[6]

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the peptide purity using the following formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .[6]

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the synthesis methods.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (e.g., this compound) Deprotection->Coupling Wash Washing Coupling->Wash Repeat Final Amino Acid? Wash->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Yes Precipitation Precipitation & Lyophilization Cleavage->Precipitation HPLC_Prep Sample Preparation (Dissolve & Filter) Precipitation->HPLC_Prep HPLC_Run RP-HPLC Analysis HPLC_Prep->HPLC_Run Data Data Analysis (% Purity Calculation) HPLC_Run->Data

Caption: Experimental workflow from solid-phase peptide synthesis to final HPLC purity analysis.

G cluster_acid_chloride Acid Chloride Method cluster_standard Standard Coupling Methods center Peptide Coupling Method AC_Reagent This compound center->AC_Reagent Std_Reagent HATU or DIC/HOBt center->Std_Reagent AC_Adv Advantage: Very High Reactivity Extremely Fast AC_Reagent->AC_Adv AC_Disadv Disadvantage: Requires Careful Control Potential Side Reactions AC_Reagent->AC_Disadv Std_Adv Advantage: Low Racemization High Purity, Robust Std_Reagent->Std_Adv Std_Disadv Disadvantage: Slower Reaction Times Higher Reagent Cost Std_Reagent->Std_Disadv

Caption: Logical comparison of Acid Chloride vs. Standard Peptide Coupling Methods.

References

Fmoc-Ala-Cl vs. Fmoc-Ala-OH: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of activated amino acid derivatives is critical for the successful synthesis of peptides. This guide provides an objective comparison between two forms of N-α-Fmoc-protected alanine: the highly reactive acid chloride (Fmoc-Ala-Cl) and the standard carboxylic acid (Fmoc-Ala-OH). This analysis, supported by available data and established protocols, aims to inform the selection of the optimal reagent for specific solid-phase peptide synthesis (SPPS) applications.

At a Glance: Key Differences and Performance

While both this compound and Fmoc-Ala-OH are fundamental building blocks in Fmoc-based peptide synthesis, their activation state dictates their reactivity, coupling conditions, and potential for side reactions. Fmoc-Ala-OH requires an external coupling reagent for activation, whereas this compound is a pre-activated species. This fundamental difference has significant implications for synthesis protocols and outcomes.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of this compound and Fmoc-Ala-OH in peptide synthesis. It is important to note that the quantitative data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.

ParameterThis compoundFmoc-Ala-OH with Coupling Reagent (e.g., HBTU/HATU)Notes
Coupling Time Very Fast (minutes)Fast (10-60 minutes)This compound's high reactivity leads to significantly shorter coupling times.
Coupling Efficiency High to Very HighVery High (>99% typical)Both methods can achieve high coupling efficiencies. This compound is particularly effective for "difficult" or sterically hindered couplings.
Racemization Potential Low to ModerateVery LowWhile some studies report racemization-free coupling with Fmoc-amino acid chlorides, the inherent reactivity of acyl chlorides poses a higher risk compared to the controlled activation of Fmoc-Ala-OH with modern coupling reagents that suppress racemization.
Requirement for Coupling Reagents NoYes (e.g., HBTU, HATU, DIC)The pre-activated nature of this compound eliminates the need for expensive and potentially side-reaction-inducing coupling reagents.
Side Reactions Potential for hydrolysis and side reactions with nucleophilic side chains.Dependent on the coupling reagent used; can include guanidinylation with HBTU/HATU if not pre-activated properly. Aspartimide formation is a known side reaction in Fmoc-SPPS.Careful handling of this compound is required due to its moisture sensitivity.
Cost-Effectiveness Potentially higher reagent cost but savings on coupling reagents.Lower reagent cost but additional cost for coupling reagents.The overall cost-effectiveness depends on the scale of synthesis and the specific reagents used.
Ease of Use Requires careful handling due to high reactivity and moisture sensitivity.Well-established and robust protocols are widely available.Fmoc-Ala-OH with standard coupling methods is generally considered more user-friendly for routine synthesis.

Experimental Protocols

Protocol 1: Peptide Coupling using this compound

This protocol outlines a general procedure for the coupling of this compound in solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Anhydrous N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DCM or THF.

  • This compound Solution Preparation: In a separate, dry reaction vessel, dissolve this compound (1.5 to 2 equivalents relative to resin loading) in anhydrous DCM or THF.

  • Coupling Reaction:

    • To the cooled (0 °C) solution of this compound, add the neutralized amino acid ester.

    • Add a suitable base, such as NMM (1.5 equivalents), to neutralize the liberated HCl during the coupling reaction.

    • Add the this compound solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by a Kaiser test.

  • Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: Peptide Coupling using Fmoc-Ala-OH with HBTU

This protocol describes a standard method for coupling Fmoc-Ala-OH using HBTU as the activating agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ala-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-4.5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction completion using the Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Mandatory Visualization

Fmoc_Ala_Activation_and_Coupling cluster_0 Method 1: this compound (Pre-activated) cluster_1 Method 2: Fmoc-Ala-OH (In situ activation) FmocAlaCl This compound PeptideBond_1 Peptide Bond Formation FmocAlaCl->PeptideBond_1 Resin_NH2_1 Resin-NH2 Resin_NH2_1->PeptideBond_1 CoupledPeptide_1 Resin-Ala-Peptide PeptideBond_1->CoupledPeptide_1 HCl HCl PeptideBond_1->HCl FmocAlaOH Fmoc-Ala-OH ActivatedEster Activated Ester FmocAlaOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->ActivatedEster Base Base (DIEA) Base->ActivatedEster PeptideBond_2 Peptide Bond Formation ActivatedEster->PeptideBond_2 Resin_NH2_2 Resin-NH2 Resin_NH2_2->PeptideBond_2 CoupledPeptide_2 Resin-Ala-Peptide PeptideBond_2->CoupledPeptide_2 Byproducts Byproducts PeptideBond_2->Byproducts

Caption: Comparative workflow of peptide bond formation.

SPPS_Workflow_Comparison cluster_FmocAlaCl This compound Workflow cluster_FmocAlaOH Fmoc-Ala-OH Workflow start_cl Start: Deprotected Resin couple_cl Couple this compound (Fast, no pre-activation) start_cl->couple_cl wash_cl Wash couple_cl->wash_cl deprotect_cl Fmoc Deprotection wash_cl->deprotect_cl next_cycle_cl Next Coupling Cycle deprotect_cl->next_cycle_cl start_oh Start: Deprotected Resin preactivate_oh Pre-activate Fmoc-Ala-OH with Coupling Reagent & Base start_oh->preactivate_oh couple_oh Couple Activated Fmoc-Ala-OH preactivate_oh->couple_oh wash_oh Wash couple_oh->wash_oh deprotect_oh Fmoc Deprotection wash_oh->deprotect_oh next_cycle_oh Next Coupling Cycle deprotect_oh->next_cycle_oh

Caption: SPPS cycle comparison for the two reagents.

Discussion and Recommendations

Fmoc-Ala-OH: The Reliable Workhorse

Fmoc-Ala-OH, in conjunction with a suitable coupling reagent, represents the gold standard for routine peptide synthesis. The methodology is well-established, highly reliable, and benefits from a vast body of literature and optimized protocols. The use of modern coupling reagents, such as HATU and HCTU, ensures high coupling efficiencies and minimal racemization, making it the preferred choice for the synthesis of high-purity peptides for therapeutic and research applications.

This compound: The High-Octane Specialist

This compound is a highly reactive, pre-activated amino acid derivative that offers the primary advantage of rapid coupling times without the need for external coupling reagents. This can be particularly beneficial for the synthesis of "difficult" sequences, including those containing sterically hindered amino acids. The elimination of coupling reagents can also simplify purification by reducing the number of potential by-products.

However, the high reactivity of this compound necessitates careful handling to avoid hydrolysis and potential side reactions. While some studies have demonstrated its use with minimal racemization, the risk remains a significant consideration, especially for the synthesis of long peptides where stereochemical integrity is paramount.

Conclusion: Which is Better for Your Peptide Synthesis?

The choice between this compound and Fmoc-Ala-OH is not a matter of one being definitively "better," but rather which is more suitable for a specific application.

  • For routine, high-purity peptide synthesis, especially for longer sequences and GMP manufacturing, Fmoc-Ala-OH with a reliable coupling reagent is the recommended choice. The well-established protocols, low risk of racemization, and consistent high yields make it a robust and dependable option.

  • This compound is a valuable tool for specialized applications, such as the synthesis of short, difficult sequences or when rapid coupling is a priority. Its high reactivity can overcome steric hindrance and accelerate the overall synthesis process. However, researchers must be mindful of the increased risk of side reactions and take appropriate precautions to ensure the purity and stereochemical integrity of the final product.

Ultimately, the optimal choice will depend on the specific peptide sequence, the desired purity, the scale of the synthesis, and the available resources and expertise. For critical applications, a small-scale trial may be warranted to determine the most effective method.

A Comparative Guide to Fmoc-Ala-Cl and Other Activated Alanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of activation method for incorporating amino acids is a critical determinant of yield, purity, and stereochemical integrity. This guide provides an objective comparison of Fmoc-Ala-Cl with other commonly employed activated alanine derivatives, offering a detailed analysis of their performance, supported by experimental data and protocols.

Introduction to Activated Alanine Derivatives

The formation of a peptide bond requires the activation of the carboxylic acid of an N-α-protected amino acid to facilitate nucleophilic attack by the free amine of the growing peptide chain. Various strategies have been developed to achieve this activation, each with its own set of advantages and disadvantages. This guide focuses on the comparison of the following activated Fmoc-alanine derivatives:

  • This compound (Alanine Acid Chloride): A highly reactive acyl chloride.

  • Fmoc-Ala-F (Alanine Acid Fluoride): A highly reactive acyl fluoride.

  • Fmoc-Ala-OPfp (Alanine Pentafluorophenyl Ester): A pre-formed active ester.

  • In situ Activated Fmoc-Ala-OH: Activation of the free carboxylic acid immediately prior to coupling using reagents such as:

    • Carbodiimides: e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with additives like 1-hydroxybenzotriazole (HOBt).

    • Onium Salts: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Data Presentation: A Quantitative Comparison

While direct head-to-head comparative studies for all activated forms of Fmoc-alanine under identical conditions are scarce in the literature, the following tables summarize typical performance characteristics based on established principles and available data for similar systems.

Table 1: Comparison of Reactivity and Stability

Activated DerivativeRelative ReactivityStabilityNotes
This compound Very HighLowHighly susceptible to moisture. Often generated in situ or used immediately after preparation.[1]
Fmoc-Ala-F Very HighModerateGenerally more stable than the corresponding acid chloride and can be isolated as crystalline solids.[1]
Fmoc-Ala-OPfp HighHighStable, crystalline solids that can be stored for extended periods.[2]
Fmoc-Ala-OH + DIC/HOBt Moderate to HighN/A (in situ)Reactivity is dependent on the efficiency of the in situ activation.
Fmoc-Ala-OH + HATU Very HighN/A (in situ)HATU is known for its high efficiency and rapid coupling times.[3]

Table 2: Comparison of Coupling Efficiency and Racemization Risk

Activated DerivativeTypical Coupling EfficiencyRacemization RiskMitigation Strategies
This compound High to Very HighHighCoupling in the presence of an HOBt salt (e.g., HOBt·DCHA) can suppress racemization.[4]
Fmoc-Ala-F Very HighLow to ModerateGenerally considered to have a lower racemization potential than the corresponding chloride.
Fmoc-Ala-OPfp HighLowThe use of pre-formed active esters is a well-established method for minimizing racemization.[2]
Fmoc-Ala-OH + DIC/HOBt HighLowThe addition of HOBt is crucial for suppressing racemization.[1]
Fmoc-Ala-OH + HATU Very HighVery LowThe HOAt moiety in HATU is a highly effective racemization suppressant.[3]

Experimental Protocols

Detailed methodologies for the coupling of each type of activated alanine derivative are provided below. These protocols are representative for a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

Protocol 1: Coupling of this compound with HOBt·DCHA

This protocol utilizes a dicyclohexylamine salt of HOBt to buffer the reaction and minimize side reactions associated with the high reactivity of the acid chloride.[4]

Materials:

  • This compound

  • 1-Hydroxybenzotriazole dicyclohexylamine salt (HOBt·DCHA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Swell the resin in DMF and perform N-terminal Fmoc deprotection using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents) and HOBt·DCHA (2 equivalents) in DMF.

  • Coupling: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Coupling of Fmoc-Ala-OPfp

This protocol uses a pre-activated pentafluorophenyl ester.[2]

Materials:

  • Fmoc-Ala-OPfp

  • DMF, peptide synthesis grade

  • (Optional) HOBt

  • Resin with N-terminal deprotected peptide

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Ala-OPfp (3-5 equivalents) in DMF. For accelerated coupling, HOBt (3-5 equivalents) can be added to the solution.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Confirmation: Perform a Kaiser test.

Protocol 3: In situ Activation of Fmoc-Ala-OH with HATU

This protocol details the use of the highly efficient onium salt coupling reagent, HATU.[3][5]

Materials:

  • Fmoc-Ala-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.[3]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction for 30-60 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • Confirmation: Perform a Kaiser test.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_synthesis General Fmoc-SPPS Cycle cluster_activation Activation Methods resin Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection free_amine Resin-Bound Peptide (Free Amine) deprotection->free_amine coupling Coupling of Activated Fmoc-Ala free_amine->coupling elongated Elongated Peptide (Fmoc-Protected) coupling->elongated elongated->deprotection Next Cycle fmoc_ala_oh Fmoc-Ala-OH fmoc_ala_cl This compound fmoc_ala_oh->fmoc_ala_cl Activation fmoc_ala_f Fmoc-Ala-F fmoc_ala_oh->fmoc_ala_f Activation fmoc_ala_opfp Fmoc-Ala-OPfp fmoc_ala_oh->fmoc_ala_opfp Activation in_situ In situ Activation (e.g., HATU, DIC/HOBt) fmoc_ala_oh->in_situ Activation fmoc_ala_cl->coupling fmoc_ala_f->coupling fmoc_ala_opfp->coupling in_situ->coupling

Overview of Fmoc-SPPS and Alanine Activation

G start Start resin_prep Resin Swelling & Fmoc Deprotection start->resin_prep coupling Coupling to Resin resin_prep->coupling pre_activation Pre-activation of Fmoc-Ala Derivative pre_activation->coupling wash Washing coupling->wash kaiser Kaiser Test wash->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple Recouple kaiser->recouple Positive recouple->coupling

Experimental Workflow for a Single Coupling Cycle

Discussion and Conclusion

The selection of an appropriate activated alanine derivative is a balance between reactivity, stability, cost, and the potential for side reactions, particularly racemization.

  • This compound and Fmoc-Ala-F are the most reactive species, which can be advantageous for difficult couplings involving sterically hindered amino acids. However, their high reactivity comes at the cost of lower stability and a higher risk of racemization if not handled correctly. The use of additives like HOBt salts is a viable strategy to mitigate these risks with this compound.[4]

  • Fmoc-Ala-OPfp offers a good compromise between reactivity and stability.[2] As a pre-formed, crystalline solid, it is convenient to handle and generally leads to low levels of racemization, making it a reliable choice for routine SPPS.

  • In situ activation methods are widely popular due to their convenience and high efficiency. Reagents like HATU are particularly noteworthy for their rapid coupling kinetics and excellent suppression of racemization, making them a preferred choice for many applications, including the synthesis of complex peptides.[3] Carbodiimide-based methods, such as DIC/HOBt , are also effective and more economical, though they may be less efficient for particularly challenging sequences.

References

Boc-Ala vs. Fmoc-Ala-Cl: A Comparative Analysis of Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protection strategy is a cornerstone of successful peptide synthesis. The two most prominent methodologies revolve around the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This guide provides a detailed comparative analysis of the efficiency of Boc-Ala and Fmoc-Ala-Cl in peptide synthesis, supported by experimental data and protocols to inform strategic decisions in the laboratory.

The fundamental difference between these two approaches lies in their orthogonal deprotection chemistries. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, commonly with a piperidine solution. This distinction dictates the entire synthetic strategy, including the choice of solid support, side-chain protecting groups, and cleavage cocktails, ultimately impacting the overall efficiency, yield, and purity of the final peptide.

At a Glance: Key Differences

FeatureBoc-AlaThis compound
Protecting Group tert-butyloxycarbonyl9-fluorenylmethyloxycarbonyl
Deprotection Condition Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Activating Agent Carboxylic acidAcyl chloride
Typical Use Case Synthesis of long, hydrophobic peptides; less prone to aggregationRoutine solid-phase peptide synthesis (SPPS), automated synthesis
Side Reactions Acid-sensitive side chains may require more robust protectionPotential for racemization, especially with acyl chlorides; formation of piperidinyl adducts

Data Presentation: A Quantitative Comparison

While direct head-to-head comparative studies of Boc-Ala versus this compound under identical conditions are limited in publicly available literature, performance can be extrapolated from the extensive data on Boc and Fmoc chemistries. The following tables summarize typical quantitative data for solid-phase peptide synthesis (SPPS).

Table 1: General Performance Metrics in SPPS

ParameterBoc StrategyFmoc StrategyNotes
Coupling Efficiency (per step) >99%>99.5%Both methods achieve high efficiency with modern coupling reagents. Fmoc is often cited as being slightly more efficient and reproducible.[1]
Deprotection Time (per cycle) 15-30 minutes5-20 minutesFmoc deprotection is generally faster.[1]
Crude Peptide Purity 70-85%85-95%The milder conditions of the Fmoc strategy typically result in higher crude purity with fewer side products.[1] However, for hydrophobic sequences prone to aggregation, the Boc strategy can sometimes offer advantages in purity.[]
Final Peptide Yield 15-35%20-40%Final yield is highly dependent on peptide length, sequence, and purification efficiency.[1]

Table 2: Crude Purity of a Model "Difficult" Peptide (Acyl Carrier Protein Fragment 65-74) Synthesized via Fmoc-SPPS with Various Activators

ActivatorCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min81.33
COMU2 x 1 min79.00
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[3]

Signaling Pathways and Experimental Workflows

Logical Decision Pathway for Strategy Selection

G start Start: Peptide Synthesis Project peptide_type Peptide Characteristics? start->peptide_type long_hydrophobic Long (>30 aa) or Hydrophobic/Aggregation-Prone? peptide_type->long_hydrophobic Yes acid_sensitive Contains Acid-Sensitive Residues (e.g., certain PTMs)? peptide_type->acid_sensitive No boc_strategy Consider Boc-Ala Strategy long_hydrophobic->boc_strategy fmoc_strategy Consider this compound Strategy acid_sensitive->fmoc_strategy Yes automation Automated Synthesis Required? acid_sensitive->automation No conclusion Final Strategy Selection boc_strategy->conclusion fmoc_strategy->conclusion automation->peptide_type No automation->fmoc_strategy Yes

Caption: Decision pathway for selecting between Boc and Fmoc strategies.

General Workflow for Solid-Phase Peptide Synthesis

G cluster_0 Synthesis Cycle deprotection Nα-Deprotection washing1 Washing deprotection->washing1 Repeat n times coupling Amino Acid Coupling washing1->coupling Repeat n times washing2 Washing coupling->washing2 Repeat n times washing2->deprotection Repeat n times final_cleavage Final Cleavage from Resin washing2->final_cleavage start Start: Resin Swelling start->deprotection purification Purification (e.g., HPLC) final_cleavage->purification analysis Analysis (e.g., MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

References

Characterizing Peptides Synthesized with Fmoc-3-Chloro-L-Alanine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the incorporation of unnatural amino acids such as 3-chloro-L-alanine via Fmoc-Ala(3-Cl)-OH presents unique analytical challenges. The presence of a halogen atom on the alanine side chain can significantly influence the peptide's physicochemical properties, necessitating a tailored approach to its characterization. This guide provides a comparative overview of the primary analytical techniques used to characterize these peptides, supported by experimental considerations and data presentation formats.

Introduction to Peptide Characterization with Halogenated Residues

The synthesis of peptides containing 3-chloro-L-alanine is typically achieved through standard solid-phase peptide synthesis (SPPS) using the corresponding Fmoc-protected amino acid. While the synthesis protocols are similar to those for natural amino acids, the resulting chlorinated peptide requires careful analytical scrutiny to confirm its identity, purity, and structural integrity. The primary techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chromatographic methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mass Spectrometry: Confirming Identity and Purity

Mass spectrometry is an indispensable tool for the initial confirmation of a successful synthesis, providing the molecular weight of the peptide and enabling sequence verification through tandem MS (MS/MS).

Key Considerations for MS Analysis of Chlorinated Peptides:
  • Isotopic Pattern: The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. For a peptide containing a single chlorine atom, a pair of peaks separated by approximately 2 Da will be observed for each charge state, with the peak corresponding to the ³⁵Cl isotope being more intense. This isotopic signature is a key indicator of successful incorporation of the chloro-alanine residue.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is crucial for confirming the amino acid sequence and locating the position of the 3-chloro-alanine residue. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common fragmentation methods. The fragmentation of peptides containing 3-chloro-alanine is expected to follow the general rules of peptide fragmentation, producing b- and y-ions. However, the electron-withdrawing nature of the chlorine atom may influence the fragmentation pattern. Careful analysis of the mass shifts in the fragment ion series is necessary to pinpoint the location of the modified residue. For example, a mass shift corresponding to the mass of a 3-chloro-alanine residue will be observed in the b- or y-ions that contain this modification.

Data Presentation: Mass Spectrometry
Analytical ParameterExpected Observation for a Peptide with one 3-Chloro-Alanine Residue
Monoisotopic Mass Theoretical mass calculated with the most abundant isotopes (including ³⁵Cl).
Isotopic Distribution A characteristic pattern showing peaks for both ³⁵Cl and ³⁷Cl isotopes.
MS/MS Fragmentation Generation of b- and y-ion series.
Fragment Ion Mass Shift A mass difference corresponding to the 3-chloro-alanine residue in the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating 3D Structure

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. For peptides containing 3-chloro-alanine, NMR is essential for confirming the presence and location of the modification and assessing its impact on the peptide's overall fold.

Key NMR Experiments and Expected Observations:
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the amino acid residues. The signals for the protons on the 3-chloro-alanine residue, particularly the α-proton and the β-protons, will have distinct chemical shifts compared to an unmodified alanine residue. The electron-withdrawing effect of the chlorine atom is expected to shift the signals of nearby protons downfield.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the peptide. The chemical shifts of the α-carbon and β-carbon of the 3-chloro-alanine residue will be significantly different from those of a standard alanine residue.

  • 2D NMR (COSY, TOCSY, NOESY): Two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and for determining the peptide's conformation.

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the individual amino acid residues, including the 3-chloro-alanine.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space interactions between protons that are close to each other in the 3D structure. This is critical for determining the peptide's secondary and tertiary structure and for observing any conformational changes induced by the chlorinated residue.

Data Presentation: NMR Spectroscopy (Hypothetical Data for a 3-Chloro-Alanine Residue)
NucleusExpected Chemical Shift Range (ppm)Notes
¹H α 4.0 - 4.5Expected to be downfield compared to Ala.
¹H β 3.8 - 4.2Expected to be significantly downfield compared to Ala.
¹³C α 50 - 55
¹³C β 45 - 50Expected to be significantly downfield compared to Ala.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Chloro-L-Alanine
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including Fmoc-Ala(3-Cl)-OH, to the deprotected N-terminus of the peptide chain. This is typically done using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using RP-HPLC.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS Analysis: Inject the sample onto an RP-HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.

  • MS1 Scan: Acquire full scan mass spectra to determine the molecular weight and observe the isotopic pattern of the peptide.

  • MS/MS Analysis: Select the precursor ion corresponding to the chlorinated peptide and subject it to fragmentation (e.g., using CID or HCD) to obtain the MS/MS spectrum for sequence confirmation.

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve the purified and lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to observe the general features of the proton signals.

  • 2D NMR: Acquire a suite of 2D NMR spectra, including COSY, TOCSY, and NOESY, to facilitate the assignment of the proton resonances and to determine the three-dimensional structure of the peptide.

Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Analytical Characterization cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis with Fmoc-Ala(3-Cl)-OH Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC_MS LC-MS Analysis Purification->LC_MS NMR NMR Spectroscopy Purification->NMR MS_MS Tandem MS (MS/MS) LC_MS->MS_MS MW_Confirmation Molecular Weight & Isotopic Pattern LC_MS->MW_Confirmation Sequence_Verification Sequence Verification MS_MS->Sequence_Verification Structure_Elucidation 3D Structure Elucidation NMR->Structure_Elucidation

Caption: Workflow for the synthesis and characterization of peptides containing 3-chloro-L-alanine.

Alternative Synthetic Approaches and Their Characterization

While the use of Fmoc-Ala(3-Cl)-OH in SPPS is a direct method, alternative strategies for introducing a chloro-alanine residue exist, each with its own analytical considerations.

  • Post-translational Modification: In some biological systems, enzymatic chlorination of amino acid residues can occur. Characterizing peptides produced this way would involve similar analytical techniques (MS and NMR) to identify the site and extent of chlorination.

  • Synthesis of Chlorinated Peptides via Dehydroalanine: Peptides containing dehydroalanine can sometimes be chemically converted to chloro-alanine derivatives. The analytical workflow would need to include steps to verify the complete conversion and to characterize any potential side products.

The characterization of peptides synthesized with these alternative methods would follow the same principles outlined above, with a focus on confirming the successful and specific incorporation of the 3-chloro-alanine residue.

Conclusion

The successful characterization of peptides synthesized with Fmoc-Ala(3-Cl)-OH relies on a multi-faceted analytical approach. Mass spectrometry is essential for initial confirmation of identity and purity, with a particular focus on the characteristic isotopic pattern of chlorine and detailed MS/MS fragmentation analysis. NMR spectroscopy provides the detailed structural information necessary to understand the conformational impact of the halogenated residue. By employing these techniques in a systematic workflow, researchers can confidently verify the synthesis and elucidate the structural properties of these modified peptides, paving the way for their application in drug discovery and development.

A Comparative Guide to Fmoc-Ala Coupling: Fmoc-Ala-Cl vs. HATU and DIC Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling strategy is paramount to achieving high yields and purity. This guide provides an objective comparison of three common methods for the incorporation of Nα-Fmoc-L-alanine (Fmoc-Ala): direct coupling with the pre-activated Fmoc-Ala-Cl, and in situ activation of Fmoc-Ala-OH using the coupling reagents HATU and DIC.

Executive Summary

The choice between using pre-activated this compound and in situ activation methods with HATU or DIC depends on a balance of desired reaction speed, cost, and the necessity to minimize side reactions, particularly racemization.

  • This compound : Offers a rapid coupling method as the amino acid is already activated. This can be advantageous for hindered couplings or to accelerate the synthesis cycle. However, acid chlorides are highly sensitive to moisture and can be prone to racemization if not handled correctly.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : A highly efficient uronium/aminium salt-based coupling reagent known for fast reaction kinetics and low rates of racemization, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1] It is often the reagent of choice for difficult or sterically hindered couplings.[2]

  • DIC (N,N'-Diisopropylcarbodiimide) : A cost-effective carbodiimide-based coupling reagent. While effective, DIC-mediated couplings are generally slower than those with HATU and have a higher propensity for racemization.[1] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is typically required.[3]

Quantitative Performance Analysis

The following tables summarize representative data on the performance of each coupling method. It is important to note that yields and purity are highly dependent on the specific peptide sequence and reaction conditions. The data presented here is a compilation from various sources to provide a comparative overview.

Table 1: Performance Comparison of Fmoc-Ala Coupling Methods

Coupling MethodReagentsTypical Coupling TimeTypical YieldRacemization PotentialKey Byproducts
This compound This compound, Base (e.g., NMM)5 - 60 minGood to Excellent[4][5]Low to Moderate[5]N-methylmorpholinium chloride
HATU Activation Fmoc-Ala-OH, HATU, Base (e.g., DIPEA)15 - 60 min[6]>99%[7]Very Low[1]Tetramethylurea (soluble)
DIC Activation Fmoc-Ala-OH, DIC, Additive (e.g., HOBt)1 - 4 hours[3]~95-98%Low (with additive)[1]Diisopropylurea (soluble)

Experimental Protocols

Detailed methodologies for each coupling strategy are provided below. These protocols are intended for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.

Protocol 1: Coupling with this compound

This protocol describes the direct use of pre-activated this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N-methylmorpholine (NMM) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF or DCM.

  • Coupling Solution Preparation: In a separate, dry vessel, dissolve this compound (1.5 to 2.0 equivalents relative to resin loading) in anhydrous THF or DCM.

  • Coupling Reaction: To the cooled solution of this compound, add NMM (3.0 equivalents). Immediately add this solution to the resin.

  • Reaction Monitoring: Agitate the mixture at room temperature. The reaction is typically complete within one hour. Monitor the reaction progress using a Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: In Situ Activation with HATU

This protocol outlines the coupling of Fmoc-Ala-OH using HATU as the activating agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ala-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell and wash the Fmoc-deprotected peptide-resin as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[6]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Reaction Monitoring: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction with a Kaiser test.[6]

  • Washing: After a complete coupling, wash the resin as described in Protocol 1.

Protocol 3: In Situ Activation with DIC/HOBt

This protocol describes a standard procedure for peptide coupling using DIC with HOBt to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ala-OH

  • DIC

  • HOBt

  • Anhydrous N,N-Dimethylformamide (DMF) and/or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell and wash the Fmoc-deprotected peptide-resin.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 equivalents) to the resin suspension.

  • Reaction Monitoring: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress with a Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove soluble reagents and the diisopropylurea byproduct.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each coupling method.

Fmoc_Ala_Cl_Workflow cluster_coupling Coupling Cycle start Fmoc-deprotected peptide-resin prepare_coupling Prepare Coupling Solution: This compound + NMM in THF/DCM couple Add to resin and agitate prepare_coupling->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive wash Wash resin (DMF, DCM) monitor->wash Negative end Coupled Peptide wash->end

Caption: Workflow for peptide coupling using this compound.

HATU_Activation_Workflow cluster_coupling Coupling Cycle start Fmoc-deprotected peptide-resin preactivate Pre-activate: Fmoc-Ala-OH + HATU + DIPEA in DMF (1-2 min) couple Add to resin and agitate preactivate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive wash Wash resin (DMF, DCM) monitor->wash Negative end Coupled Peptide wash->end

Caption: Workflow for Fmoc-Ala-OH coupling with HATU activation.

DIC_Activation_Workflow cluster_coupling Coupling Cycle start Fmoc-deprotected peptide-resin prepare_solution Prepare Solution: Fmoc-Ala-OH + HOBt in DMF add_to_resin Add solution to resin prepare_solution->add_to_resin add_dic Add DIC to resin suspension and agitate add_to_resin->add_dic monitor Monitor with Kaiser Test add_dic->monitor monitor->add_dic Positive wash Wash resin (DMF, DCM) monitor->wash Negative end Coupled Peptide wash->end

Caption: Workflow for Fmoc-Ala-OH coupling with DIC/HOBt activation.

Conclusion and Recommendations

The choice of coupling strategy for Fmoc-Ala depends on the specific requirements of the synthesis. For routine peptide synthesis where cost is a consideration, DIC with an additive like HOBt provides a reliable method. For challenging sequences, sterically hindered couplings, or when speed is critical, HATU is an excellent choice due to its high efficiency and low racemization rates. The use of This compound presents a compelling alternative for rapid couplings, although careful handling is required to prevent hydrolysis and potential racemization. Ultimately, the optimal method will be determined by the desired balance between speed, cost, and the purity requirements of the final peptide product.

References

Cost-Benefit Analysis of Fmoc-Ala-Cl in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical decision that directly impacts the efficiency, purity, and overall cost of the final peptide product. While a host of sophisticated coupling reagents dominate the landscape, the use of Nα-Fmoc-amino acid chlorides, such as Fmoc-Ala-Cl, presents a classic, highly reactive alternative. This guide provides an objective comparison of this compound with other commonly used coupling reagents, supported by available data and detailed experimental protocols, to facilitate an informed decision-making process.

Executive Summary

Fmoc-amino acid chlorides are among the most reactive acylating species used in peptide synthesis, offering the potential for rapid and complete coupling reactions. This high reactivity can be particularly advantageous for sterically hindered amino acids or "difficult" sequences prone to aggregation. However, this benefit is weighed against concerns regarding stability, handling, potential side reactions like racemization, and the cost associated with their preparation or purchase. In contrast, modern coupling reagents, such as aminium/uronium and phosphonium salts, have been optimized for high efficiency, low racemization, and ease of use, making them the standard in many laboratories.

The decision to employ this compound, therefore, hinges on a careful cost-benefit analysis that considers the specific requirements of the peptide sequence, the scale of the synthesis, and the overall budget.

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of this compound with other coupling reagents for the synthesis of a standardized peptide are not extensively documented in recent literature. However, by collating information on the general performance of different reagent classes, we can construct a comparative overview.

Table 1: Comparison of Common Coupling Reagents for Fmoc-SPPS

Reagent/MethodReagent TypeTypical Coupling TimeRelative Cost per CouplingRacemization RiskKey AdvantagesKey Disadvantages
This compound Acyl Chloride5 - 30 minutesModerate to HighModerateVery high reactivity, useful for difficult couplings.Moisture sensitive, potential for side reactions, not compatible with all side-chain protecting groups.
HATU/DIPEA Aminium/Uronium Salt15 - 45 minutesHighVery LowHigh efficiency, low racemization, good for hindered couplings.[1]High cost, potential for guanidinylation of the N-terminus.[2]
HBTU/DIPEA Aminium/Uronium Salt20 - 60 minutesModerateLowWidely used, cost-effective standard.[2]Less effective than HATU for severely hindered couplings.[3]
DIC/Oxyma Carbodiimide/Additive30 - 180 minutesLowVery LowCost-effective, low racemization.[4]Slower reaction times, less efficient for hindered couplings.
PyBOP/DIPEA Phosphonium Salt30 - 120 minutesHighLowSuppresses racemization, effective for cyclization.Byproducts can be difficult to remove.

Cost-Benefit Analysis

The economic viability of using this compound extends beyond the initial purchase price of the reagent. A comprehensive analysis must account for factors such as reaction efficiency, time, and the cost of potential failures or difficult purifications.

Cost Factors:

  • Reagent Cost: While the synthesis of this compound from Fmoc-Ala-OH and a chlorinating agent like thionyl chloride can be cost-effective for large-scale production, the commercially available acid chloride is often more expensive than standard coupling reagents on a per-gram basis. The overall cost per coupling, however, depends on the number of equivalents used and the success rate.

  • Synthesis Time: The high reactivity of this compound can lead to significantly shorter coupling times, potentially increasing instrument throughput and reducing labor costs.

  • Yield and Purity: For routine sequences, modern coupling reagents reliably provide high yields and purity.[] The high reactivity of this compound can be beneficial for difficult sequences, potentially leading to higher crude purity and reduced purification costs in these specific cases.

  • Waste Disposal: The byproducts of this compound coupling are typically less complex than those generated by uronium or phosphonium salt reagents, which may simplify waste streams.

Benefit Factors:

  • High Reactivity: This is the primary advantage of this compound, enabling the coupling of sterically hindered residues and overcoming aggregation issues.[6]

  • Simplicity: The activation chemistry is straightforward, avoiding the complex mechanisms of some other reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of Fmoc-amino acid chlorides and their use in SPPS, alongside a standard protocol using HATU.

Protocol 1: Synthesis of this compound

Materials:

  • Fmoc-Ala-OH

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • Suspend Fmoc-Ala-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.1 to 1.5 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the formation of a clear solution).

  • Remove the solvent and excess reagent under reduced pressure.

  • The resulting this compound can be used directly or precipitated from a concentrated DCM solution by the addition of anhydrous diethyl ether, filtered, and dried under vacuum.

Note: Fmoc-amino acid chlorides are moisture-sensitive and should be handled under anhydrous conditions.[7]

Protocol 2: Solid-Phase Peptide Synthesis using this compound

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Base (e.g., diisopropylethylamine (DIPEA) or 2,4,6-collidine)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in the chosen solvent (DMF or DCM).

  • In a separate vessel, dissolve this compound (1.5 - 3 equivalents relative to the resin loading) in anhydrous DCM or DMF.

  • Add the base (e.g., DIPEA, 1.5 - 3 equivalents) to the this compound solution.

  • Add the activated amino acid solution to the resin and agitate for 5-30 minutes at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Upon completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Standard Solid-Phase Peptide Synthesis using HATU

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ala-OH

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HATU (2.9 equivalents), in DMF.

  • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activation solution to the resin and agitate for 15-45 minutes at room temperature.

  • Monitor the coupling reaction for completion.

  • Wash the resin thoroughly with DMF and DCM.

Signaling Pathways and Experimental Workflows

The logical workflow for deciding on a coupling reagent can be visualized as a decision tree, taking into account the characteristics of the peptide to be synthesized and the available resources.

G Coupling Reagent Selection Workflow start Start: Peptide Sequence Analysis difficult_seq Difficult Sequence? (Sterically hindered, aggregation-prone) start->difficult_seq use_high_reactivity Consider High-Reactivity Reagent (e.g., this compound, HATU) difficult_seq->use_high_reactivity Yes use_standard Use Standard Reagent (e.g., HBTU, DIC/Oxyma) difficult_seq->use_standard No cost_constraint High Cost Constraint? use_cost_effective Use Cost-Effective Reagent (e.g., DIC/Oxyma) cost_constraint->use_cost_effective Yes final_choice Final Reagent Selection cost_constraint->final_choice No use_high_reactivity->cost_constraint use_standard->cost_constraint use_cost_effective->final_choice

Caption: A decision workflow for selecting a peptide coupling reagent.

The fundamental steps of an SPPS cycle using either this compound or a standard coupling reagent are illustrated below.

G Fmoc-SPPS Cycle Comparison cluster_0 This compound Method cluster_1 Standard Coupling Reagent Method a1 Fmoc-Deprotection (Piperidine/DMF) a2 Washing a1->a2 a3 Coupling with this compound + Base a2->a3 a4 Washing a3->a4 end_cycle Repeat Cycle or Final Cleavage a4->end_cycle b1 Fmoc-Deprotection (Piperidine/DMF) b2 Washing b1->b2 b3 Pre-activation of Fmoc-Ala-OH with Coupling Reagent + Base b2->b3 b4 Coupling b3->b4 b5 Washing b4->b5 b5->end_cycle start Start with Resin-Bound Peptide start->a1 start->b1

Caption: Comparison of workflows for one cycle of Fmoc-SPPS.

Conclusion and Recommendations

The use of this compound in peptide synthesis represents a trade-off between high reactivity and potential drawbacks related to handling and side reactions. For routine peptide synthesis, the well-established, milder, and more user-friendly coupling reagents such as HATU, HBTU, and DIC/Oxyma are generally recommended. They offer a reliable and predictable performance with a lower risk of racemization for most amino acids.

However, this compound remains a valuable tool in the peptide chemist's arsenal for specific, challenging applications. It should be considered when:

  • Synthesizing peptides with sterically hindered amino acids: The high reactivity can drive the coupling to completion where other reagents may fail.

  • Addressing "difficult sequences" prone to aggregation: The rapid coupling kinetics can help to minimize the time the peptide chain is in a state susceptible to aggregation.

  • Cost is a major driver for large-scale synthesis and in-house preparation of the acid chloride is feasible: This can potentially lower the overall reagent cost compared to purchasing expensive proprietary coupling reagents.

Ultimately, the optimal choice of coupling reagent requires a careful evaluation of the specific peptide sequence, the desired purity, the scale of the synthesis, and the available budget and expertise. For critical applications, a small-scale pilot synthesis to compare different coupling strategies is often a worthwhile investment.

References

A Researcher's Guide to Enantiomeric Purity Analysis of Peptides Containing Fmoc-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthetic peptides is a critical quality attribute. The presence of even minute quantities of a D-amino acid in a peptide composed of L-amino acids can significantly impact its biological activity, safety, and efficacy. This guide provides a comparative overview of the most common analytical techniques for determining the enantiomeric purity of peptides, with a specific focus on those containing Fluorenylmethyloxycarbonyl-Alanine (Fmoc-Ala).

The primary analytical methods for assessing the enantiomeric purity of peptides are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical needs.

Comparative Analysis of Key Methodologies

The choice of analytical technique often depends on factors such as the required sensitivity, the stage of peptide development (e.g., in-process control vs. final product release), and the available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, GC-MS, and CE for the enantiomeric purity analysis of peptides.

FeatureChiral High-Performance Liquid Chromatography (Chiral HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of volatile, derivatized amino acid enantiomers on a chiral column.Separation of charged species based on their electrophoretic mobility in a capillary.
Sample Preparation Direct analysis of Fmoc-amino acids or peptide hydrolysate.Peptide hydrolysis followed by derivatization of the resulting amino acids.[1]Direct analysis of peptide diastereomers or peptide hydrolysate.
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Can detect undesired isomers at ≤0.05%.[2]Capable of determining optical purity down to 0.1% of the unnatural enantiomer.[3]Limit of detection of 0.05% for the major compound has been reported.[4]
Analysis Time Typically under 25 minutes for baseline resolution of Fmoc-amino acid enantiomers.[5]Generally longer due to hydrolysis and derivatization steps.Fast separation times, often in the range of minutes.
Key Advantages Direct analysis of Fmoc-amino acids, high resolution, and ease of use.[6]High sensitivity and the ability to correct for racemization during hydrolysis using deuterated reagents.[1][3][7][8][9]High separation efficiency, minimal sample consumption, and suitability for analyzing complex mixtures and single cells.[10]
Key Disadvantages Requires specialized and sometimes expensive chiral columns.Destructive method requiring hydrolysis and derivatization, which can introduce artifacts.[7]Can be sensitive to matrix effects and requires careful method development.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is suitable for the direct analysis of Fmoc-Ala enantiomeric purity before its incorporation into the peptide chain.

Objective: To separate and quantify the L- and D-enantiomers of Fmoc-Ala.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-1).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Water, HPLC grade.

  • Fmoc-Ala sample.

  • Fmoc-D-Ala reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water with 0.1% Trifluoroacetic Acid (e.g., 60:40 ACN:Water + 0.1% TFA).[6] The optimal ratio may need to be determined empirically.

  • Sample Preparation: Dissolve the Fmoc-Ala sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and the reference standard. The enantiomers will be separated, and their peak areas can be used to determine the enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the enantiomeric composition of amino acids after peptide hydrolysis.

Objective: To determine the percentage of D-Ala in a peptide sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chiral capillary column (e.g., Chirasil-Val).

Reagents:

  • 6 M Deuterated Hydrochloric Acid (DCl) in Deuterated Water (D₂O).[1][8][9]

  • Derivatization agent (e.g., N,O,S-trifluoroacetyl isobutyl esters).[1]

  • Organic solvent (e.g., Dichloromethane).

  • Peptide sample.

  • Reference standards of L-Ala and D-Ala.

Procedure:

  • Hydrolysis: Place the peptide sample in a reaction vial and add 6 M DCl/D₂O. Seal the vial under vacuum and heat at 110 °C for 24 hours. The deuterated acid helps to correct for any racemization that occurs during this step.[1][8][9]

  • Derivatization: After hydrolysis, evaporate the acid and derivatize the resulting free amino acids to make them volatile. A common method is the formation of N,O,S-trifluoroacetyl isobutyl esters.[1]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 4 °C/min.

    • Carrier Gas: Helium.

    • MS Detection: Selected Ion Monitoring (SIM) mode to monitor characteristic fragment ions for the derivatized alanine enantiomers.

  • Analysis: The derivatized enantiomers are separated on the chiral column. The mass spectrometer allows for sensitive detection and quantification. The ratio of the deuterated to non-deuterated forms of the D-enantiomer can be used to calculate the original amount of D-Ala in the peptide.[3][7]

Capillary Electrophoresis (CE)

CE is a high-resolution technique that can be used to separate peptide diastereomers directly.

Objective: To separate and quantify diastereomeric peptides containing L-Ala and D-Ala.

Instrumentation:

  • Capillary Electrophoresis system with a UV or DAD detector, or coupled to a Mass Spectrometer (CE-MS).

  • Fused-silica capillary.

Reagents:

  • Background Electrolyte (BGE): e.g., 25 mM phosphate buffer at pH 2.5.

  • Chiral selector (if analyzing amino acid enantiomers after hydrolysis): e.g., cyclodextrins.

  • Peptide sample containing diastereomers.

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, water, and then the BGE.

  • Sample Injection: Inject the sample using pressure or electrokinetic injection.

  • Electrophoretic Separation: Apply a high voltage (e.g., 25 kV) across the capillary. The diastereomers will migrate at different velocities and be separated.

  • Detection: Detect the separated diastereomers as they pass the detector window. The peak areas can be used for quantification. For enhanced sensitivity and structural information, coupling the CE system to a mass spectrometer is highly advantageous.[11]

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the relationship between the different analytical techniques, the following diagrams have been generated.

Enantiomeric Purity Analysis Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Peptide Peptide containing Fmoc-Ala Hydrolysis Acid Hydrolysis (with DCl/D₂O for GC-MS) Peptide->Hydrolysis For GC-MS & CE (hydrolysate analysis) HPLC Chiral HPLC Peptide->HPLC Direct analysis of Fmoc-amino acid CE Capillary Electrophoresis Peptide->CE Direct analysis of peptide diastereomers Derivatization Derivatization Hydrolysis->Derivatization For GC-MS Hydrolysis->CE Amino acid analysis GCMS GC-MS Derivatization->GCMS Purity Enantiomeric Purity Determination HPLC->Purity GCMS->Purity CE->Purity

Caption: Workflow for Enantiomeric Purity Analysis of Peptides.

Method Comparison Logic Start Need for Enantiomeric Purity Analysis DirectAnalysis Direct Analysis of Fmoc-Amino Acid? Start->DirectAnalysis HighSensitivity High Sensitivity & Correction for Hydrolysis Racemization? DirectAnalysis->HighSensitivity No ChiralHPLC Chiral HPLC DirectAnalysis->ChiralHPLC Yes HighEfficiency High Efficiency & Minimal Sample Consumption? HighSensitivity->HighEfficiency No GCMS GC-MS HighSensitivity->GCMS Yes HighEfficiency->ChiralHPLC No CE Capillary Electrophoresis HighEfficiency->CE Yes

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of Fmoc-Ala-Cl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of Nα-Fmoc-L-alanyl chloride (Fmoc-Ala-Cl). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound, like other Fmoc-amino acid chlorides, is a reactive chemical that requires careful handling during disposal.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Fmoc-amino acid chlorides are known to be reactive and can cause severe skin burns and eye damage[1].

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound waste. The following table summarizes the required equipment.

Protective EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or with a fume hoodTo avoid inhalation of any dusts or vapors.

Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations[2]. The following is a step-by-step guide for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

  • Carefully collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Container Selection and Labeling

  • Use a dedicated, chemically compatible, and sealable container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: Nα-Fmoc-L-alanyl chloride

    • The approximate quantity of waste

    • The date of accumulation

    • The name and contact information of the generating laboratory

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the disposal company with all necessary information about the waste, including its chemical composition and any known hazards.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Compatible Container ppe->collect_waste label_container Label Container as 'Hazardous Waste' with Details collect_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_process End of Disposal Process contact_ehs->end_process

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

Essential Safety and Operational Guide for Handling Fmoc-Ala-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents like N-α-Fmoc-L-alanyl chloride (Fmoc-Ala-Cl) is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a secure laboratory environment. This compound, an acyl chloride derivative of the amino acid alanine, is a valuable reagent in peptide synthesis but requires careful handling due to its hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] As an acyl chloride, it is sensitive to moisture and heat.[2] Inhalation of dust or vapors can also be harmful. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 or a full-face shield.[3]To protect against splashes and dust particles that can cause severe eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Gloves must be inspected before use and disposed of after contamination.[4][5]To prevent skin contact which can result in severe burns.[1][4]
Body Protection A chemical-resistant lab coat or a complete chemical suit and apron.[4][6]To protect the body from accidental splashes and contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust/vapors are generated.[4][5]To prevent inhalation of corrosive dust or vapors that can damage the respiratory tract.[7]

Safe Handling and Operational Protocol

A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated chemical fume hood.[8]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Keep containers of this compound tightly closed when not in use and store in a cool, dry place away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[4]

2. Weighing and Dispensing:

  • Wear all requisite PPE as detailed in Table 1.

  • To minimize the generation of airborne dust, carefully weigh the solid this compound in the fume hood.

  • Use spark-proof tools and equipment to prevent ignition sources.[9]

3. Dissolution and Reaction:

  • Slowly add this compound to the reaction solvent. Be aware that acyl chlorides can react vigorously with certain solvents.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture.

4. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert substance like sand or vermiculite and collect it in a labeled, sealed container for disposal.[4]

  • Do not use water to clean up spills, as acyl chlorides react with water.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused/Expired this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[10]
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated hazardous waste container that is properly labeled.[10]
Reaction Quenching and Workup Waste Aqueous waste should be neutralized before disposal. Organic waste containing this compound or its byproducts should be collected in a designated solvent waste container.

Follow your institution's specific guidelines for hazardous waste pickup and disposal.[10]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_quench Quench Reaction handle_react->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.